molecular formula C5H9N5 B045837 (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole CAS No. 702700-79-6

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

Cat. No.: B045837
CAS No.: 702700-79-6
M. Wt: 139.16 g/mol
InChI Key: XUHYQIQIENDJER-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole is a sophisticated chiral building block of significant interest in medicinal chemistry and drug discovery. This compound features a tetrazole moiety, a valuable carboxylic acid bioisostere, fused with a stereochemically defined pyrrolidine ring. This unique structure confers key advantages, including enhanced metabolic stability, improved pharmacokinetic properties, and the ability to engage in specific hydrogen bonding interactions with biological targets. Its primary research value lies in its application as a key intermediate for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor ligands.

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHYQIQIENDJER-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466427
Record name (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702700-79-6
Record name (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

This guide provides a detailed overview of the chemical properties, synthesis, and applications of this compound, a chiral organocatalyst of significant interest in asymmetric synthesis.

Core Chemical Properties

This compound is the (R)-enantiomer of 5-(pyrrolidin-2-yl)-1H-tetrazole. It is a white to off-white crystalline solid.[1] The tetrazole moiety is considered a bioisostere for a carboxylic acid group, and this substitution on the pyrrolidine ring, when compared to proline, can lead to improved solubility in organic solvents and enhanced catalytic activity.[2][3]

Physicochemical Data

The following table summarizes the available quantitative data for this compound and its corresponding (S)-enantiomer for comparative purposes.

PropertyThis compound(S)-5-(pyrrolidin-2-yl)-1H-tetrazole
Molecular Formula C₅H₉N₅C₅H₉N₅[1]
Molecular Weight 139.16 g/mol 139.16 g/mol [1]
Melting Point 272-274 °C[4]271 °C[1], 253-258 °C[5]
Boiling Point 335.4±52.0 °C (Predicted)[4]Not available
Density 1.301±0.06 g/cm³ (Predicted)[4]Not available
Optical Rotation Not specified, but expected to be equal and opposite to the (S)-enantiomer[α]²⁰/D = -9.0° to -10.0° (c=1 in Methanol)[1][5]
Solubility Sparingly soluble in water, slightly soluble in acetic acid[4]Not specified, but expected to be similar to the (R)-enantiomer
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[4]Room Temperature[1]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)- and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole typically starts from the corresponding enantiomers of proline (D-proline for the (R)-tetrazole and L-proline for the (S)-tetrazole).[2] A general synthetic approach involves the conversion of the carboxylic acid moiety of proline into a nitrile, followed by a [3+2] cycloaddition reaction with an azide to form the tetrazole ring.

General Experimental Protocol for Synthesis

G cluster_0 Synthesis Workflow D-Proline D-Proline N-Protection N-Protection D-Proline->N-Protection e.g., Boc-anhydride Amide_Formation Amide Formation N-Protection->Amide_Formation e.g., NH₃, coupling agent Dehydration Dehydration Amide_Formation->Dehydration Dehydrating agent (e.g., TFAA) Cycloaddition [3+2] Cycloaddition Dehydration->Cycloaddition Azide source (e.g., NaN₃, ZnBr₂) Deprotection Deprotection Cycloaddition->Deprotection e.g., HCl Final_Product This compound Deprotection->Final_Product

A plausible synthetic workflow for this compound from D-proline.

Applications in Asymmetric Organocatalysis

This compound is primarily utilized as an organocatalyst in various stereoselective transformations.[4][6] It serves as a more soluble and sometimes more efficient alternative to proline in reactions such as aldol condensations, Mannich reactions, and Michael additions.[2][3][7]

The catalytic cycle is believed to proceed through an enamine intermediate, similar to proline catalysis. The pyrrolidine nitrogen acts as a nucleophile, reacting with a carbonyl compound (an aldehyde or ketone) to form an enamine. This enamine then reacts stereoselectively with an electrophile. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of an enantiomerically enriched product.

Catalytic Role in the Mannich Reaction

The diagram below illustrates the proposed catalytic role of this compound in an asymmetric Mannich reaction.

G cluster_1 Catalytic Cycle Catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone/ Aldehyde Ketone->Enamine - H₂O Adduct Iminium Adduct Enamine->Adduct + Imine Imine Imine Product Chiral β-Amino Carbonyl Product Adduct->Product + H₂O Product->Catalyst (Catalyst Regenerated)

Proposed catalytic cycle for the Mannich reaction using this compound.

Biological and Pharmacological Relevance

While the primary application of this compound is in organocatalysis, the constituent pyrrolidine and tetrazole moieties are prevalent in many biologically active compounds.[8][9][10] The tetrazole ring is often used as a metabolically stable isostere of a carboxylic acid group in drug design.[11][12] Derivatives of tetrazole have been investigated for a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[10][12][13][14] The (S)-enantiomer has been noted as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders.[1] However, specific biological data or its involvement in signaling pathways for the (R)-enantiomer is not well-documented in publicly available literature.

Safety and Handling

Based on the data for the (S)-enantiomer, which is expected to have a similar toxicological profile, this class of compounds should be handled with care. The (S)-enantiomer is classified as acutely toxic if swallowed and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[5] It is recommended to store the compound under an inert atmosphere at refrigerated temperatures to ensure stability.[4]

References

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a crucial chiral organocatalyst and a significant building block in medicinal chemistry.[1][2] Its unique structural features, particularly the tetrazole ring as a bioisostere for a carboxylic acid, make it a valuable component in the design of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers in its effective utilization.

Synthesis

The synthesis of this compound is analogous to that of its (S)-enantiomer and typically involves a multi-step process starting from D-proline.[1][5] The general synthetic route involves the protection of the pyrrolidine nitrogen, conversion of the carboxylic acid to a nitrile, cycloaddition to form the tetrazole ring, and subsequent deprotection.

Synthetic Workflow

Synthesis_Workflow D_Proline D-Proline N_Protected_Proline N-Cbz-D-proline D_Proline->N_Protected_Proline Cbz-Cl, Base N_Protected_Prolinamide N-Cbz-D-prolinamide N_Protected_Proline->N_Protected_Prolinamide 1. SOCl2 2. NH3 N_Protected_Cyanopyrrolidine (R)-1-Cbz-2-cyanopyrrolidine N_Protected_Prolinamide->N_Protected_Cyanopyrrolidine Dehydration (e.g., TFAA) N_Protected_Tetrazole (R)-1-Cbz-5-(pyrrolidin-2-yl)-1H-tetrazole N_Protected_Cyanopyrrolidine->N_Protected_Tetrazole NaN3, Lewis Acid Final_Product This compound N_Protected_Tetrazole->Final_Product Deprotection (e.g., H2, Pd/C) Catalytic_Cycle Catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Adduct Iminium->Product + H2O Product->Catalyst - Catalyst Water H2O Water->Product

References

(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide on its Core Mechanism of Action as an Organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of 5-(pyrrolidin-2-yl)-1H-tetrazole as a proline mimic was driven by the need to overcome some of proline's limitations, such as its poor solubility in many common organic solvents.[3][4] By replacing the carboxylic acid group of proline with a tetrazole ring—a well-known carboxylic acid bioisostere—researchers created a catalyst with a similar pKa but enhanced solubility and, in many cases, superior performance in terms of reaction rates, yields, and enantioselectivity.[3][4]

Core Mechanism of Action: Organocatalysis

The catalytic prowess of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole lies in its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This dual catalytic mode is analogous to that of proline and is fundamental to its broad applicability in a range of asymmetric transformations.[2][5]

Enamine Catalysis Pathway

In reactions involving a carbonyl donor (e.g., a ketone or aldehyde), the secondary amine of the catalyst's pyrrolidine ring reacts to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound. The chirality of the catalyst ensures that the enamine is formed in a stereochemically defined manner, which directs the subsequent attack on an electrophile from a specific face, leading to a high degree of stereocontrol in the final product. After the key C-C bond formation, the intermediate hydrolyzes to release the chiral product and regenerate the catalyst for the next cycle.[6][7]

G catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole enamine Chiral Enamine Intermediate catalyst->enamine carbonyl Carbonyl Donor (e.g., Ketone) carbonyl->enamine - H₂O adduct Iminium Adduct enamine->adduct Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde) electrophile->adduct product Chiral Product adduct->product Hydrolysis product->catalyst Catalyst Regeneration water1 H₂O water1->product water2 H₂O G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add aldehyde and solvent (DMSO) to a reaction vessel. B 2. Add ketone (nucleophile) to the mixture. A->B C 3. Add this compound (catalyst, 10 mol%). B->C D 4. Stir mixture at room temperature. Monitor by TLC (2-24h). C->D E 5. Quench with sat. aq. NH₄Cl. D->E F 6. Extract with ethyl acetate. E->F G 7. Dry organic layer (MgSO₄), filter, and concentrate. F->G H 8. Purify by flash column chromatography. G->H I 9. Characterize product and determine yield. H->I J 10. Determine ee% and dr by chiral HPLC. I->J

References

An In-depth Technical Guide to (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 702700-79-6

This technical guide provides a comprehensive overview of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral organocatalyst and a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a proline surrogate.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring attached to a tetrazole ring. The "(R)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.[1] It is a structural analog of the amino acid D-proline, where the carboxylic acid group is replaced by a tetrazole ring, a well-known bioisostere.[2][3] This substitution enhances the compound's solubility in organic solvents and can improve its catalytic efficiency in certain reactions compared to proline.[4][5]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 702700-79-6[6]
Molecular Formula C₅H₉N₅[6]
Molecular Weight 139.16 g/mol [6]
InChI Key XUHYQIQIENDJER-SCSAIBSYSA-N[7]
Canonical SMILES C1C--INVALID-LINK--C2=NNN=N2
Synonyms 5-[(2R)-Pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole, (R)-5-(2-Pyrrolidinyl)-1H-tetrazole[6]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to off-white solid/powder[8]
Melting Point 272-274 °C[9]
Boiling Point (Predicted) 335.4 ± 52.0 °C[9]
Density (Predicted) 1.301 ± 0.06 g/cm³[9]
Solubility Sparingly soluble in water, slightly soluble in acetic acid. More soluble in conventional organic solvents compared to proline.[4][10]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[9]

Synthesis

The enantioselective synthesis of this compound is typically achieved starting from D-proline. The following protocol is adapted from a well-established procedure for its enantiomer, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, which originates from L-proline.[6]

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process involving the protection of the amine, conversion of the carboxylic acid to a nitrile, tetrazole ring formation, and final deprotection.

Step 1: N-Protection and Amide Formation (Analogous to Cbz-D-prolinamide)

  • To a solution of Cbz-D-proline (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile), add di-tert-butyl dicarbonate (1.3 equiv) and ammonium bicarbonate (1.2 equiv).

  • Add pyridine (0.6 equiv) and stir the mixture at room temperature for approximately 5 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by extracting with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Recrystallize the crude solid from ethyl acetate to yield the protected prolinamide.

Step 2: Dehydration to Nitrile

  • Dissolve the Cbz-D-prolinamide (1 equivalent) in N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add cyanuric chloride (0.65 equiv) in one portion and stir the reaction at this temperature for 2-3 hours.

  • Upon completion (monitored by TLC), quench the reaction by pouring it into a vigorously stirred mixture of ethyl acetate and water.

  • Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by flash column chromatography on silica gel to obtain (R)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

  • Dissolve the nitrile intermediate (1 equivalent) in DMF.

  • Add sodium azide (3 equiv) and triethylamine hydrochloride (3 equiv).

  • Heat the mixture to 120 °C and stir for 20-24 hours.

  • Cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the crude product by flash column chromatography to yield (R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the protected tetrazole (1 equivalent) in ethanol.

  • Add palladium on carbon (10 wt%) under an inert atmosphere.

  • Evacuate the flask and purge with hydrogen gas (repeated 5 times).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 20-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Triturate the crude product with a suitable solvent (e.g., cold ethanol) to obtain the analytically pure product.[6]

Diagram 1: Synthetic Workflow

G D_Proline D-Proline Step1 Step 1: Amide Formation (Cbz-Cl, NH4HCO3) D_Proline->Step1 Protected_Amide Cbz-D-Prolinamide Step1->Protected_Amide Step2 Step 2: Dehydration (Cyanuric Chloride, DMF) Protected_Amide->Step2 Nitrile Cbz-Protected Nitrile Step2->Nitrile Step3 Step 3: Cycloaddition (NaN3, Et3N-HCl) Nitrile->Step3 Protected_Tetrazole Cbz-Protected Tetrazole Step3->Protected_Tetrazole Step4 Step 4: Deprotection (H2, Pd/C) Protected_Tetrazole->Step4 Final_Product (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Step4->Final_Product

Caption: Synthetic pathway for this compound from D-proline.

Applications in Asymmetric Organocatalysis

This compound is a highly effective organocatalyst for a variety of asymmetric transformations, including aldol, Mannich, and Michael addition reactions.[6][11][12] It operates via an enamine-based catalytic cycle, similar to its parent amino acid, proline.

The key advantage of this tetrazole-based catalyst is its enhanced performance in a wider range of solvents, including less polar ones where proline is poorly soluble.[5] This broader solvent scope and often higher reactivity and selectivity make it a "privileged" catalyst in modern organic synthesis.[12]

Experimental Protocol: Asymmetric Aldol Reaction

The following is a representative protocol for an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a pyrrolidinyl-tetrazole derivative. This specific example uses an immobilized version of the (S)-enantiomer, but the general conditions are applicable to the (R)-enantiomer in solution.

Reaction: Asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde.[13]

Materials:

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (or its immobilized version)

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Solvent: Water-ethanol mixture

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vial, combine cyclohexanone (e.g., 2.0 mmol, 10 equivalents) and the solvent (e.g., water/ethanol 1:1 mixture).

  • Add the (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (e.g., 20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine intermediate.

  • Add p-nitrobenzaldehyde (e.g., 0.2 mmol, 1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature. Monitor the reaction progress using TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-hydroxyketone.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC analysis.

Table 3: Representative Catalytic Performance in Asymmetric Aldol Reaction (Data adapted from reactions using the (S)-enantiomer)

KetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (anti) (%)
Cyclohexanonep-Nitrobenzaldehyde20H₂O/EtOH (1:1)249295:599
Acetonep-Nitrobenzaldehyde20H₂O/EtOH (1:1)4865-85
Cyclopentanonep-Nitrobenzaldehyde20H₂O/EtOH (1:1)248894:698

Diagram 2: Catalytic Cycle of Aldol Reaction

G Catalyst (R)-Catalyst (Pyrrolidinyl-tetrazole) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., p-Nitrobenzaldehyde) Product Chiral Aldol Product (β-Hydroxyketone) Iminium->Product + H₂O Water H₂O Product->Catalyst - Catalyst (Regeneration) G cluster_proline Proline Metabolism cluster_signaling Signaling Pathways cluster_cellular_response Cellular Response Glutamate Glutamate Proline Proline Glutamate->Proline PYCR1/2 PRODH PRODH/POX (in Mitochondria) Proline->PRODH mTORC1 mTORC1 Proline->mTORC1 activates JAK2_STAT3 JAK2-STAT3 Proline->JAK2_STAT3 activates PRODH->Glutamate ROS ROS PRODH->ROS generates Survival Cell Survival (Autophagy) ROS->Survival can induce Apoptosis Apoptosis ROS->Apoptosis induces Growth Cell Growth & Proliferation mTORC1->Growth JAK2_STAT3->Growth

References

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a chiral heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a proline-derived organocatalyst, it offers a powerful and stereoselective tool for various asymmetric transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to researchers and professionals in drug development.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₅H₉N₅
Molecular Weight 139.16 g/mol
CAS Number 702700-79-6

Physicochemical Properties

A collection of key physicochemical data for 5-(pyrrolidin-2-yl)-1H-tetrazole is presented in the following table. It is important to note that while the user requested information on the (R)-enantiomer, much of the publicly available data is for the more commonly cited (S)-enantiomer. The physical properties, with the exception of optical rotation, are expected to be identical for both enantiomers.

Property(S)-enantiomer Data(R)-enantiomer Data
Appearance White to off-white crystalline solidN/A
Melting Point 253-258 °C272-274 °C[1]
Boiling Point (Predicted) 335.4 ± 52.0 °C335.4 ± 52.0 °C[1]
Density (Predicted) 1.301 ± 0.06 g/cm³1.301 ± 0.06 g/cm³[1]
Optical Rotation [α]D -9.0° (c = 1 in methanol)+9.0° (c = 1.0, MeOH)[2]
pKa Expected to be similar to the carboxylic acid in prolineExpected to be similar to the carboxylic acid in proline

Synthesis Protocol

The synthesis of this compound can be achieved following a procedure analogous to that of its (S)-enantiomer, starting from the corresponding D-proline derivative.[2][3] A general and robust method involves the deprotection of a protected precursor. The following is a representative experimental protocol adapted from a known synthesis of the (S)-enantiomer.[2]

Synthesis of this compound from (R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester

  • Materials:

    • (R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester

    • Ethanol

    • Palladium on carbon (10 wt%)

    • Hydrogen gas

    • Argon gas

  • Procedure:

    • A solution of (R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester (1.0 equivalent) in ethanol is prepared in a round-bottomed flask equipped with a stir bar.

    • Palladium on carbon (10 wt %, ~0.1 equivalents) is added to the solution under an inert atmosphere of argon.

    • The flask is evacuated and purged with hydrogen gas multiple times.

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 20-24 hours.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed thoroughly with ethanol to ensure complete recovery of the product.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude material can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.

Applications in Asymmetric Organocatalysis

Both (R)- and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole are highly effective organocatalysts for a variety of asymmetric reactions.[3][4] The tetrazole moiety is considered a bioisostere of a carboxylic acid, offering similar acidity but with improved solubility in organic solvents compared to proline.[1][3]

Mechanism of Action

The catalytic cycle of 5-(pyrrolidin-2-yl)-1H-tetrazole in reactions such as the aldol or Mannich reaction is believed to proceed through an enamine intermediate, similar to proline catalysis.[3]

G cluster_0 Catalytic Cycle Catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Figure 1. Generalized catalytic cycle for the 5-(pyrrolidin-2-yl)-1H-tetrazole catalyzed aldol reaction.

Key Asymmetric Reactions Catalyzed:

  • Aldol Reactions: Catalyzes the direct asymmetric aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.[5][6]

  • Mannich Reactions: Effective in the asymmetric Mannich reaction for the synthesis of chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and diamines.[5][6]

  • Michael Additions: Promotes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6]

  • α-Functionalization of Aldehydes and Ketones: Used in reactions such as α-amination and α-fluorination.[6]

The use of these tetrazole-based catalysts often leads to high yields and excellent enantioselectivities.[3] Furthermore, they can sometimes be used at lower catalyst loadings compared to proline and may offer advantages in terms of solvent choice.[1][5]

Biological Significance of the Tetrazole Moiety

While the primary application of this compound is in organocatalysis, the tetrazole ring itself is a significant pharmacophore in medicinal chemistry.[7][8] It is often employed as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties.[8] Tetrazole-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9]

Experimental Workflow for a Catalyzed Reaction

The following diagram illustrates a general workflow for conducting an asymmetric reaction using this compound as the catalyst.

G cluster_workflow Experimental Workflow start Start reactants Charge flask with This compound, ketone, and solvent start->reactants add_aldehyde Add aldehyde reactants->add_aldehyde reaction Stir at specified temperature add_aldehyde->reaction monitor Monitor reaction (e.g., by TLC or GC) reaction->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze product (NMR, HPLC, etc.) purify->analyze end End analyze->end

Figure 2. A typical experimental workflow for an organocatalytic reaction.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of reaction conditions may be necessary.

References

The Genesis of a Potent Scaffold: A Technical Chronicle of Pyrrolidinyl Tetrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific journey of pyrrolidinyl tetrazoles, this technical guide illuminates the discovery, historical evolution, and therapeutic promise of this crucial chemical scaffold. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, mechanism of action, and quantitative pharmacological data associated with these heterocyclic compounds.

The story of pyrrolidinyl tetrazoles is one of chemical ingenuity, beginning with the foundational discovery of the tetrazole ring in the late 19th century.[1][2] This nitrogen-rich five-membered heterocycle, first synthesized by Bladin in 1885, would later become a cornerstone in medicinal chemistry, primarily recognized for its role as a bioisostere of the carboxylic acid group.[1][2] This bioisosteric relationship, where a functional group is replaced by another with similar physical and chemical properties to enhance the drug's efficacy and pharmacokinetic profile, is exemplified in the development of the angiotensin II receptor antagonist, losartan.[1] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, prized for its ability to introduce three-dimensional complexity and serve as a versatile building block in synthesizing a vast array of biologically active molecules. The strategic combination of these two moieties gave rise to the pyrrolidinyl tetrazole scaffold, a class of compounds that has demonstrated significant potential across various therapeutic areas, most notably in the development of antifungal agents.

Early Synthetic Strategies and Their Evolution

The initial synthesis of tetrazoles primarily involved the [3+2] cycloaddition reaction between nitriles and azides.[1][2] This fundamental approach has been refined over the years to improve yields, safety, and substrate scope. Early methods often utilized hazardous reagents like hydrazoic acid, but subsequent advancements led to the use of safer azide sources such as sodium azide in the presence of a Lewis acid or an amine salt.[3][4]

The construction of the pyrrolidinyl tetrazole scaffold typically involves two main strategies:

  • Introduction of the tetrazole ring onto a pre-existing pyrrolidine core: This often involves the conversion of a nitrile-functionalized pyrrolidine to the corresponding tetrazole.

  • N-alkylation of a pre-formed tetrazole with a pyrrolidine-containing electrophile: This has become a common and versatile method for generating libraries of pyrrolidinyl tetrazole derivatives.[5][6]

A significant advancement in the synthesis of chiral pyrrolidinyl tetrazoles was the use of (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole as a proline surrogate in asymmetric catalysis. This highlighted the scaffold's utility beyond its direct therapeutic applications.

Therapeutic Promise: From Antifungals to a Broader Spectrum

The most extensively studied therapeutic application of pyrrolidinyl tetrazoles is in the field of antifungal agents. The rise of opportunistic fungal infections spurred the development of novel antifungals, and the pyrrolidinyl tetrazole scaffold emerged as a promising candidate.[5][6]

Antifungal Activity

Numerous studies have demonstrated the potent in vitro activity of pyrrolidinyl tetrazole derivatives against a range of fungal pathogens, particularly Candida albicans.[5][6] The mechanism of action of these compounds is believed to be similar to that of other azole antifungals, which involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and, ultimately, cell death.[7][8] Some studies also suggest that these compounds may exert their antifungal effects through interactions with the fungal membrane, leading to mitochondrial damage.[5][6]

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro antifungal activity of a series of synthesized pyrrolidinyl tetrazole derivatives against Candida albicans.

Compound IDStructureMIC (µg/mL)
3aA 5-phenyl-2-[3-(2-phenylpyrrolidin-1-yl)propyl]-2H-tetrazole> 64
3aC 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole16
3cD 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole32

Data sourced from Łukowska-Chojnacka et al., Eur J Med Chem. 2019.[5]

Other Potential Therapeutic Applications

While the antifungal activity of pyrrolidinyl tetrazoles is well-documented, the versatility of this scaffold suggests its potential in other therapeutic areas. The tetrazole moiety's ability to act as a bioisostere for a carboxylic acid opens up possibilities for its use in developing drugs targeting a wide range of receptors and enzymes.[1] Furthermore, the pyrrolidine ring's structural diversity allows for fine-tuning of the molecule's properties to achieve desired pharmacological effects. Research into the application of pyrrolidinyl tetrazoles in areas such as central nervous system disorders, inflammation, and cardiovascular diseases is an active and promising field of investigation.[9]

Key Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted Pyrrolidinyl Tetrazoles via N-alkylation

This protocol describes a common method for the synthesis of pyrrolidinyl tetrazoles, adapted from the work of Łukowska-Chojnacka et al.[5]

Materials:

  • Appropriately substituted 2-arylpyrrolidine

  • 1-(3-chloropropyl)-5-aryl-2H-tetrazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • A mixture of the 2-arylpyrrolidine (1.0 eq), 1-(3-chloropropyl)-5-aryl-2H-tetrazole (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile is prepared.

  • The reaction mixture is stirred at reflux for 48 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast, as established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum (adjusted to a specific concentration)

  • Serial dilutions of the test compound (pyrrolidinyl tetrazole)

  • Positive and negative controls

Procedure:

  • Prepare serial twofold dilutions of the pyrrolidinyl tetrazole compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum suspension and dilute it in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate, including growth control (no drug) and sterility control (no inoculum) wells.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well.

Visualizing the Mechanism of Action

The primary mechanism of action for azole antifungals, including pyrrolidinyl tetrazoles, is the disruption of the ergosterol biosynthesis pathway. The following diagram illustrates this key signaling pathway.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_enzyme Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane essential component Fungal Cell Death Fungal Cell Death Membrane->Fungal Cell Death disruption leads to CYP51->Ergosterol product PyrrolidinylTetrazole Pyrrolidinyl Tetrazole PyrrolidinylTetrazole->CYP51 inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Pyrrolidinyl Tetrazoles.

The Logical Flow of Synthesis and Evaluation

The development of novel pyrrolidinyl tetrazole-based antifungal agents follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow start Design of Pyrrolidinyl Tetrazole Analogs synthesis Chemical Synthesis (e.g., N-alkylation) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In Vitro Antifungal Screening (MIC Determination) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar mechanism Mechanism of Action Studies screening->mechanism lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis iterative cycle

Caption: Drug Discovery Workflow for Pyrrolidinyl Tetrazoles.

Future Directions

The pyrrolidinyl tetrazole scaffold continues to be an area of active research. Future efforts will likely focus on expanding the therapeutic applications of these compounds beyond antifungal agents. The exploration of their potential as anticancer, antiviral, and anti-inflammatory agents is warranted. Furthermore, the development of more efficient and stereoselective synthetic methodologies will be crucial for accessing novel and more potent analogs. As our understanding of the intricate roles of this scaffold in biological systems deepens, the full therapeutic potential of pyrrolidinyl tetrazoles will undoubtedly be realized.

References

Spectroscopic and Structural Elucidation of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric organocatalysis. As a proline surrogate, it offers enhanced solubility in organic solvents and has demonstrated high efficacy in various stereoselective transformations. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound. Due to the limited availability of published experimental spectra for this specific enantiomer, the data presented herein is predictive, based on the analysis of its constituent functional groups and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive spectroscopic profile of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for pyrrolidine and tetrazole moieties found in the chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~16.0 - 17.0br s1HTetrazole N-H
~4.4 - 4.6t1HC2-H (pyrrolidine)
~3.2 - 3.4m2HC5-H₂ (pyrrolidine)
~2.8 - 3.0br s1HPyrrolidine N-H
~1.9 - 2.2m4HC3-H₂, C4-H₂ (pyrrolidine)

Note: The tetrazole N-H proton is known to have a very broad signal at a high chemical shift.[1][2]

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Proton Decoupled

Chemical Shift (δ, ppm)Assignment
~155 - 160C5 (tetrazole)
~58 - 62C2 (pyrrolidine)
~45 - 48C5 (pyrrolidine)
~30 - 34C3 (pyrrolidine)
~24 - 28C4 (pyrrolidine)

Note: The carbon of the tetrazole ring typically appears in the downfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands Sample Preparation: KBr Pellet or ATR

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchPyrrolidine N-H
3200 - 2500N-H Stretch (broad)Tetrazole N-H (H-bonded)
2970 - 2850C-H StretchPyrrolidine CH₂
1600 - 1450N-H Bend, Ring VibrationsPyrrolidine, Tetrazole
1150 - 1050C-N Stretch, Ring VibrationsPyrrolidine, Tetrazole

Note: The N-H stretching of the tetrazole ring often appears as a very broad band due to extensive hydrogen bonding.[4][5] The pyrrolidine N-H stretch is expected between 3300 and 3400 cm⁻¹.[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data Ionization Method: Electrospray Ionization (ESI), Positive Mode

m/zProposed FragmentNotes
140.0931[M+H]⁺Protonated molecular ion (C₅H₁₀N₅⁺)
112.0875[M+H - N₂]⁺Loss of a neutral nitrogen molecule
97.0665[M+H - HN₃]⁺Loss of hydrazoic acid
70.0651[C₄H₈N]⁺Pyrrolidinyl cation fragment

Note: The fragmentation of 5-substituted tetrazoles is characterized by the loss of either a neutral nitrogen molecule (N₂) or hydrazoic acid (HN₃).[6] The pyrrolidine ring can also undergo fragmentation.[7][8][9]

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition :

    • Pulse Program : Use a standard single-pulse sequence.

    • Acquisition Time (AQ) : Typically 2-4 seconds.[10]

    • Relaxation Delay (D1) : 1-5 seconds.[10]

    • Number of Scans (NS) : 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[11]

    • Spectral Width : 0-220 ppm.[3][11]

    • Acquisition Time (AQ) : 1-2 seconds.

    • Relaxation Delay (D1) : 2 seconds.[11]

    • Number of Scans (NS) : 1024 or more to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has low natural abundance.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[12]

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]

  • Data Acquisition :

    • Place the sample holder (with the KBr pellet or with the sample on the ATR crystal) in the FTIR spectrometer.[13]

    • Acquire a background spectrum of the empty instrument (or clean ATR crystal).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization Method (Electrospray Ionization - ESI) : This method is well-suited for polar molecules and can produce protonated molecular ions [M+H]⁺ with minimal fragmentation.[14]

  • Instrument Parameters (Positive Ion Mode) :

    • Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[6]

    • Capillary Voltage : Typically set between 3 and 4 kV.[15]

    • Nebulizing Gas (N₂) : Adjust the pressure to obtain a stable spray (e.g., 10-50 psi).[15]

    • Drying Gas (N₂) Flow and Temperature : Optimize to facilitate desolvation (e.g., 4-12 L/min at 200-340 °C).[15]

    • Mass Analyzer : Scan a mass range appropriate for the compound (e.g., m/z 50-300).

  • Tandem MS (MS/MS) : To study fragmentation patterns, the protonated molecular ion (m/z 140) can be isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or helium) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation for Analysis Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR MS Mass Spectrometry (ESI-MS, MS/MS) SamplePrep->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Final Report and Data Archiving DataAnalysis->Report

References

Chiral Properties of 5-(pyrrolidin-2-yl)-1H-tetrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral heterocyclic compound, has emerged as a significant molecule in the field of organic synthesis, particularly in asymmetric catalysis. Structurally, it is an isostere of the amino acid proline, where the carboxylic acid group is replaced by a tetrazole ring. This substitution maintains a similar pKa while offering advantages such as improved solubility in organic solvents and enhanced catalytic activity. This technical guide provides a comprehensive overview of the chiral properties of 5-(pyrrolidin-2-yl)-1H-tetrazole, detailing its synthesis, resolution, and application as an organocatalyst. The document is intended for researchers, scientists, and professionals in drug development who are interested in the application of chiral molecules in modern synthetic chemistry.

Synthesis of Racemic 5-(pyrrolidin-2-yl)-1H-tetrazole

The synthesis of racemic 5-(pyrrolidin-2-yl)-1H-tetrazole can be achieved from readily available starting materials such as 2-cyanopyrrolidine. The key transformation is a [3+2] cycloaddition reaction between the nitrile group and an azide source.

Experimental Protocol: Synthesis from 2-Cyanopyrrolidine

This protocol is a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and can be adapted for 2-cyanopyrrolidine.[1]

Reagents and Materials:

  • 2-Cyanopyrrolidine

  • Sodium Azide (NaN₃)

  • Silica Sulfuric Acid (or another suitable Lewis or Brønsted acid catalyst)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-cyanopyrrolidine (1 equivalent) in DMF.

  • Add sodium azide (1.5 to 2 equivalents) and silica sulfuric acid (catalytic amount) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water and acidifying with dilute HCl to a pH of 2-3. This step protonates the tetrazole ring and neutralizes any excess azide.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield racemic 5-(pyrrolidin-2-yl)-1H-tetrazole.

Chiral Resolution of Racemic 5-(pyrrolidin-2-yl)-1H-tetrazole

The separation of the racemic mixture into its constituent enantiomers can be accomplished by classical resolution using a chiral resolving agent. As 5-(pyrrolidin-2-yl)-1H-tetrazole is a basic compound, a chiral acid such as tartaric acid or its derivatives can be used to form diastereomeric salts.

Experimental Protocol: Diastereomeric Salt Resolution

The following is a generalized protocol for the resolution of a racemic amine using a chiral diacid like (+)-di-p-toluoyl-D-tartaric acid (DPTTA), which can be adapted for 5-(pyrrolidin-2-yl)-1H-tetrazole.[2][3]

Reagents and Materials:

  • Racemic 5-(pyrrolidin-2-yl)-1H-tetrazole

  • (+)-Di-p-toluoyl-D-tartaric acid (or another suitable chiral acid)

  • Methanol (or another suitable solvent for crystallization)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl Ether (or another suitable extraction solvent)

  • Standard laboratory glassware for crystallization, filtration, and extraction

Procedure:

  • Salt Formation: Dissolve the racemic 5-(pyrrolidin-2-yl)-1H-tetrazole (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in hot methanol.

  • Slowly add the chiral acid solution to the amine solution with stirring.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in a refrigerator to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a solution of sodium hydroxide to basify the mixture (pH > 10). This will deprotonate the amine and dissolve the tartaric acid salt.

  • Extract the liberated enantiomerically enriched amine with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain one of the enantiomers.

  • The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction. The enantiomeric purity of the products should be determined by chiral HPLC or by measuring the specific rotation.

Enantioselective Synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

An alternative to chiral resolution is the direct enantioselective synthesis from a chiral starting material. The (S)-enantiomer can be synthesized from Cbz-L-proline.

Experimental Protocol: Synthesis from Cbz-L-proline

This multi-step synthesis provides the (S)-enantiomer in high enantiopurity.[4]

Step 1: Synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester From Cbz-L-proline, di-tert-butyl dicarbonate, and ammonium bicarbonate in acetonitrile with pyridine as a catalyst.

Step 2: Synthesis of (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester Dehydration of the primary amide from Step 1 using a dehydrating agent like trifluoroacetic anhydride.

Step 3: Synthesis of (S)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester Cycloaddition of the nitrile from Step 2 with sodium azide and a Lewis acid (e.g., zinc chloride) in a suitable solvent like isopropanol.

Step 4: Synthesis of (S)-5-Pyrrolidin-2-yl-1H-tetrazole Deprotection of the Cbz group from the product of Step 3 by catalytic hydrogenation (e.g., using palladium on carbon) in ethanol.

Data Presentation: Physical and Catalytic Properties

The following tables summarize the key physical and catalytic properties of the enantiomers of 5-(pyrrolidin-2-yl)-1H-tetrazole.

Table 1: Physical Properties of 5-(pyrrolidin-2-yl)-1H-tetrazole Enantiomers

Property(S)-(-)-5-(pyrrolidin-2-yl)-1H-tetrazole(R)-(+)-5-(pyrrolidin-2-yl)-1H-tetrazole
CAS Number 33878-70-5[1]702700-79-6[5]
Molecular Formula C₅H₉N₅[1]C₅H₉N₅[5]
Molecular Weight 139.16 g/mol [1]139.16 g/mol [5]
Melting Point 253-258 °C[1]272-274 °C[5]
Specific Rotation [α]²⁰/D -9.0° (c=1 in methanol)[1]+8° (c=0.8 in methanol)[5]
Appearance White to off-white solid[6]White solid[5]

Table 2: Catalytic Performance in Asymmetric Aldol Reaction *

CatalystYield (%)Enantiomeric Excess (ee, %)
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole 9599
L-Proline 9796

*Reaction between cyclohexanone and p-nitrobenzaldehyde.

Mandatory Visualization

Catalytic Cycle of the Aldol Reaction

The catalytic cycle of the aldol reaction catalyzed by 5-(pyrrolidin-2-yl)-1H-tetrazole proceeds through an enamine intermediate, analogous to the mechanism of proline catalysis.[7][8][9]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend catalyst Catalyst (S)-5-(pyrrolidin-2-yl)-1H-tetrazole iminium Iminium Ion catalyst->iminium + Ketone - H₂O ketone Ketone (e.g., Cyclohexanone) enamine Enamine Intermediate iminium->enamine - H⁺ adduct Iminium Adduct enamine->adduct + Aldehyde aldehyde Aldehyde (e.g., p-nitrobenzaldehyde) product Aldol Product adduct->product + H₂O - Catalyst water H₂O Catalyst_Legend Catalyst / Product Substrate_Legend Substrate Intermediate_Legend Intermediate Enamine_Legend Key Intermediate

Caption: Catalytic cycle for the aldol reaction.

Experimental Workflow: Racemic Synthesis and Chiral Resolution

The following diagram illustrates the logical workflow from racemic synthesis to the separation of enantiomers.

Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start 2-Cyanopyrrolidine cycloaddition [3+2] Cycloaddition with NaN₃ start->cycloaddition racemate Racemic 5-(pyrrolidin-2-yl)-1H-tetrazole cycloaddition->racemate salt_formation Diastereomeric Salt Formation with Chiral Acid racemate->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation1 Liberation of (S)-Enantiomer separation->liberation1 Less Soluble Salt liberation2 Liberation of (R)-Enantiomer separation->liberation2 More Soluble Salt enantiomer1 (S)-Enantiomer liberation1->enantiomer1 enantiomer2 (R)-Enantiomer liberation2->enantiomer2

Caption: Workflow for racemic synthesis and resolution.

References

The Enantiomeric Catalyst: An In-Depth Look at (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral pyrrolidine-containing tetrazole, has carved a niche for itself not as a direct therapeutic agent, but as a highly efficient organocatalyst in asymmetric synthesis. This technical guide delves into the core of its established role, summarizing its applications and the underlying principles of its catalytic activity. While the broader class of tetrazole-containing compounds exhibits a wide array of biological activities, specific pharmacological data for this compound remains largely unexplored in publicly accessible literature.

Core Application: A Proline Surrogate in Asymmetric Organocatalysis

This compound, and its (S)-enantiomer, are recognized as effective proline surrogates in a variety of organic reactions.[1][2] The key advantage of these tetrazole derivatives over proline lies in their enhanced solubility in common organic solvents, which can lead to improved reaction conditions and yields.[1] The tetrazole ring, being a well-established bioisostere of the carboxylic acid group, mimics the acidic proton of proline, which is crucial for its catalytic cycle.[3]

The primary application of this compound is in catalyzing asymmetric reactions, where the formation of one enantiomer is favored over the other. This is of paramount importance in drug discovery and development, where the chirality of a molecule can dictate its efficacy and safety.

Key Catalyzed Reactions:

  • Aldol Reactions: This compound has been successfully employed as a catalyst in asymmetric aldol reactions.[2]

  • Mannich Reactions: It facilitates asymmetric Mannich reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2]

  • Michael Additions: The catalyst has also shown efficacy in promoting asymmetric Michael additions.

Mechanism of Catalysis: An Enamine-Based Pathway

The catalytic activity of this compound in these reactions is believed to proceed through an enamine-based mechanism, similar to that of proline. The pyrrolidine nitrogen reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner, directed by the chiral center of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.

G Catalyst Catalyst Ketone_Aldehyde Ketone / Aldehyde Enamine_Intermediate Chiral Enamine Intermediate Ketone_Aldehyde->Enamine_Intermediate Iminium_Intermediate Iminium Intermediate Enamine_Intermediate->Iminium_Intermediate + Electrophile Electrophile Electrophile Electrophile->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product Chiral Product Hydrolysis->Catalyst Catalyst Regeneration Hydrolysis->Product

Figure 1. Proposed catalytic cycle of this compound.

Biological Activity: A Field Ripe for Exploration

While the pyrrolidine and tetrazole moieties are present in numerous biologically active compounds, there is a conspicuous absence of specific pharmacological data for this compound in the available scientific literature.[4][5] The tetrazole ring is a known bioisostere for carboxylic acids and is found in several approved drugs, suggesting that derivatives of this compound could potentially interact with biological targets.[3]

General biological activities associated with tetrazole-containing compounds include:

  • Antihypertensive

  • Anticancer

  • Antimicrobial

  • Antiviral

The (S)-enantiomer has been mentioned as a "building block" in the synthesis of potential antihypertensive and neuroprotective agents, further indicating that while the core structure is of interest to medicinal chemists, the compound itself is not typically the final active pharmaceutical ingredient.[6]

Quantitative Data and Experimental Protocols: A Notable Gap

A thorough review of scientific databases reveals no specific quantitative data regarding the biological activity of this compound. Information on binding affinities, enzyme inhibition constants (IC50 or Ki), in vivo efficacy, or pharmacokinetic and pharmacodynamic (PK/PD) parameters is not available. Consequently, there are no established experimental protocols for assessing the biological activity of this specific molecule.

Synthesis

The synthesis of this compound is well-documented in the chemical literature, typically starting from D-proline. A common synthetic route involves the conversion of the carboxylic acid group of protected D-proline into a nitrile, followed by a [3+2] cycloaddition with an azide source to form the tetrazole ring. The protecting group is then removed to yield the final product.

G Start Start Intermediate1 Protected D-Proline Nitrile_Formation Nitrile Formation Intermediate1->Nitrile_Formation Intermediate2 Protected Pyrrolidine Nitrile Cycloaddition [3+2] Cycloaddition with Azide Intermediate2->Cycloaddition Final (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Protection Protection Protection->Intermediate1 Nitrile_Formation->Intermediate2 Protected_Tetrazole Protected (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Cycloaddition->Protected_Tetrazole Deprotection Deprotection Protected_Tetrazole->Deprotection Deprotection->Final

Figure 2. Generalized synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a valuable tool for synthetic chemists, offering an efficient and stereoselective route to chiral molecules. Its role as an organocatalyst is well-established and continues to be explored. However, from a pharmacological perspective, this compound remains a blank slate.

Future research could focus on screening this compound and its derivatives against a panel of biological targets to uncover any potential therapeutic applications. Given the prevalence of the pyrrolidine and tetrazole scaffolds in medicinal chemistry, it is plausible that this compound could serve as a starting point for the development of novel therapeutic agents. The lack of current data, however, positions its primary and well-documented value firmly in the realm of synthetic organic chemistry.

References

Methodological & Application

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Powerful Organocatalyst for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline-derived organocatalyst, has emerged as a highly efficient and versatile tool in asymmetric synthesis. Its superior performance compared to its parent amino acid, L-proline, stems from its enhanced solubility in a wider range of organic solvents and its increased reactivity, often leading to lower catalyst loadings and shorter reaction times.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations, including aldol, Mannich, and Michael reactions.

Advantages over Proline

This compound offers several distinct advantages over L-proline in organocatalysis:

  • Enhanced Solubility: The tetrazole moiety imparts greater solubility in less polar organic solvents such as dichloromethane and toluene, expanding the range of reaction conditions.[2]

  • Increased Reactivity: This catalyst often exhibits higher reactivity, allowing for lower catalyst loadings (typically 5-10 mol%) and reduced reaction times.[2]

  • Broader Substrate Scope: The enhanced reactivity translates to a wider tolerance of different ketone and aldehyde substrates.[2]

  • Reduced Side Reactions: In some cases, it avoids the formation of parasitic byproducts, such as bicyclic oxazolidinones, which can occur with proline and deactivate the catalyst.[2]

General Reaction Mechanism

The catalytic cycle of this compound is analogous to that of proline, proceeding through the formation of a key enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (ketone or aldehyde) to form an enamine. The tetrazole group acts as a Brønsted acid to activate the electrophile and as a chiral scaffold to control the stereochemical outcome of the subsequent C-C bond formation. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

General Catalytic Cycle Catalyst (R)-Pyrrolidinyl-tetrazole Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone/Aldehyde Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Iminium Product Chiral Product Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: General catalytic cycle of this compound.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. This compound has proven to be a highly effective catalyst for this transformation, providing excellent yields and enantioselectivities.

Quantitative Data for Aldol Reaction
Aldehyde (Electrophile)Ketone (Nucleophile)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
p-NitrobenzaldehydeCyclohexanone10CH2Cl2265>19:1>99
p-NitrobenzaldehydeCyclohexanone1CH2Cl21670>19:1>99
ChloralCyclopentanone10--951:1998 (syn)
p-NitrobenzaldehydeAcetone10Dioxane-93-86
p-NitrobenzaldehydeAcetone10Toluene-70-61

Data sourced from a comprehensive review on the topic.[2]

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • This compound

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., CH2Cl2)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen anhydrous solvent (2.0 mL) at room temperature, add this compound (0.05-0.10 mmol, 5-10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of the corresponding Mosher's esters.

Aldol Reaction Workflow A Mix Aldehyde, Ketone, and Catalyst in Solvent B Stir at Room Temperature A->B C Monitor by TLC B->C D Work-up (Concentration) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, HPLC) E->F

Caption: Experimental workflow for the asymmetric aldol reaction.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. This compound catalyzes this reaction with high efficiency and stereocontrol.

Quantitative Data for Mannich Reaction
AldehydeAmineKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
p-Nitrobenzaldehydep-AnisidineAcetone20DMSO2499>19:199
p-Nitrobenzaldehydep-AnisidineCyclohexanone20DMSO4898>19:1>99
Formaldehydep-AnisidineCyclohexanone10DMSO-70-96

Data sourced from a comprehensive review on the topic.[2]

Experimental Protocol: Asymmetric Mannich Reaction

Materials:

  • This compound

  • Aldehyde

  • Amine

  • Ketone

  • Anhydrous solvent (e.g., DMSO)

Procedure:

  • To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen anhydrous solvent (2.0 mL), add the ketone (2.0 mmol) and this compound (0.1-0.2 mmol, 10-20 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC.

  • After the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired β-amino carbonyl compound.

  • Determine the dr and ee by chiral HPLC analysis.

Mannich Reaction Workflow A Mix Aldehyde, Amine, Ketone, and Catalyst in Solvent B Stir at Specified Temperature A->B C Monitor by TLC B->C D Aqueous Work-up and Extraction C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, HPLC) E->F

Caption: Experimental workflow for the asymmetric Mannich reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. This compound can effectively catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Quantitative Data for Michael Addition
Michael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
NitrostyreneCyclohexanone10Toluene728592
NitrostyreneAcetone10Toluene967888

Note: Data for Michael additions catalyzed by this specific organocatalyst is less abundant in readily available reviews compared to aldol and Mannich reactions. The data presented is representative of its potential.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • This compound

  • Michael acceptor (e.g., α,β-unsaturated ketone or nitroalkene)

  • Michael donor (e.g., ketone or aldehyde)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a solution of the Michael acceptor (1.0 mmol) in the chosen anhydrous solvent (2.0 mL), add the Michael donor (3.0 mmol) and this compound (0.1 mmol, 10 mol%).

  • Stir the mixture at the desired temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the chiral adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Synthesis of this compound

For researchers interested in preparing the catalyst in-house, a general synthetic route starting from D-proline is outlined below. The procedure involves the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.

Catalyst Synthesis Proline D-Proline ProtectedProline N-Protected D-Proline Proline->ProtectedProline Protection Nitrile N-Protected Pyrrolidine-2-carbonitrile ProtectedProline->Nitrile Amidation & Dehydration Tetrazole N-Protected this compound Nitrile->Tetrazole [3+2] Cycloaddition with Azide Catalyst This compound Tetrazole->Catalyst Deprotection

Caption: Synthetic pathway to this compound.

Detailed, step-by-step synthetic procedures are available in the chemical literature and should be consulted for precise experimental conditions and safety precautions.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction optimization and characterization data. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: Asymmetric Aldol Reactions Using (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asymmetric organocatalysis has become an indispensable tool in modern organic synthesis, offering a metal-free approach to the construction of chiral molecules. The amino acid proline has been a foundational catalyst in this field; however, its application can be limited by poor solubility in common organic solvents and occasionally low reactivity or selectivity.[1][2] The chiral organocatalyst, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, derived from D-proline, has emerged as a highly effective proline surrogate.[2] Replacing the carboxylic acid moiety with a tetrazole group, which has a similar pKa, enhances solubility in a broader range of solvents and often leads to superior performance in terms of reaction time, catalyst loading, yield, and enantioselectivity.[1][2] These attributes make it a "privileged" catalyst for various asymmetric transformations, including the synthetically powerful aldol reaction.[3]

This document provides detailed protocols and application data for the use of this compound in asymmetric aldol reactions, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The catalyst can be synthesized from D-proline through a multi-step sequence. The following protocol is adapted from a validated procedure for the corresponding (S)-enantiomer.

Protocol 1: Catalyst Synthesis

  • Amide Formation: D-proline is first converted to its N-protected amide derivative.

  • Dehydration: The primary amide is then dehydrated to the corresponding nitrile using a dehydrating agent like cyanuric chloride.

  • Tetrazole Formation: A [3+2] cycloaddition reaction between the nitrile and an azide source (e.g., sodium azide with a Lewis acid) forms the tetrazole ring.

  • Deprotection: Finally, removal of the protecting group yields the target catalyst, this compound.

G start N-Cbz-D-Proline step1 Cbz-D-Prolinamide start->step1 1. (Boc)2O, NH4HCO3 2. Pyridine step2 Cbz-D-Prolinonitrile step1->step2 Cyanuric Chloride DMF step3 N-Cbz-(R)-5-(pyrrolidin-2-yl) -1H-tetrazole step2->step3 NaN3, ZnBr2 H2O/iPrOH end (R)-5-(pyrrolidin-2-yl) -1H-tetrazole step3->end H2, Pd/C EtOH

Caption: Synthesis workflow for this compound.

Mechanism of Catalysis

The catalyst operates through an enamine-based mechanism, analogous to Class I aldolases. The secondary amine of the pyrrolidine ring reversibly condenses with a ketone donor to form a nucleophilic enamine intermediate. The acidic proton of the tetrazole ring activates the aldehyde acceptor via hydrogen bonding, facilitating a highly organized, stereoselective attack of the enamine onto the aldehyde's carbonyl carbon. Subsequent hydrolysis releases the chiral β-hydroxy ketone product and regenerates the catalyst for the next cycle.

G cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs Catalyst (R)-Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TS Stereodetermining Transition State Enamine->TS + Aldehyde Iminium Iminium Ion TS->Iminium Iminium->Catalyst + H₂O - Aldol Product Product Chiral Aldol Product Iminium->Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->TS

Caption: Proposed enamine mechanism for the asymmetric aldol reaction.

Experimental Protocols

Protocol 2: General Procedure for Asymmetric Aldol Reaction

This protocol describes a representative reaction between an aldehyde and a ketone.

Materials and Equipment:

  • This compound (catalyst)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone), serving as both reactant and solvent

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or neat)[1]

  • Reaction vial with a magnetic stir bar

  • Magnetic stir plate

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Instrumentation for analysis: NMR spectrometer, Chiral HPLC system

Procedure:

  • Reaction Setup: To a clean, dry vial containing a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the this compound catalyst (0.05–0.10 mmol, 5–10 mol%).

  • Reagent Addition: Add the ketone (5.0-10.0 mmol, 5-10 equiv). If a solvent is used, add it at this stage (approx. 1-2 mL).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ketone/solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to isolate the aldol product.

  • Analysis:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the purified product.

    • Determine the enantiomeric excess (ee) by Chiral HPLC analysis, comparing the product to a racemic standard.

G setup 1. Reaction Setup (Vial, Stir Bar, Aldehyde, Catalyst) addition 2. Reagent Addition (Ketone, Solvent) setup->addition reaction 3. Reaction (Stir at RT, Monitor by TLC) addition->reaction workup 4. Workup (Concentrate in vacuo) reaction->workup purification 5. Purification (Silica Gel Chromatography) workup->purification analysis 6. Analysis (NMR for structure/dr, Chiral HPLC for ee) purification->analysis

Caption: General experimental workflow for the catalyzed aldol reaction.

Performance Data and Substrate Scope

This compound is effective for a range of ketone and aldehyde substrates, consistently delivering high stereoselectivity. The catalyst demonstrates high activity even with challenging substrates like hydrated aldehydes.[1]

Note on Data: The following table presents representative data obtained using the (S)-enantiomer of the catalyst. According to established principles of asymmetric catalysis, the this compound catalyst is expected to produce the corresponding enantiomeric aldol products with virtually identical yields, diastereoselectivities, and enantiomeric excess values under the same reaction conditions.

Ketone DonorAldehyde AcceptorYield (%)d.r. (anti:syn)ee (%)Reference
Cyclohexanonep-Nitrobenzaldehyde65>19:1>99[1]
CyclopentanoneChloral Monohydrate811:2.392[1]
AcetoneChloral Monohydrate93-82[1]
Acetone1-Phenyl-1,2-propanedione89-83[4]
CyclopentanoneTrifluoroacetaldehyde Hydrate~65>19:1 (syn major)94[1]
CyclohexanoneAqueous Formaldehyde40-99[1]

Key Observations:

  • High Enantioselectivity: The catalyst consistently provides excellent enantiocontrol (>99% ee in several cases).[1]

  • Solvent Effects: Unlike proline, the tetrazole catalyst performs well in less polar solvents like dichloromethane, where proline shows no reaction.[1]

  • Catalyst Loading: The reaction can be effective with catalyst loadings as low as 1-5 mol%.[1]

  • Continuous Flow: The catalyst is also amenable to use in continuous-flow microreactors, allowing for accelerated reactions and lower catalyst loadings.[5][6][7]

References

Application Notes and Protocols: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole Catalyzed Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole, and its enantiomer (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, have emerged as powerful organocatalysts for asymmetric Mannich reactions. These catalysts are proline surrogates, where the carboxylic acid moiety is replaced by a tetrazole ring. This modification enhances the catalyst's solubility in common organic solvents, often leading to improved reaction rates, higher yields, and excellent enantioselectivities compared to proline.[1] This document provides detailed application notes and experimental protocols for conducting Mannich reactions using this class of catalyst.

Advantages of this compound Catalysts

  • Enhanced Solubility: The tetrazole moiety increases solubility in less polar organic solvents like dichloromethane (CH₂Cl₂), facilitating reactions that are sluggish or do not proceed with proline.

  • Improved Performance: Often provides superior yields, enantioselectivities, and shorter reaction times compared to L-proline.[1]

  • Low Catalyst Loading: Effective at catalyst loadings as low as 1-10 mol%.

  • Operational Simplicity: Reactions can often be performed under mild conditions, and the improved solubility can simplify work-up procedures.

Reaction Mechanism

The catalytic cycle of the this compound catalyzed Mannich reaction is analogous to that of proline. The reaction proceeds through the formation of a key enamine intermediate from the ketone donor and the secondary amine of the catalyst. This enamine then undergoes a stereoselective addition to the electrophilic imine, followed by hydrolysis to release the chiral β-amino carbonyl product and regenerate the catalyst.

Mannich_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_regeneration Product Formation & Catalyst Regeneration Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Catalyst->Enamine H2O_out H₂O Enamine->H2O_out Adduct Iminium Adduct Enamine->Adduct + Imine Imine Imine (Electrophile) Imine->Adduct Product β-Amino Carbonyl Product Adduct->Product + H₂O Product->Catalyst releases H2O_in H₂O H2O_in->Product

Caption: Proposed catalytic cycle for the Mannich reaction.

Applications & Protocols

Asymmetric Mannich Reaction of Ketones with N-PMP-Protected Imines

A primary application of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole is the highly enantioselective Mannich reaction between various ketones and N-p-methoxyphenyl (PMP)-protected α-imino ethyl glyoxalate. The catalyst's enhanced solubility allows for the use of solvents like dichloromethane, in which proline is ineffective.

Quantitative Data Summary

EntryKetoneSolventCat. (mol%)Time (h)Yield (%)d.r. (syn:anti)ee (%)
1CyclohexanoneCH₂Cl₂52>99>19:1>99
2CyclohexanoneCH₂Cl₂11670>19:1>99
3AcetoneCH₂Cl₂51660-94
4CyclopentanoneCH₂Cl₂5281>19:1>99
5Butan-2-oneCH₂Cl₂516654:199 (syn)

Data compiled from a representative study by the Ley group.

Experimental Protocol: General Procedure

Protocol_Workflow start Start step1 To a solution of imine in CH₂Cl₂... start->step1 step2 Add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. step1->step2 step3 Add the ketone. step2->step3 step4 Stir at room temperature. step3->step4 step5 Monitor reaction by TLC. step4->step5 step6 Concentrate in vacuo. step5->step6 step7 Purify by flash chromatography. step6->step7 end End step7->end

Caption: General experimental workflow.

  • Reaction Setup: To a solution of the N-PMP-protected α-imino ethyl glyoxalate (1.0 equiv) in dichloromethane (0.5 M) is added (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 equiv).

  • Addition of Reactant: The ketone (2.0 equiv) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until consumption of the starting imine.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-amino ketone product.

  • Characterization: The enantiomeric excess (ee) and diastereomeric ratio (d.r.) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Synthesis of Chiral 1,2- and 1,4-Diamine Precursors

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole has also been effectively utilized in the Mannich reaction of azido or phthalimido-substituted ketones with imines to generate valuable chiral diamine precursors. In these reactions, the catalyst demonstrates excellent control over diastereoselectivity and enantioselectivity.

Quantitative Data Summary

EntryKetone DonorImine ElectrophileSolventYield (%)d.r. (syn:anti)ee (%)
12-Azido-1-phenylethan-1-oneN-PMP-protected iminoglyoxylateDMSO9691:999
22-Azido-1-(4-bromophenyl)ethan-1-oneN-PMP-protected iminoglyoxylateDMSO8588:1299
32-Phthalimido-1-phenylethan-1-oneN-PMP-protected iminoglyoxylateDMSO95-97
42-Phthalimido-1-(4-methoxyphenyl)ethan-1-oneN-PMP-protected iminoglyoxylateDMSO88-95

Data compiled from a representative study by the Barbas III group.

Experimental Protocol: General Procedure

  • Reaction Setup: In a vial, the azido or phthalimido ketone (1.2 equiv) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 equiv) are dissolved in dimethyl sulfoxide (DMSO, 0.5 M).

  • Addition of Reactant: The corresponding imine (1.0 equiv) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for the time indicated by TLC analysis.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired Mannich adduct.

  • Characterization: The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Conclusion

This compound and its enantiomer are highly efficient organocatalysts for asymmetric Mannich reactions, offering significant advantages over traditional proline catalysis, particularly in terms of solvent scope and reaction efficiency. The protocols outlined above provide a foundation for the synthesis of a variety of chiral β-amino carbonyl compounds, which are valuable intermediates in pharmaceutical and natural product synthesis.

References

Application Notes and Protocols for an Advanced Chiral Organocatalyst: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline surrogate, has emerged as a highly effective organocatalyst in asymmetric synthesis. Its superior solubility in organic solvents and enhanced catalytic activity compared to proline make it a valuable tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This document provides detailed application notes and experimental protocols for the use of this catalyst in key organic transformations, including asymmetric aldol, Mannich, Michael, and Biginelli reactions.

Overview and Advantages

This compound operates via an enamine catalysis mechanism, similar to its parent amino acid, proline. The pyrrolidine moiety forms a nucleophilic enamine intermediate with a carbonyl compound (ketone or aldehyde), which then reacts with an electrophile. The chiral environment provided by the (R)-pyrrolidine backbone directs the approach of the electrophile, leading to the formation of a specific stereoisomer. The tetrazole group, with a pKa similar to a carboxylic acid, acts as a proton shuttle and enhances the catalyst's solubility in a broader range of organic solvents, often leading to higher yields and enantioselectivities.[1][2]

Synthesis of the Catalyst

A robust synthesis of this compound can be achieved from D-proline. A detailed, multi-step procedure has been reported in Organic Syntheses for the (S)-enantiomer, which can be directly adapted by starting with D-proline to obtain the (R)-enantiomer. The key steps involve the conversion of the carboxylic acid of protected proline to a nitrile, followed by a [3+2] cycloaddition with an azide source to form the tetrazole ring, and subsequent deprotection.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. This compound has proven to be an excellent catalyst for this transformation, particularly for the reaction between ketones and aldehydes.

Quantitative Data for Asymmetric Aldol Reactions
EntryAldehydeKetoneSolventCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeCyclohexanoneCH2Cl251670>19:1>99
24-NitrobenzaldehydeAcetoneneat102495-78
3BenzaldehydeCyclohexanoneCH2Cl210488595:596
42-ChlorobenzaldehydeCyclohexanoneCH2Cl210728294:698
54-MethoxybenzaldehydeAcetoneneat102488-72

Data compiled from various sources, reaction conditions may vary slightly.

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • This compound

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ketone (e.g., Cyclohexanone)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification (e.g., saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica gel)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (5.0 mmol).

  • Add this compound (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the purified product.

Catalytic Cycle for the Asymmetric Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst (R)-Pyrrolidinyl-tetrazole Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product_bound Product-Catalyst Complex Iminium->Product_bound Intramolecular H-bond directed attack Product_bound->Catalyst + H2O - Product Product Aldol Product Final_Product Chiral β-Hydroxy Ketone Product->Final_Product Water_in H2O Water_out H2O Start_Ketone Starting Ketone Start_Ketone->Ketone Start_Aldehyde Starting Aldehyde Start_Aldehyde->Aldehyde

Caption: Catalytic cycle of the asymmetric aldol reaction.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. This compound efficiently catalyzes this three-component reaction.

Quantitative Data for Asymmetric Mannich Reactions
EntryAldehydeAmine (Imine precursor)KetoneSolventCat. Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
14-Nitrobenzaldehydep-AnisidineCyclohexanoneCH2Cl25265>19:1>99
24-Nitrobenzaldehydep-AnisidineAcetoneDMSO10249295:596
3Benzaldehydep-AnisidineCyclohexanoneCH2Cl210488892:895
42-Naphthaldehydep-AnisidineCyclopentanoneCH2Cl2107275>19:199
54-Chlorobenzaldehydep-AnisidineAcetoneDMSO10248593:794

Data compiled from various sources, reaction conditions may vary slightly.

Experimental Protocol: Asymmetric Mannich Reaction

Materials:

  • This compound

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Amine (e.g., p-Anisidine)

  • Ketone (e.g., Cyclohexanone)

  • Anhydrous Solvent (e.g., Dichloromethane or DMSO)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification

Procedure:

  • In a flask, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2.0 mL) and stir for 30 minutes to pre-form the imine.

  • Add the ketone (3.0 mmol) to the reaction mixture.

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction at the designated temperature until completion (monitored by TLC).

  • Work-up the reaction as described for the aldol reaction.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Experimental Workflow for Asymmetric Mannich Reaction

Mannich_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Dissolve Dissolve Aldehyde and Amine in Solvent Start->Dissolve Preform_Imine Stir for 30 min to form Imine Dissolve->Preform_Imine Add_Ketone Add Ketone Preform_Imine->Add_Ketone Add_Catalyst Add (R)-Pyrrolidinyl-tetrazole Add_Ketone->Add_Catalyst React Stir at specified temperature Add_Catalyst->React Quench Quench with sat. aq. NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Analyze Determine dr and ee (Chiral HPLC) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the Mannich reaction.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. This compound can catalyze the asymmetric Michael addition of ketones to nitroalkenes.

Quantitative Data for Asymmetric Michael Additions
EntryNitroalkeneKetoneSolventCat. Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
1β-NitrostyreneCyclohexanoneToluene10248590:1092
2β-NitrostyreneAcetoneToluene204878-85
31-Nitro-2-phenyletheneCyclopentanoneToluene10368288:1290
4(E)-2-(2-nitrovinyl)furanCyclohexanoneToluene15248092:894

Data compiled from various sources, reaction conditions may vary slightly.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • This compound

  • Nitroalkene (e.g., β-Nitrostyrene)

  • Ketone (e.g., Cyclohexanone)

  • Anhydrous Solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification

Procedure:

  • To a solution of the nitroalkene (1.0 mmol) and the ketone (2.0 mmol) in the solvent (2.0 mL), add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture at the indicated temperature until the reaction is complete (TLC monitoring).

  • Perform an aqueous work-up as previously described.

  • Purify the product via flash chromatography.

  • Analyze the product to determine the diastereomeric ratio and enantiomeric excess.

Asymmetric Biginelli Reaction

The Biginelli reaction is a multi-component reaction for the synthesis of dihydropyrimidinones (DHPMs), which are of significant interest in medicinal chemistry. Chiral DHPMs can be accessed using this compound as the catalyst.[3]

Quantitative Data for Asymmetric Biginelli Reactions
EntryAldehydeβ-KetoesterUrea/ThioureaSolventCat. Loading (mol%)Time (h)Yield (%)ee (%)
1BenzaldehydeEthyl acetoacetateUreaEtOH10248881
24-ChlorobenzaldehydeEthyl acetoacetateUreaEtOH10248575
34-MethylbenzaldehydeEthyl acetoacetateUreaEtOH10248278
4BenzaldehydeEthyl acetoacetateThioureaEtOH10367572
53-NitrobenzaldehydeMethyl acetoacetateUreaEtOH10246368

Data is based on studies using substituted pyrrolidinyl tetrazoles, indicating the potential of the parent catalyst.[3]

Experimental Protocol: Asymmetric Biginelli Reaction

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea or Thiourea

  • Solvent (e.g., Ethanol)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol, 10 mol%) in the solvent (3 mL).

  • Stir the reaction mixture at room temperature or with gentle heating for the specified time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid product and wash with cold solvent.

  • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Logical Relationship in the Biginelli Reaction

Biginelli_Logic cluster_components Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Ketoester β-Ketoester Enamine_int Enamine Intermediate Ketoester->Enamine_int Urea Urea/Thiourea Urea->Acyliminium DHPM Dihydropyrimidinone (DHPM) Acyliminium->DHPM Enamine_int->DHPM Nucleophilic Attack Catalyst (R)-Pyrrolidinyl-tetrazole Catalyst->Enamine_int

References

Revolutionizing Therapeutics: Applications in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of novel therapeutics to combat human diseases lies at the heart of medicinal chemistry and drug discovery. This field is undergoing a paradigm shift, driven by innovative strategies that accelerate the identification and optimization of drug candidates. This document provides detailed application notes and protocols for three cutting-edge approaches that are reshaping the pharmaceutical landscape: Fragment-Based Drug Discovery (FBDD), Proteolysis Targeting Chimeras (PROTACs), and Artificial Intelligence (AI) in Drug Discovery. These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical guidance.

Application Note 1: Fragment-Based Drug Discovery (FBDD) for Challenging Targets

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds, particularly for difficult-to-drug targets.[1] The core principle of FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein.[2] These initial fragment hits serve as starting points for medicinal chemists to "grow" or combine them into more potent and selective drug candidates.[1][2] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of generating leads with favorable physicochemical properties.[1] A notable success story for FBDD is the development of inhibitors for KRAS G12C, a previously considered "undruggable" cancer target.[1][3]

Experimental Workflow: The FBDD workflow typically involves a series of integrated steps, starting from the screening of a fragment library to the identification of a lead compound. Biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography are central to this process for identifying and characterizing fragment binding.[4]

FBDD_Workflow cluster_screening Fragment Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization fs Fragment Library Screening (e.g., SPR) hv Hit Validation fs->hv Identified Hits sb Structural Biology (X-ray, NMR) hv->sb Validated Hits mc Medicinal Chemistry sb->mc Structural Information lo Fragment Growing/ Linking/Merging mc->lo SAR lc Lead Compound lo->lc Optimized Potency & Selectivity

FBDD Experimental Workflow

Quantitative Data Presentation:

The following table presents representative data from an SPR-based fragment screening campaign against KRAS G12C, showcasing the identification of initial hits with their corresponding binding affinities (KD).

Fragment IDMolecular Weight (Da)KD (mM)Ligand Efficiency (LE)
Frag-A1851.20.35
Frag-B2100.80.39
Frag-C1982.50.31
Frag-D2250.50.43
Frag-E2053.00.29

Note: Data is representative and compiled for illustrative purposes based on typical FBDD outcomes.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragment compounds that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, SA)

  • Target protein (purified, >95% purity)

  • Fragment library (dissolved in 100% DMSO)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS-T)

  • Activation reagents (e.g., EDC/NHS)

  • Deactivation reagent (e.g., Ethanolamine-HCl)

  • High-quality, low-binding microplates

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a fresh 1:1 mixture of EDC and NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 3000-5000 RU for fragment screening).[4]

    • Inject the deactivation reagent to block any remaining active sites.

    • Condition the surface with several buffer injections.

  • Fragment Solution Preparation:

    • Prepare a stock solution of each fragment in 100% DMSO.

    • Dilute the fragment stocks into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically 1-5%).[4]

  • SPR Screening:

    • Inject the diluted fragment solutions over the immobilized target surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).[4]

    • Allow for a dissociation phase by flowing running buffer over the surface (e.g., 120 seconds).[4]

    • Include buffer-only injections (blanks) periodically for double referencing.

    • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank signals.

    • Identify "hits" based on a predefined response threshold.

    • For confirmed hits, perform dose-response experiments by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).

    • Calculate the Ligand Efficiency (LE) for each hit using the formula: LE = - (RT * lnKD) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms.

Application Note 2: PROTAC-Mediated Protein Degradation for Therapeutic Intervention

Introduction: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's natural protein disposal machinery to induce its degradation.[5] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] This "event-driven" pharmacology allows for substoichiometric, catalytic activity and offers the potential to target proteins previously considered "undruggable".[5] A leading example is ARV-110, a PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for prostate cancer.[7][8]

Mechanism of Action: The catalytic cycle of a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome, releasing the PROTAC to engage another target protein.

PROTAC_MoA cluster_protac PROTAC Cycle PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

PROTAC Mechanism of Action

Quantitative Data Presentation:

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table provides representative data for the AR degrader ARV-110 in various prostate cancer cell lines.

Cell LineARV-110 DC50 (nM)ARV-110 Dmax (%)
VCaP~1>90
LNCaP~1>90
22Rv110.4>90

Data compiled from publicly available sources for ARV-110.[7][8]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control.

    • Treat the cells with the PROTAC dilutions for the desired time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Mix the normalized protein lysates with Laemmli sample buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Application Note 3: AI in Drug Discovery for Accelerated Candidate Identification

Logical Workflow: The integration of AI into a drug discovery campaign, such as the search for novel kinase inhibitors, follows a logical progression from data acquisition to the generation of promising drug candidates.

AI_Drug_Discovery_Workflow cluster_data Data Curation & Model Training cluster_discovery Drug Candidate Generation & Selection cluster_synthesis Experimental Validation Data Data Acquisition (Genomic, Proteomic, Chemical) Preproc Data Preprocessing & Feature Engineering Data->Preproc Train AI/ML Model Training (e.g., Deep Learning) Preproc->Train TargetID Target Identification & Validation Train->TargetID VS Virtual Screening of Compound Libraries Train->VS DeNovo De Novo Drug Design Train->DeNovo ADMET ADMET & Property Prediction VS->ADMET DeNovo->ADMET Ranking Candidate Ranking & Prioritization ADMET->Ranking Synth Chemical Synthesis Ranking->Synth BioAssay Biological Assays Synth->BioAssay LeadOpt Lead Optimization BioAssay->LeadOpt Feedback Loop LeadOpt->Train

AI-Driven Drug Discovery Workflow

Objective: To utilize an AI/ML platform to identify and prioritize novel small molecule inhibitors against a specific protein kinase.

Methodology:

    • Utilize AI algorithms to analyze multi-omics data (genomics, transcriptomics, proteomics) and scientific literature to identify and prioritize kinases implicated in a specific disease.[12][13]

    • Predict the "druggability" of the identified kinase targets using structural bioinformatics and machine learning models.

  • Data Curation and Model Building:

    • Aggregate known inhibitor data for the target kinase (or homologous kinases) from databases such as ChEMBL and PubChem.

    • Curate the data for quality and consistency.

    • Select appropriate molecular representations (e.g., molecular fingerprints, graph-based representations).

    • Train and validate multiple machine learning models (e.g., random forest, support vector machines, deep neural networks) to predict kinase inhibitory activity.[14]

  • Virtual Screening and Hit Identification:

    • Utilize the trained models to perform virtual screening of large compound libraries (e.g., ZINC, Enamine REAL).

    • Rank the compounds based on their predicted inhibitory potency and other desired properties (e.g., selectivity, low predicted toxicity).

  • De Novo Design (Optional):

    • Employ generative AI models (e.g., generative adversarial networks, recurrent neural networks) to design novel molecules with predicted high affinity for the target kinase.[12]

  • ADMET Prediction:

    • Use a suite of AI models to predict the ADMET properties of the top-ranked virtual screening hits and de novo designed molecules.

  • Candidate Prioritization and Experimental Validation:

    • Prioritize a subset of compounds for synthesis and experimental testing based on a multi-parameter optimization of predicted potency, selectivity, and drug-like properties.

    • Synthesize the prioritized compounds.

    • Experimentally validate the predicted activity through in vitro biochemical and cellular assays.

  • Iterative Optimization (Feedback Loop):

    • Incorporate the experimental results back into the training dataset to retrain and improve the predictive models.

    • Use the updated models to guide the next round of lead optimization.

References

Application Notes and Protocols: Cholinesterase Inhibition by (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase inhibitors are critical therapeutic agents for managing neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[1] Tetrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry due to their bioisosteric similarity to carboxylic acids and amides, along with favorable metabolic stability.[2][3] This document provides detailed application notes and protocols for investigating the cholinesterase inhibitory potential of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral compound of interest in drug discovery. The methodologies described herein are based on established assays for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes hypothetical quantitative data for the inhibition of AChE and BChE by this compound. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

CompoundTarget EnzymeIC50 (µM)Inhibition TypePositive ControlIC50 of Positive Control (µM)
This compoundAChE (from Electrophorus electricus)8.5 ± 0.7CompetitiveDonepezil0.028 ± 0.004
This compoundBChE (from equine serum)15.2 ± 1.1MixedTacrine0.009 ± 0.001

IC50 (Half-maximal inhibitory concentration) values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BChE activity using the colorimetric method developed by Ellman et al.[4] The assay measures the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective enzyme. The resulting product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[4][5]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • This compound (test compound)

  • Donepezil or Tacrine (positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions:

  • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[1]

  • Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A common starting concentration is 0.1-0.25 U/mL.[1]

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Store protected from light.

  • Substrate Solutions (ATCI and BTCI, 14-15 mM): Dissolve ATCI or BTCI in deionized water. These solutions should be prepared fresh daily.[1]

  • Test Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions of Test Compound and Positive Control: Prepare serial dilutions of the stock solutions in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay wells is below 1% to prevent enzyme inhibition.

Assay Procedure (96-Well Plate Format):

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and known inhibitor), and the test compound at various concentrations.

  • Enzyme and Inhibitor Incubation:

    • To each well (except the blank), add 50 µL of the respective cholinesterase working solution.

    • Add 50 µL of the appropriate dilution of the test compound or positive control to the corresponding wells.

    • For the negative control and blank wells, add 50 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).

    • Mix gently and incubate the plate at room temperature (or 37°C) for 15 minutes.[1][4]

  • Reaction Initiation:

    • To each well, add 50 µL of the DTNB solution.

    • To initiate the enzymatic reaction, add 50 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE) to all wells. The final reaction volume will be 200 µL.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[1]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Cholinesterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, DTNB, Substrates) add_enzyme Add Enzyme to Wells prep_reagents->add_enzyme prep_compounds Prepare Test Compound and Controls (Serial Dilutions) add_inhibitor Add Test Compound/Controls prep_compounds->add_inhibitor add_enzyme->add_inhibitor incubate Incubate (15 min) add_inhibitor->incubate add_dtnb_substrate Add DTNB & Substrate (Initiate Reaction) incubate->add_dtnb_substrate measure Measure Absorbance (412 nm) Kinetically add_dtnb_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the cholinesterase inhibition assay.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Signal Transduction ACh_receptor->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase in the cholinergic synapse.

References

No Direct Evidence for Neuroprotective Effects of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole Found in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, no direct experimental studies detailing the neuroprotective effects of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole were identified. While the pyrrolidine scaffold is a common feature in compounds with central nervous system activity, and other proline analogues have been investigated for neuroprotective properties, research on this specific tetrazole derivative has primarily focused on its application in asymmetric organocatalysis.

The compound is recognized as a proline surrogate, designed to overcome some of proline's limitations in organic synthesis, such as poor solubility in organic solvents.[1] Its utility has been demonstrated in various catalytic enantioselective reactions.[1][2]

While the potential for novel therapeutic applications of such compounds is an active area of research, current evidence does not support a role for this compound in neuroprotection. The following sections provide detailed application notes and protocols for its well-established use as an organocatalyst.

Application Notes: this compound as an Organocatalyst

Audience: Researchers, scientists, and professionals in organic chemistry and drug synthesis.

This compound is a highly effective asymmetric organocatalyst. It is primarily used as a chiral catalyst in a variety of carbon-carbon bond-forming reactions, offering significant advantages over the natural amino acid L-proline, from which it is derived.

Key Advantages over Proline:

  • Enhanced Solubility: Exhibits improved solubility in a wider range of organic solvents compared to proline.[1]

  • Improved Performance: Often provides higher yields and enantioselectivities in shorter reaction times.[1]

  • Lower Catalyst Loading: Can be used in lower catalytic amounts, making processes more efficient and cost-effective.[1][2]

Primary Applications in Asymmetric Catalysis:

  • Aldol Reactions: Catalyzes the direct asymmetric aldol reaction between ketones and aldehydes.[2]

  • Mannich Reactions: Effective in catalyzing asymmetric Mannich reactions.

  • Michael Additions: Used in the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Mechanism of Catalysis

The catalytic cycle of this compound is analogous to that of proline, proceeding through an enamine intermediate. The pyrrolidine nitrogen reacts with a carbonyl compound (ketone or aldehyde) to form an enamine, which then undergoes a stereoselective reaction with an electrophile. The tetrazole moiety plays a crucial role in the proton transfer steps of the catalytic cycle.

Enamine_Catalysis_Workflow Catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Intramolecular C-C bond formation Adduct Aldol Adduct Hydrolysis->Catalyst Regeneration Hydrolysis->Adduct + H2O

Fig. 1: Generalized workflow for enamine catalysis.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by this compound.

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone, serves as solvent and reactant)

  • Anhydrous solvent (e.g., acetone)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Standard work-up and purification reagents and equipment (e.g., saturated NH4Cl solution, ethyl acetate, silica gel for chromatography)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the ketone (5 mL) at room temperature, add this compound (0.05-0.2 mmol, 5-20 mol%).

  • Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-72 hours, monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Mannich Reaction

This protocol provides a general method for the three-component asymmetric Mannich reaction.

Materials:

  • This compound

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Aniline derivative (e.g., p-anisidine)

  • Ketone (e.g., acetone)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a reaction vessel, dissolve the aldehyde (1.0 mmol) and the aniline derivative (1.1 mmol) in the chosen solvent (2 mL).

  • Add the ketone (2.0 mmol) to the mixture.

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.

  • Analyze the product for yield, diastereoselectivity (by 1H NMR), and enantioselectivity (by chiral HPLC).

Data Presentation

The following table summarizes representative data for reactions catalyzed by this compound, highlighting its efficiency.

Reaction TypeAldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Aldol Reaction4-NitrobenzaldehydeAcetone10489599
Aldol ReactionIsobutyraldehydeCyclohexanone202498>99
Mannich Reaction4-NitrobenzaldehydeAcetone10728596
Michael Additiontrans-β-NitrostyreneAcetone5969294

Note: The data presented are representative and may vary based on specific substrates and reaction conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound D_Proline D-Proline Protection Protection of Amine Group D_Proline->Protection Activation Carboxylic Acid Activation Protection->Activation Tetrazole_Formation Tetrazole Ring Formation Activation->Tetrazole_Formation Deprotection Deprotection Tetrazole_Formation->Deprotection Final_Product (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Deprotection->Final_Product

Fig. 2: General synthetic workflow for the catalyst.

Catalytic_Advantages Advantages over Proline advantages Higher Yield Higher Enantioselectivity Better Solubility Lower Catalyst Loading Shorter Reaction Times Tetrazole_Catalyst This compound Proline Proline

Fig. 3: Key advantages of the tetrazole catalyst.

References

Troubleshooting & Optimization

Technical Support Center: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity during the synthesis of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the three main stages of the synthesis:

  • Synthesis of (R)-N-Boc-2-cyanopyrrolidine.

  • Cycloaddition to form (R)-N-Boc-5-(pyrrolidin-2-yl)-1H-tetrazole.

  • Deprotection of the N-Boc group.

Stage 1: Synthesis of (R)-N-Boc-2-cyanopyrrolidine

Question: The dehydration of N-Boc-L-prolinamide to (R)-N-Boc-2-cyanopyrrolidine is low-yielding. How can I improve this step?

Answer:

Low yields in the dehydration of N-Boc-L-prolinamide are often due to incomplete reaction or side product formation. Here are several factors to consider for optimization:

  • Dehydrating Agent: The choice of dehydrating agent is critical. Trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine is a common and effective method for this transformation. Ensure the TFAA is fresh and added slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Conditions: Anhydrous conditions are crucial for the success of this reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture can quench the dehydrating agent and lead to lower yields.

  • Work-up Procedure: The work-up should be performed carefully to avoid hydrolysis of the nitrile product. A mild aqueous work-up, for instance with a saturated sodium bicarbonate solution, is recommended to neutralize the acidic byproducts.

  • Purification: Purification by column chromatography on silica gel is typically required to isolate the pure nitrile from any remaining starting material or byproducts.

Summary of Dehydration Conditions and Reported Yields:

Dehydrating AgentBaseSolventTemperatureTimeTypical Yield
Trifluoroacetic Anhydride (TFAA)PyridineTHF0 °C to RT2 hGood
Stage 2: Cycloaddition to form (R)-N-Boc-5-(pyrrolidin-2-yl)-1H-tetrazole

Question: The cycloaddition reaction between (R)-N-Boc-2-cyanopyrrolidine and sodium azide is slow or incomplete. What are the key parameters to optimize?

Answer:

The [3+2] cycloaddition of a nitrile with an azide is a powerful method for tetrazole synthesis, but several factors can influence its efficiency.

  • Catalyst: This reaction is often catalyzed by a Lewis acid. Zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), are commonly used to activate the nitrile towards nucleophilic attack by the azide.[1][2] The use of stoichiometric amounts of the zinc salt can be beneficial.[3] Dibutyltin oxide has also been reported as an effective co-catalyst for stubborn tetrazole formations.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While DMF is a common solvent, reactions in water or a mixture of water and an alcohol like isopropanol have been shown to be effective and can be more environmentally friendly.[1][4]

  • Temperature: The reaction often requires heating. Temperatures around 80-120 °C are typically employed to drive the reaction to completion.[3][4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Safety Precautions: Reactions involving azides pose a risk of explosion, especially when heated. Hydrazoic acid (HN₃), which can form in situ, is highly toxic and explosive. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate safety measures, including a blast shield.

Question: I am observing significant formation of byproducts during the cycloaddition reaction. What are the likely side reactions and how can they be minimized?

Answer:

Side product formation can be a significant issue. Here are some common side reactions and strategies to mitigate them:

  • Hydrolysis of the Nitrile: If there is water present and the reaction is run under harsh conditions, the nitrile can hydrolyze back to the amide. Ensuring anhydrous conditions, if the chosen protocol requires it, can minimize this.

  • Formation of Azide Adducts with the Solvent: In some cases, the azide can react with the solvent, especially at high temperatures. Choosing a more inert solvent may be necessary.

  • Racemization: While less common for this specific substrate, some methods for tetrazole synthesis can lead to racemization, particularly if harsh bases are used.[5] Sticking to milder, Lewis acid-catalyzed conditions should preserve the stereochemistry.

Summary of Cycloaddition Conditions and Reported Yields:

CatalystSolventTemperatureTimeTypical YieldReference
ZnBr₂Water/Isopropanol80 °C16 hGood[4]
ZnCl₂WaterRefluxVariesGood[1]
NH₄ClDMF120 °C44 hVaries[3]
Stage 3: Deprotection of the N-Boc Group

Question: The N-Boc deprotection is leading to a low yield of the final product. What are the best conditions for this step?

Answer:

The choice of deprotection method depends on the stability of the tetrazole ring to the reaction conditions.

  • Acidic Deprotection: This is the most common method for Boc removal.

    • Trifluoroacetic acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is highly effective and the reaction is typically fast at room temperature.[6] However, TFA can be harsh, and if other acid-sensitive functional groups are present, this may not be ideal.

    • Hydrochloric acid (HCl): Using a solution of HCl in an organic solvent like dioxane or methanol is another standard procedure.[6] This can be advantageous as the product often precipitates as the hydrochloride salt, which can aid in purification.

  • Milder Deprotection Methods: If acidic conditions are a concern, several milder alternatives exist.

    • Oxalyl chloride in methanol: This method has been reported for the deprotection of N-Boc groups on a variety of substrates, including those with acid-labile groups, with reactions proceeding at room temperature.[7]

    • Thermolytic Deprotection: Heating the N-Boc protected compound in a solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effect deprotection.[8] This can be particularly useful when avoiding acidic reagents is necessary.

Question: I am having difficulty purifying the final this compound product. What are some recommended purification strategies?

Answer:

The final product is a polar and often highly water-soluble compound, which can make purification challenging.

  • Crystallization: If the product is obtained as a salt (e.g., hydrochloride), crystallization from a suitable solvent system is often the most effective purification method.

  • Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. A polar eluent system, such as a gradient of methanol in dichloromethane, will likely be required.

  • Chiral HPLC: To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of chiral pharmaceuticals.[9][10]

Summary of N-Boc Deprotection Methods:

ReagentSolventTemperatureTimeKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-2 hHighly effective, but can be harsh.[6]
Hydrochloric Acid (HCl)Dioxane or MethanolRT1-4 hProduct may precipitate as the HCl salt.[6]
Oxalyl ChlorideMethanolRT1-4 hMild conditions, suitable for acid-sensitive substrates.[7]
Heat (Thermolytic)TFE or HFIPRefluxVariesAvoids acidic reagents.[8]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a three-step process starting from (R)-N-Boc-proline:

  • Conversion of the carboxylic acid of (R)-N-Boc-proline to a primary amide.

  • Dehydration of the primary amide to the corresponding nitrile, (R)-N-Boc-2-cyanopyrrolidine.

  • A [3+2] cycloaddition reaction of the nitrile with an azide source to form the tetrazole ring.

  • Deprotection of the N-Boc group to yield the final product.

Q2: What are the critical safety precautions to take during this synthesis?

A2: The primary safety concern is the use of azides, particularly sodium azide, in the tetrazole formation step. Hydrazoic acid (HN₃), which can be generated in situ, is highly toxic and explosive. Always work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and consider using a blast shield, especially when heating the reaction.

Q3: How can I monitor the progress of each reaction step?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. For the final product and intermediates, liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on conversion and the presence of any byproducts.

Q4: Can I use a different protecting group for the pyrrolidine nitrogen?

A4: Yes, other protecting groups such as the benzyloxycarbonyl (Cbz) group can be used. The choice of protecting group will depend on the planned reaction conditions for the subsequent steps and the desired deprotection method.

Q5: What is the importance of maintaining the stereochemistry during the synthesis?

A5: this compound is often used as a chiral organocatalyst. Therefore, maintaining the enantiomeric purity throughout the synthesis is crucial for its effectiveness in asymmetric reactions. The reaction conditions for each step should be chosen to minimize the risk of racemization.

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Boc-2-cyanopyrrolidine
  • Amide Formation: To a solution of N-Boc-L-proline in an appropriate solvent (e.g., THF), add a coupling agent (e.g., isobutyl chloroformate) and a base (e.g., N-methylmorpholine) at 0 °C. Then, bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir until the reaction is complete (monitored by TLC).

  • Dehydration: Dissolve the crude N-Boc-L-prolinamide in anhydrous THF and cool to 0 °C. Add pyridine, followed by the dropwise addition of trifluoroacetic anhydride (TFAA). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (R)-N-Boc-5-(pyrrolidin-2-yl)-1H-tetrazole
  • Reaction Setup: To a solution of (R)-N-Boc-2-cyanopyrrolidine in a mixture of water and isopropanol (2:1), add sodium azide and zinc bromide.

  • Reaction: Heat the mixture to 80 °C and stir for 16 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and adjust the pH to ~3 with dilute HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]

Protocol 3: Deprotection of (R)-N-Boc-5-(pyrrolidin-2-yl)-1H-tetrazole
  • Reaction Setup: Dissolve the (R)-N-Boc-5-(pyrrolidin-2-yl)-1H-tetrazole in dichloromethane (DCM).

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the product as the trifluoroacetate salt. The salt can be collected by filtration and washed with cold diethyl ether.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Tetrazole Formation cluster_2 Stage 3: Deprotection N-Boc-L-proline N-Boc-L-proline N-Boc-L-prolinamide N-Boc-L-prolinamide N-Boc-L-proline->N-Boc-L-prolinamide Amidation N-Boc-2-cyanopyrrolidine N-Boc-2-cyanopyrrolidine N-Boc-L-prolinamide->N-Boc-2-cyanopyrrolidine Dehydration N-Boc-tetrazole (R)-N-Boc-5-(pyrrolidin-2-yl)-1H-tetrazole N-Boc-2-cyanopyrrolidine->N-Boc-tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Final_Product This compound N-Boc-tetrazole->Final_Product Boc Deprotection (TFA or HCl)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_stage1 Stage 1: Nitrile Formation Issues cluster_stage2 Stage 2: Tetrazole Formation Issues cluster_stage3 Stage 3: Deprotection Issues S1_Problem Low Yield of Nitrile S1_Sol1 Check Dehydrating Agent (Fresh TFAA) S1_Problem->S1_Sol1 S1_Sol2 Ensure Anhydrous Conditions S1_Problem->S1_Sol2 S1_Sol3 Optimize Work-up S1_Problem->S1_Sol3 S2_Problem Incomplete Cycloaddition S2_Sol1 Optimize Catalyst (ZnBr2, ZnCl2) S2_Problem->S2_Sol1 S2_Sol2 Vary Solvent (DMF, Water/IPA) S2_Problem->S2_Sol2 S2_Sol3 Increase Temperature S2_Problem->S2_Sol3 S3_Problem Low Yield of Final Product S3_Sol1 Choose Appropriate Acid (TFA, HCl) S3_Problem->S3_Sol1 S3_Sol2 Consider Milder Methods (Oxalyl Chloride, Thermolytic) S3_Problem->S3_Sol2 S3_Sol3 Optimize Purification (Crystallization, Chromatography) S3_Problem->S3_Sol3

References

Technical Support Center: Tetrazole Synthesis from Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles from nitriles. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is a common issue that can stem from several factors, including incomplete reactions, side product formation, or product degradation.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low yields in tetrazole synthesis. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time/Temperature: The [3+2] cycloaddition between a nitrile and an azide can be slow, especially for electron-rich or sterically hindered nitriles.[1][2] Insufficient heating can lead to low conversion.

      • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave heating can significantly shorten reaction times.[1][3][4]

    • Poor Reagent Quality: Impure starting nitrile or a partially decomposed azide source will lead to lower yields.

      • Solution: Ensure the purity of your nitrile. Use fresh, properly stored sodium azide.

    • Ineffective Catalyst: The reaction often requires a Brønsted or Lewis acid catalyst to activate the nitrile.[1][4][5] An inappropriate or deactivated catalyst will hinder the reaction.

      • Solution: Verify that the correct catalyst is being used for your specific substrate. Common catalysts include zinc salts (e.g., ZnCl₂, ZnBr₂), aluminum salts (e.g., AlCl₃), and ammonium chloride.[1][5][6][7] Ensure the catalyst is anhydrous if required.

  • Side Reaction Dominance:

    • Substrate Reactivity: Nitriles with strongly electron-withdrawing groups are more electrophilic and generally react faster, giving better yields.[3] Conversely, electron-rich nitriles may react sluggishly, allowing side reactions to compete.

    • Solvent Effects: The choice of solvent can dramatically impact yield. Polar aprotic solvents like DMF and DMSO are commonly used and often give high yields, while solvents like methanol or toluene can be inefficient.[8][9]

      • Solution: Optimize the solvent system. For many substrates, DMSO or DMF provides the best results.[7][8][9]

  • Product Degradation:

    • Thermal Decomposition: Prolonged heating at high temperatures can sometimes lead to the thermal decomposition of the tetrazole product, reducing the isolated yield.[8]

      • Solution: Optimize the reaction time to maximize conversion while minimizing degradation. Avoid unnecessarily long heating periods after the reaction has reached completion.

  • Work-up and Isolation Issues:

    • Improper pH Adjustment: 5-substituted-1H-tetrazoles are acidic (pKa similar to carboxylic acids) and are typically precipitated from the reaction mixture by acidification.[3][5] If the pH is not sufficiently acidic, the product will remain dissolved as its conjugate base, leading to poor recovery.

      • Solution: During the work-up, acidify the aqueous layer to a pH of ~1-2 to ensure complete precipitation of the tetrazole product before filtration.

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product is critical. Unidentified peaks in analytical spectra (NMR, LC-MS) often indicate the presence of side products or unreacted starting materials.

Question: My final product shows significant impurities after purification. What are the likely side products and how can I avoid them?

Answer:

The primary impurities are typically unreacted starting materials and, in some cases, side products from the azide source.

Common Impurities & Mitigation Strategies:

  • Unreacted Nitrile: This is the most common impurity, especially if the reaction has not gone to completion.

    • Identification: Characterized by the presence of the nitrile peak (~2200 cm⁻¹) in the IR spectrum and corresponding signals in NMR.

    • Solution: Most unreacted nitrile can be removed during an acid-base extraction work-up procedure.[3] The acidic tetrazole is extracted into a basic aqueous phase, leaving the neutral nitrile in the organic layer. Subsequent acidification of the aqueous layer precipitates the pure tetrazole.

  • Azide-Related Impurities:

    • Hydrazoic Acid (HN₃): Formed by the protonation of the azide source (e.g., NaN₃) by an acid catalyst or acidic work-up conditions.[5] HN₃ is highly toxic, volatile, and explosive.

      • Safety & Removal: Always perform this reaction in a well-ventilated fume hood. [5] During work-up, excess azide should be carefully quenched according to established safety protocols. Proper disposal of azide-containing waste is critical to avoid the formation of explosive heavy metal azides.[5]

// Define Nodes problem [label="Problem:\nLow Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; cause1 [label="Cause:\nIncomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nProduct Loss During Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause:\nProduct Decomposition", fillcolor="#FBBC05", fontcolor="#202124"];

subcause1a [label="Inactive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause1b [label="Low Temp / Short Time", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause1c [label="Poor Reagent Purity", fillcolor="#F1F3F4", fontcolor="#202124"];

solution1a [label="Solution:\nVerify/Replace Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution:\nIncrease Temp / Time\n(Monitor by TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Solution:\nUse Pure Starting Materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nAdjust pH to ~1-2\nDuring Acidification", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nOptimize Heating Time\nto Avoid Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges problem -> {cause1, cause2, cause3} [color="#5F6368"]; cause1 -> {subcause1a, subcause1b, subcause1c} [color="#5F6368"]; cause2 -> solution2 [color="#5F6368"]; cause3 -> solution3 [color="#5F6368"]; subcause1a -> solution1a [color="#5F6368"]; subcause1b -> solution1b [color="#5F6368"]; subcause1c -> solution1c [color="#5F6368"]; } caption: Troubleshooting workflow for low yield in tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of tetrazoles from nitriles and azides?

A1: The reaction is a [3+2] cycloaddition. While sometimes depicted as a concerted process, computational studies suggest a stepwise mechanism is more likely, especially when catalyzed.[5][10][11] The process generally involves:

  • Nitrile Activation: A Lewis acid (e.g., Zn²⁺) or Brønsted acid coordinates to the nitrogen of the nitrile, making the carbon more electrophilic.[4][5]

  • Nucleophilic Attack: The azide anion attacks the activated nitrile carbon.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring.[5][10]

// Nodes for Reactants, Intermediates, Product reactants [label="R-C≡N + N₃⁻"]; activated [label="R-C≡N-M⁺\n(Activated Nitrile)"]; intermediate [label="Imidoyl Azide Intermediate"]; product [label="5-Substituted\nTetrazolate Anion"];

// Invisible nodes for layout {rank=same; reactants; activated;} {rank=same; intermediate; product;}

// Edges reactants -> activated [label=" + Catalyst (M⁺)"]; activated -> intermediate [label=" + N₃⁻"]; intermediate -> product [label=" Cyclization"]; } caption: Simplified mechanism of catalyzed tetrazole synthesis.

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of catalysts have been successfully employed. The choice often depends on the substrate and desired reaction conditions.

  • Zinc Salts (e.g., ZnBr₂, ZnCl₂): Widely used, effective, and relatively safe. The Sharpless group developed an innovative procedure using zinc salts in water.[1]

  • Aluminum Chloride (AlCl₃): A strong Lewis acid that can be very effective.[7]

  • Ammonium Chloride (NH₄Cl): Acts as a Brønsted acid catalyst and is a common, inexpensive choice.[5]

  • Heterogeneous Catalysts: Systems like silica sulfuric acid, nano-TiCl₄·SiO₂, and CoY zeolite have been developed to facilitate easier catalyst removal and recycling.[6][7][12]

Q3: What are the critical safety precautions when working with azides?

A3: Extreme caution is required.

  • Hydrazoic Acid (HN₃): Sodium azide reacts with acid to form hydrazoic acid, which is highly toxic, volatile, and explosive. Always handle sodium azide and the reaction mixture in a well-ventilated fume hood.[5]

  • Heavy Metal Azides: Azides can form dangerously explosive salts with heavy metals (e.g., lead, copper, mercury). Avoid contact with these metals and ensure waste is quenched and disposed of properly.[5]

  • Explosion Hazard: While sodium azide itself is stable, avoid friction, grinding, or heating it unnecessarily.

Data Summary

The choice of solvent and catalyst significantly impacts reaction outcomes. The following tables summarize the effect of these parameters on yield based on literature data.

Table 1: Effect of Solvent on the Yield of 5-phenyl-1H-tetrazole (Catalyzed by 1 mol% Co(II) complex, 1.2 equiv NaN₃, 110 °C, 12 h)

SolventYield (%)
DMSO99
DMF80
Acetonitrile50
Methanol20
Toluene15
(Data sourced from ACS Omega, 2024)[8][9]

Table 2: Effect of Catalyst on the Synthesis of 5-substituted 1H-tetrazoles

NitrileCatalystConditionsYield (%)Reference
BenzonitrileSilica Sulfuric AcidDMF, reflux, 5h92[7]
BenzonitrileZnCl₂ / NaN₃DMF, 100-110 °C, 30 min94[13]
PhenylacetonitrileCoY ZeoliteDMF, 120 °C98 (HPLC)[6]
Benzonitrilenano-TiCl₄·SiO₂DMF, reflux, 2h95[12]

Key Experimental Protocols

Protocol 1: General Synthesis of 5-Phenyl-1H-tetrazole using NH₄Cl

This protocol is adapted from a standard laboratory procedure.[5]

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzonitrile (1.0 equiv), sodium azide (1.2 equiv), and ammonium chloride (1.1 equiv).

  • Solvent Addition: Add DMF as the solvent (e.g., 3-5 mL per gram of nitrile).

  • Heating: Heat the reaction mixture with stirring in an oil bath set to 120-130 °C. Monitor the reaction by TLC until the starting nitrile is consumed (typically several hours).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing water.

  • Precipitation: While stirring, slowly add concentrated HCl to the aqueous mixture until the pH is approximately 1-2. A white precipitate of 5-phenyl-1H-tetrazole should form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water to remove any remaining salts. Dry the product under vacuum to obtain the final 5-phenyl-1H-tetrazole.

Protocol 2: Purification via Acid-Base Extraction

This method is effective for removing neutral impurities like unreacted nitrile.[3]

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). The acidic tetrazole will move into the aqueous layer as its sodium salt, while the neutral nitrile remains in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing the impurity can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify to pH ~1-2 with cold aqueous HCl.

  • Isolation: The pure tetrazole product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

References

Technical Support Center: Optimizing Catalyst Loading for (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is sluggish or shows low conversion. What are the potential causes and solutions?

Answer:

Several factors can contribute to a slow or incomplete reaction. Here are the key aspects to investigate:

  • Catalyst Loading: Insufficient catalyst loading is a common reason for low conversion. While this compound is known for its high activity at low loadings (1-10 mol%), the optimal amount can be substrate-dependent.[1][2] Consider a stepwise increase in catalyst loading (e.g., from 5 mol% to 10 mol%) to observe its effect on the reaction rate.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C). However, be aware that excessive heat can sometimes negatively impact enantioselectivity.

  • Solvent Choice: The solubility of both the catalyst and substrates is crucial. This compound generally has better solubility in a wider range of organic solvents compared to proline.[1][3] If you are observing poor solubility, consider switching to a more polar or coordinating solvent. Dichloromethane has been shown to be an effective solvent for reactions where proline shows no activity.[1]

  • Purity of Reagents and Catalyst: Impurities in your starting materials or the catalyst itself can inhibit the reaction. Ensure that all reagents and the catalyst are of high purity.

Question 2: The enantiomeric excess (ee%) of my product is lower than expected. How can I improve it?

Answer:

Achieving high enantioselectivity is a primary goal in asymmetric catalysis. If you are observing low ee%, consider the following:

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. If you are running the reaction at an elevated temperature, try decreasing it, even to sub-ambient temperatures (e.g., 0 °C or -20 °C).

  • Catalyst Loading: In some cases, catalyst aggregation at higher concentrations can lead to a decrease in enantioselectivity. While counterintuitive, you might explore if a slightly lower catalyst loading improves the ee%.

  • Solvent Effects: The solvent can play a critical role in the stereochemical outcome of the reaction by influencing the conformation of the transition state. A solvent screen is highly recommended to find the optimal medium for your specific substrates.

  • Water Content: Trace amounts of water can sometimes be beneficial, but in other cases, it can disrupt the catalytic cycle and lower enantioselectivity. Ensure you are using anhydrous solvents and reagents if the reaction is sensitive to moisture.

Question 3: I am observing the formation of side products. What could be the reason and how can I minimize them?

Answer:

Side product formation can be a complex issue. Here are some common causes and potential solutions:

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the formation of degradation products or other side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Substrate or Product Instability: Your starting material or the desired product might be unstable under the reaction conditions. Consider if a lower temperature or a shorter reaction time could mitigate this.

  • Alternative Reaction Pathways: The catalyst might be promoting an undesired reaction pathway. A change in solvent or temperature might alter the selectivity towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound?

A1: A typical catalyst loading for this compound ranges from 1 mol% to 10 mol%.[1][2] It has been demonstrated to be effective even at 1 mol% loading in certain reactions, offering a significant advantage over proline, which often requires higher loadings.[1]

Q2: How does the performance of this compound compare to L-proline?

A2: this compound is a proline surrogate that often outperforms proline in several aspects, including:

  • Higher Solubility: It is more soluble in a broader range of organic solvents.[1][3]

  • Lower Catalyst Loading: It can often be used at lower catalyst loadings while achieving comparable or better yields and enantioselectivities.[1][3]

  • Faster Reaction Times: Reactions catalyzed by the tetrazole analogue are often faster.[3]

  • Broader Substrate Scope: It has been shown to be effective for substrates where proline fails to catalyze the reaction.[1]

Q3: What types of reactions are catalyzed by this compound?

A3: This catalyst is effective for a variety of asymmetric transformations, most notably:

  • Aldol Reactions [1][2]

  • Mannich Reactions [1][2]

Q4: How should I handle and store this compound?

A4: Like many organocatalysts, it is best to store it in a cool, dry place, protected from light. While it is generally more robust than many metal-based catalysts, handling it under an inert atmosphere (e.g., nitrogen or argon) can help to prevent any potential degradation from atmospheric moisture and oxygen, especially for long-term storage.

Data Presentation

The following tables summarize the effect of catalyst loading on the yield and enantiomeric excess for representative reactions catalyzed by this compound.

Table 1: Optimization of Catalyst Loading for the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
111670>99
25465>99
310268>99
42027598

Data is compiled from literature reports for illustrative purposes.[1]

Table 2: Comparison between (S)-5-(pyrrolidin-2-yl)-1H-tetrazole and L-Proline in the Aldol Reaction

CatalystCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee%)
(S)-Tetrazole20Dichloromethane70-9361-86
L-Proline20DichloromethaneNo Reaction-
(S)-Tetrazole5Dichloromethane>60>94
L-Proline20DMSO36-8344-73

This table illustrates the superior performance of the tetrazole catalyst in less polar solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in an Asymmetric Aldol Reaction

This protocol outlines a systematic approach to determine the optimal catalyst loading for your specific substrates.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aldehyde (e.g., 4-nitrobenzaldehyde) in the chosen anhydrous solvent (e.g., dichloromethane) at a known concentration (e.g., 0.5 M).

    • Prepare a stock solution of the ketone (e.g., cyclohexanone) in the same solvent at a known concentration (e.g., 2.0 M).

    • Prepare a stock solution of the this compound catalyst in the same solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a series of clean, dry vials equipped with stir bars, add the desired volume of the catalyst stock solution to achieve the target mol% (e.g., for a 0.1 mmol scale reaction, add 10 µL for 1 mol%, 50 µL for 5 mol%, and 100 µL for 10 mol%).

    • To each vial, add the aldehyde stock solution (e.g., 0.2 mL, 0.1 mmol).

    • Initiate the reactions by adding the ketone stock solution (e.g., 0.1 mL, 0.2 mmol).

  • Reaction Monitoring and Work-up:

    • Stir the reactions at the desired temperature (e.g., room temperature).

    • Monitor the progress of the reactions by TLC or by taking small aliquots for LC-MS analysis at regular intervals (e.g., 2h, 4h, 8h, 16h).

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the yield of the crude product.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Reaction Yield/ Conversion Observed cat_loading Is Catalyst Loading Sufficient? start->cat_loading temp Is Reaction Temperature Adequate? cat_loading->temp Yes increase_loading Increase Catalyst Loading (e.g., 5 mol% to 10 mol%) cat_loading->increase_loading No solvent Are Substrates/Catalyst Fully Solubilized? temp->solvent Yes increase_temp Increase Reaction Temperature temp->increase_temp No purity Are Reagents and Catalyst of High Purity? solvent->purity Yes change_solvent Screen Different Solvents solvent->change_solvent No purify_reagents Purify Starting Materials and/or Use Fresh Catalyst purity->purify_reagents No end Improved Yield/ Conversion purity->end Yes increase_loading->end increase_temp->end change_solvent->end purify_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee%) Observed temp Is Reaction Temperature Optimized? start->temp solvent Is the Solvent Optimal? temp->solvent Yes decrease_temp Decrease Reaction Temperature (e.g., to 0 °C) temp->decrease_temp No loading Is Catalyst Loading Appropriate? solvent->loading Yes solvent_screen Perform a Solvent Screen solvent->solvent_screen No adjust_loading Adjust Catalyst Loading loading->adjust_loading No end Improved Enantiomeric Excess loading->end Yes decrease_temp->end solvent_screen->end adjust_loading->end

Caption: Troubleshooting workflow for low enantioselectivity.

Catalyst_Loading_Optimization_Workflow start Define Reaction Scope (Substrates, Solvent) initial_screen Initial Screening with Standard Catalyst Loading (e.g., 5 mol%) start->initial_screen analyze1 Analyze Yield and ee% initial_screen->analyze1 decision Results Satisfactory? analyze1->decision vary_loading Vary Catalyst Loading (e.g., 1, 2, 10 mol%) decision->vary_loading No optimal Identify Optimal Catalyst Loading decision->optimal Yes analyze2 Analyze Yield and ee% for each loading vary_loading->analyze2 analyze2->optimal end Proceed with Optimized Conditions optimal->end

Caption: Experimental workflow for catalyst loading optimization.

References

Solvent effects on reactions catalyzed by pyrrolidinyl tetrazoles.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrolidinyl Tetrazole Catalysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions catalyzed by pyrrolidinyl tetrazoles. The focus is on understanding and mitigating solvent effects to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are pyrrolidinyl tetrazole catalysts often preferred over L-proline?

A: Pyrrolidinyl tetrazoles are designed as proline surrogates. The tetrazole moiety has a similar pKa to the carboxylic acid in proline but offers significantly better solubility in a wider range of common organic solvents.[1][2] This improved solubility can lead to higher reaction rates, lower catalyst loadings, and a broader substrate scope.[2] In some cases, reactions that fail with L-proline in a given solvent will proceed efficiently with the corresponding tetrazole catalyst.[1]

Q2: My reaction is sluggish or giving a low yield. Could the solvent be the issue?

A: Yes, solvent choice is critical. While pyrrolidinyl tetrazoles have enhanced solubility, issues can still arise.

  • Poor Solubility: The catalyst or starting materials may still not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.

  • Catalyst Deactivation: In some cases, the solvent might contribute to parasitic reactions or catalyst deactivation. For instance, while proline can form a bicyclic oxazolidinone in DMSO, leading to catalyst loss, the tetrazole analogue does not, explaining its increased reactivity in that solvent.[1]

  • Reagent Purity: Ensure all reagents and, critically, solvents are pure and dry. Water or other impurities can poison the catalyst or lead to unwanted side reactions.[3]

Q3: I am observing low enantioselectivity (ee). How can I troubleshoot this with solvent selection?

A: Low enantioselectivity is frequently linked to the reaction solvent. The polarity and coordinating ability of the solvent can significantly impact the stability of the chiral transition state required for high selectivity.[3]

  • Interference: Coordinating solvents may compete with the substrate for binding to the catalyst, disrupting the organized chiral environment.

  • Transition State Stabilization: The solvent influences the energy of the transition states leading to the major and minor enantiomers. An inappropriate solvent may not sufficiently favor the desired transition state.

  • Troubleshooting Strategy: A systematic solvent screen is the most effective approach. Start with non-polar, non-coordinating solvents like toluene or dichloromethane (DCM).[3] If results are poor, explore solvents with different properties, such as THF, chloroform, or polar aprotic solvents like DMSO.[1]

Q4: What is a good general approach for selecting a solvent for a new reaction?

A: Solvent selection should be a balance of chemical efficiency, safety, and sustainability.[4]

  • Start with Literature Precedent: Check for similar reactions catalyzed by pyrrolidinyl tetrazoles or other proline derivatives.

  • Initial Screening: Begin with common, less-coordinating aprotic solvents like Dichloromethane (DCM), Toluene, and Ethyl Acetate (EtOAc).[3][5] They are often a good starting point for asymmetric reactions.

  • Consider Solubility: If the catalyst or substrates have poor solubility, consider more polar solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[1] Be aware that these can sometimes negatively impact enantioselectivity.

  • Think Green: Where possible, consider greener solvent alternatives. However, the priority should be on reaction efficiency, as a high-yielding reaction in a traditional solvent can be more sustainable than a low-yielding one in a "green" solvent that generates more waste.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee)

Possible Cause Recommended Solution
Inappropriate Solvent: The solvent's polarity or coordinating ability is disrupting the chiral environment.[3]Perform a systematic solvent screen. Test a range of solvents from non-polar (Toluene) to polar aprotic (DCM, THF, MeCN, DMSO) to find the optimal balance for your specific substrates.[1][3]
Reaction Temperature Too High: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, reducing selectivity.Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance enantioselectivity.[3]
Catalyst or Reagent Impurity: Water or other impurities can interfere with the catalytic cycle.Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents and consider adding molecular sieves.[3]
Suboptimal Catalyst Choice: The chosen pyrrolidinyl tetrazole may not be ideal for the specific substrate combination.Screen other chiral ligands/catalysts. Small structural changes to the catalyst can have a large impact on stereoselectivity.[3]
Issue 2: Low or No Conversion

Possible Cause Recommended Solution
Poor Catalyst/Reagent Solubility: This is a common issue, even with the improved solubility of tetrazole catalysts.Switch to a more polar solvent. If you started in Toluene, try DCM. If DCM fails, move to THF, MeCN, or DMSO.[1] Pyrrolidinyl tetrazoles are known to perform well in DCM and DMSO where proline might fail.[1]
Catalyst Inactivity or Poisoning: Impurities in the solvent or reagents can inhibit the catalyst.Use high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina before use.[3]
Insufficient Catalyst Loading: While lower loadings are desirable, some reactions require more catalyst to proceed at a reasonable rate.Increase catalyst loading. Try incrementally increasing the loading from 1-5 mol% up to 10-20 mol% to see if the reaction initiates.[8]
Solvent-Free Conditions: For some reactions, particularly Michael additions, solvent-free conditions can be highly effective.[9]Attempt the reaction neat or with minimal solvent. This can sometimes lead to faster reactions and simpler workups.

Quantitative Data: Solvent Effects

The following table summarizes the reported solvent effects on the asymmetric synthesis of flavanone, demonstrating the significant impact of the solvent on both yield and enantioselectivity.[10]

SolventYield (%)Enantiomeric Excess (ee, %)
Dichloromethane (CH₂Cl₂)6545
Chloroform (CHCl₃)6848
Toluene5535
Tetrahydrofuran (THF)7252
Dioxane7555

Data extracted from a study on the asymmetric synthesis of flavanone catalyzed by (S)-pyrrolidinyl tetrazole.[10]

Experimental Protocol Example: Solvent Screening for a Michael Addition

This protocol provides a general methodology for screening solvents in the asymmetric Michael addition of a ketone to a nitroalkene, a reaction class where pyrrolidinyl tetrazole catalysts are highly effective.

Objective: To determine the optimal solvent for maximizing yield and enantioselectivity.

Materials:

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst

  • Cyclohexanone (or other ketone)

  • β-nitrostyrene (or other nitroalkene)

  • Anhydrous solvents for screening (e.g., Toluene, DCM, THF, MeCN, EtOAc, DMSO)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Small reaction vials with stir bars

Procedure:

  • Preparation: Set up a row of six clean, dry reaction vials, each with a magnetic stir bar. Label each vial with the solvent to be tested.

  • Catalyst Addition: To each vial, add the (S)-pyrrolidinyl tetrazole catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Under an inert atmosphere, add 1.0 mL of the respective anhydrous solvent to each labeled vial.

  • Reagent Addition: Add the nitroalkene (e.g., 0.2 mmol, 1.0 equiv) to each vial. Stir for 5 minutes to ensure dissolution.

  • Reaction Initiation: Add the ketone (e.g., 1.0 mmol, 5.0 equiv) to each vial to start the reaction.

  • Reaction Monitoring: Seal the vials and stir at the desired temperature (e.g., room temperature). Monitor the progress of each reaction by TLC or a suitable analytical method at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Workup: Once the reaction in the best-performing solvent is complete (or after a fixed time point for all), quench the reactions (e.g., with a saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product from each reaction via column chromatography.

    • Determine the isolated yield for each solvent.

    • Determine the enantiomeric excess (ee) of each product using chiral HPLC or SFC.

References

Technical Support Center: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary purification techniques for this compound and its enantiomer include:

  • Flash Column Chromatography: Often used to purify the protected intermediate, such as the N-Boc or N-Cbz derivative, before the final deprotection step. A typical eluent system is a mixture of ethyl acetate and methanol.[1]

  • Crystallization/Recrystallization: This is a crucial step for purifying the final product and its intermediates. Ethyl acetate is a commonly used solvent for recrystallization.[1]

  • Chiral Separation: To ensure the enantiomeric purity of the final compound, techniques like Chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Daicel Chiralpak AD-H) are employed.[1]

Q2: What are the expected physical properties of this compound?

A2: The corresponding (S)-enantiomer is a solid with a melting point of 253-258 °C.[2] The optical activity for the (S)-enantiomer is [α]20/D -9.0°, c = 1 in methanol.[2] The (R)-enantiomer is expected to have a similar melting point and an optical rotation of equal magnitude but opposite sign.

Q3: How can I assess the purity of my sample?

A3: Purity can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.[1]

  • Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.).[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after column chromatography of the protected intermediate.
  • Possible Cause A: Compound instability on silica gel. Tetrazole compounds can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.

    • Solution:

      • Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.

      • If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina or florisil.[3]

  • Possible Cause B: Poor separation from impurities.

    • Solution:

      • Optimize the eluent system for better separation on TLC before running the column.

      • Ensure proper column packing and loading to avoid band broadening.

Problem 2: The purified compound does not solidify.
  • Possible Cause A: Residual solvent. Even small amounts of solvent can prevent a compound from solidifying.

    • Solution:

      • Dry the product under high vacuum for an extended period.[1]

      • Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[1]

  • Possible Cause B: Presence of impurities. Impurities can disrupt the crystal lattice formation.

    • Solution:

      • Re-purify the compound using column chromatography or recrystallization from a different solvent system.

Problem 3: Low enantiomeric excess (e.e.) after synthesis and purification.
  • Possible Cause A: Racemization during a reaction step.

    • Solution:

      • Review the reaction conditions of each step to identify any harsh acidic or basic conditions that could lead to racemization.

      • Consider performing the synthesis at lower temperatures.

  • Possible Cause B: Ineffective chiral separation.

    • Solution:

      • Optimize the chiral HPLC or SFC method by screening different chiral columns, mobile phases, and temperatures.

      • Consider derivatization with a chiral resolving agent to form diastereomers that can be separated on standard silica gel, followed by removal of the resolving agent.

Problem 4: Difficulty with filtration after deprotection.
  • Possible Cause: Fine particulate nature of the product or catalyst.

    • Solution:

      • Use a filter aid like Celite to improve the filtration rate.[1]

      • Ensure the filter cake is thoroughly washed with a suitable solvent to recover all the product.[1]

Quantitative Data Summary

ParameterValueMethodReference
Enantiomeric Composition of (S)-enantiomer>99.9%CSP-SFC (Daicel Chiralpak AD-H)[1]
Yield of (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester95%Flash Column Chromatography[1]
Yield of (S)-5-pyrrolidin-2-yl-1H-tetrazole (from protected intermediate)90-95%Recrystallization[1]
Assay of commercial (S)-enantiomer96%Not specified[2]

Experimental Protocols

General Protocol for Purification of this compound (adapted from the synthesis of the (S)-enantiomer)

This protocol assumes the synthesis starts from a protected (R)-proline derivative.

  • Purification of the Protected Intermediate (e.g., Cbz-(R)-2-(1H-tetrazol-5-yl)-pyrrolidine):

    • Dissolve the crude protected intermediate in a minimal amount of dichloromethane.

    • Prepare a flash column with silica gel.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate and methanol (e.g., starting with 100% ethyl acetate and gradually increasing the methanol concentration). A typical ratio is 93:7 EtOAc/MeOH.[1]

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Deprotection (e.g., Hydrogenolysis of Cbz group):

    • Dissolve the purified protected intermediate in ethanol.

    • Add 10 wt% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Argon).

    • Evacuate the flask and purge with hydrogen gas (repeat multiple times).

    • Stir the mixture under a hydrogen atmosphere at room temperature for 20-24 hours.[1]

  • Work-up and Final Purification:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad thoroughly with water to ensure complete recovery of the product.[1]

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent like ethanol. Cool the ethanol in an ice/water bath before using it to wash the crystals to minimize product loss.[1]

    • Dry the purified this compound under high vacuum.

  • Enantiomeric Purity Analysis:

    • Analyze the enantiomeric excess of the final product using chiral SFC or HPLC. For the (S)-enantiomer, a Daicel Chiralpak AD-H column with an isopropanol gradient has been used.[1]

Visualizations

Purification_Workflow start Crude Protected (R)-Intermediate chromatography Flash Column Chromatography (Silica Gel, EtOAc/MeOH) start->chromatography check_purity1 TLC/NMR Analysis chromatography->check_purity1 check_purity1->chromatography Impure pure_intermediate Pure Protected (R)-Intermediate check_purity1->pure_intermediate Pure deprotection Deprotection (e.g., Hydrogenolysis) pure_intermediate->deprotection workup Work-up & Filtration (e.g., through Celite) deprotection->workup crystallization Recrystallization (e.g., from Ethanol) workup->crystallization check_purity2 Purity & e.e. Analysis (NMR, Chiral SFC/HPLC) crystallization->check_purity2 check_purity2->crystallization Impure final_product Pure this compound check_purity2->final_product Pure & High e.e.

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield solidification Fails to Solidify issue_type->solidification Fails to Solidify low_ee Low Enantiomeric Excess issue_type->low_ee Low e.e. cause_yield Possible Cause? low_yield->cause_yield cause_solid Possible Cause? solidification->cause_solid cause_ee Possible Cause? low_ee->cause_ee sol_yield1 Degradation on Silica -> Use deactivated silica or alumina cause_yield->sol_yield1 Degradation sol_yield2 Poor Separation -> Optimize eluent cause_yield->sol_yield2 Co-elution sol_solid1 Residual Solvent -> Dry under high vacuum cause_solid->sol_solid1 Solvent sol_solid2 Impurities -> Re-purify/recrystallize cause_solid->sol_solid2 Purity sol_ee1 Racemization -> Review reaction conditions cause_ee->sol_ee1 Reaction sol_ee2 Ineffective Chiral Separation -> Optimize chiral method cause_ee->sol_ee2 Separation

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming low enantioselectivity in proline-catalyzed reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges related to low enantioselectivity.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (ee) is a common issue in proline-catalyzed reactions. This guide provides a systematic approach to diagnosing and resolving this problem.

Question: My proline-catalyzed reaction is showing low enantioselectivity. What are the potential causes and how can I improve it?

Answer:

Low enantioselectivity in proline-catalyzed reactions can stem from several factors, ranging from reaction conditions to the nature of the substrates themselves. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Catalyst Quality and Loading

  • Is your L-proline pure? Impurities can significantly impact the reaction's stereochemical outcome. Use of commercially available, high-purity L-proline is recommended.

  • Is the catalyst loading optimal? While higher catalyst loading can sometimes increase the reaction rate, it may not always lead to better enantioselectivity and can sometimes be detrimental.[1][2] Conversely, very low catalyst loading might not be sufficient to drive the reaction efficiently. A typical starting point is 10-30 mol%.

Step 2: Scrutinize the Solvent

The choice of solvent is critical and can dramatically influence enantioselectivity.[1][3][4]

  • Are you using an appropriate solvent? Polar aprotic solvents like DMSO, DMF, and acetonitrile are often effective for proline-catalyzed reactions.[1][5] In some cases, using the ketone reactant itself as the solvent (neat conditions) can be highly effective.[1]

  • Have you tried different solvents? A solvent screen is a crucial step in optimization. As shown in the data tables below, switching from a protic to an aprotic solvent, or vice versa, can have a profound effect on the enantiomeric excess. For example, in certain aldol reactions, moving from DMSO to THF has been shown to increase enantioselectivity.[3][4]

Step 3: Evaluate the Reaction Temperature

  • Can the reaction temperature be lowered? Generally, lowering the reaction temperature can enhance enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this often comes at the cost of a slower reaction rate.

Step 4: Consider the Use of Additives or Co-catalysts

The addition of small amounts of other substances can significantly improve enantioselectivity.

  • Have you tried adding water? In some cases, the presence of a controlled amount of water can have a positive effect on both the rate and stereoselectivity of the reaction.[2][5]

  • Could an acidic or basic additive be beneficial? The use of additives like diols, diphenols, or even tertiary amines can influence the reaction pathway and improve enantioselectivity.[6][7] For instance, catechol has been shown to be an efficient additive in aldol reactions.[7] In some cases, tertiary amine additives have even been observed to reverse the enantioselectivity.

  • Would a co-catalyst be helpful? The use of a co-catalyst, such as a Lewis acid like Ti(OiPr)4, in conjunction with L-proline can lead to a significant increase in enantiomeric excess in certain reactions.[8][9]

Step 5: Explore Proline Derivatives

If optimizing the conditions for L-proline fails to yield the desired enantioselectivity, consider using a proline derivative. Many derivatives have been designed to overcome the limitations of proline, such as poor solubility and lower catalytic activity.[10]

  • Would a more sterically hindered or electronically modified catalyst be better? Proline derivatives with bulky substituents can enhance stereocontrol.[11] Tetrazole and acylsulfonamide derivatives of proline have shown superior performance in terms of yield, enantioselectivity, and solvent compatibility.

The following workflow diagram illustrates the troubleshooting process:

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst Step 1: Check Catalyst - Purity - Loading (10-30 mol%) start->catalyst solvent Step 2: Optimize Solvent - Screen polar aprotic (DMSO, DMF) - Try neat conditions catalyst->solvent If no improvement success High Enantioselectivity Achieved catalyst->success Problem Solved temperature Step 3: Adjust Temperature - Lower temperature for higher ee solvent->temperature If no improvement solvent->success Problem Solved additives Step 4: Use Additives/Co-catalysts - Water - Acid/Base - Lewis Acid temperature->additives If no improvement temperature->success Problem Solved derivatives Step 5: Try Proline Derivatives - Sterically hindered - Electronically modified additives->derivatives If still low ee additives->success Problem Solved derivatives->success Problem Solved

A step-by-step guide to troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so crucial for the enantioselectivity of proline-catalyzed reactions?

A1: Solvents play a significant role in stabilizing the transition states of the reaction. The polarity, proticity, and coordinating ability of the solvent can influence the conformation of the key enamine intermediate and its interaction with the electrophile, thereby dictating the stereochemical outcome.[3][4] For instance, polar aprotic solvents are often preferred as they can dissolve proline while minimizing unwanted hydrogen bonding interactions that can interfere with the catalytic cycle.

Q2: Can I use D-proline instead of L-proline?

A2: Yes. Using the enantiomer of the catalyst, D-proline, will typically result in the formation of the opposite enantiomer of the product. This is a powerful feature of organocatalysis, allowing for access to both product enantiomers with a simple change of catalyst.

Q3: What is the typical catalyst loading for a proline-catalyzed reaction, and how does it affect enantioselectivity?

A3: A typical catalyst loading for proline is in the range of 10-30 mol%. While a higher catalyst loading can increase the reaction rate, it does not always correlate with higher enantioselectivity. In some cases, high concentrations of the catalyst can lead to side reactions or aggregation, which may negatively impact the stereochemical control.[2] It is always advisable to screen different catalyst loadings for a specific reaction.

Q4: Are there any known additives that can reverse the enantioselectivity of a proline-catalyzed reaction?

A4: Yes, in some specific cases, the addition of tertiary amines has been shown to cause a reversal of enantioselectivity in proline-mediated α-amination of aldehydes. This highlights the profound impact that additives can have on the reaction mechanism and its stereochemical course.

Q5: When should I consider using a proline derivative instead of L-proline itself?

A5: You should consider using a proline derivative when you have exhausted optimization of reaction conditions (solvent, temperature, additives) with L-proline and are still unable to achieve the desired enantioselectivity or reactivity. Proline derivatives are often designed to have improved solubility in a wider range of organic solvents, greater steric hindrance to enhance facial selectivity, or modified electronic properties to tune reactivity.[10]

Data Presentation: Quantitative Effects on Enantioselectivity

The following tables summarize quantitative data on the effects of various parameters on the enantiomeric excess (ee) of proline-catalyzed reactions.

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction (Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)

SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
DMSORT249576Adapted from[5]
CH3CNRT246065Adapted from[5]
THFRT244558Adapted from[3][4]
CHCl3RT243040Adapted from[11]
MeOH/H2O (2:1)RT1998>99[5]

Table 2: Effect of Additives/Co-catalysts on Enantioselectivity (Reaction: Varies as specified)

ReactionCatalystAdditive/Co-catalyst (mol%)SolventYield (%)ee (%)Reference
Aldol (Acetone + 2-Nitrobenzaldehyde)L-Proline (30)NoneNeat<9060[7]
Aldol (Acetone + 2-Nitrobenzaldehyde)L-Proline (5)Catechol (1)Neat>9080[7]
OXA-Michael-HenryL-Proline (20)NoneToluene5914[8][9]
OXA-Michael-HenryL-Proline (20)Ti(OiPr)4 (20)Toluene5955[8][9]

Table 3: Comparison of Proline and its Derivatives in an Asymmetric Aldol Reaction (Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)

Catalyst (20 mol%)SolventTime (h)Yield (%)ee (%)Reference
L-ProlineDMSO249576Adapted from[5]
(S)-Diphenylprolinol TMS EtherToluene2>90>99Adapted from[12]
(S)-Proline-Tetrazole AnalogCH2Cl2248595Adapted from[12]

Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

  • To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., DMSO, 2.0 mL).

  • Add the ketone (5.0 to 10.0 mmol, 5.0 to 10.0 equiv).

  • Add L-proline (0.1 to 0.3 mmol, 10 to 30 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction

  • To a vial containing a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and the ketone (2.0 mL, which also serves as the solvent).

  • Add L-proline (0.3 mmol, 30 mol%).

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up the reaction by adding brine and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by silica gel chromatography.

  • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.

Visualizations

The following diagrams illustrate the key mechanistic pathway in proline catalysis and a logical workflow for addressing experimental issues.

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Nucleophile Precursor) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Product Aldol Product Iminium->Product + H₂O Product->Proline - Catalyst Regeneration Water H₂O

The catalytic cycle of a proline-catalyzed aldol reaction.

Logical_Relationship cluster_Primary Primary Factors cluster_Secondary Secondary Factors cluster_Substrate Substrate Effects Problem Low Enantioselectivity Solvent Solvent Choice Problem->Solvent Temperature Reaction Temperature Problem->Temperature Catalyst_Loading Catalyst Loading Problem->Catalyst_Loading Sterics Steric Hindrance Problem->Sterics Electronics Electronic Properties Problem->Electronics Additives Additives / Co-catalysts Solvent->Additives Temperature->Additives Catalyst_Loading->Additives Catalyst_Derivative Proline Derivative Additives->Catalyst_Derivative

Logical relationships between factors affecting enantioselectivity.

References

Technical Support Center: Troubleshooting Asymmetric Reactions with Tetrazole Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting asymmetric reactions catalyzed by tetrazole-based organocatalysts. The following sections are designed to address common issues encountered during experimentation, offering solutions and detailed protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific challenges.

Low Enantioselectivity (ee)

Q1: My enantiomeric excess (ee) is consistently low. What are the primary factors to investigate?

A1: Consistently low enantioselectivity can stem from several factors. Firstly, the purity of the catalyst, substrates, and solvents is paramount. Impurities can interfere with the catalyst-substrate interactions that govern stereoselectivity. Secondly, the reaction conditions, including temperature, solvent, and catalyst loading, play a crucial role. The optimal conditions can be highly specific to the reaction and substrates being used. It is also possible that the chosen tetrazole organocatalyst is not well-suited for the specific transformation.

Q2: I am observing inconsistent ee values between different runs of the same reaction. What could be the cause?

A2: Inconsistent enantioselectivity is often a sign of poor experimental control. Key factors to re-examine include:

  • Atmosphere Control: Ensure that reactions sensitive to air or moisture are conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Temperature Fluctuations: Even minor variations in temperature can impact the transition states of the reaction, leading to variable enantioselectivity. Use a reliable and calibrated thermostat.

  • Reagent Addition: The rate and order of reagent addition can influence the reaction pathway. Maintain consistency in your procedure.

  • Catalyst Handling and Storage: Improper storage of the catalyst can lead to degradation, affecting its performance. Air- and moisture-sensitive catalysts should be stored in a glovebox or under an inert atmosphere.[1]

Low Reaction Yield

Q3: My reaction yield is poor, although the enantioselectivity is acceptable. What are the potential reasons?

A3: Poor yields with good enantioselectivity can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[1][2] Common causes include poisoning by impurities or thermal decomposition.

  • Sub-optimal Reaction Conditions: The reaction time may be insufficient for complete conversion, or the temperature may not be optimal for catalyst turnover.

  • Poor Solubility: The catalyst or substrates may have limited solubility in the chosen solvent, leading to a slower reaction rate. Tetrazole-based organocatalysts are often developed to improve upon the poor solubility of catalysts like proline in certain organic solvents.[3][4]

  • Product Inhibition: The product of the reaction may be inhibiting the catalyst, slowing down the reaction as it progresses.

Q4: The reaction starts well but seems to stop before reaching completion. What should I investigate?

A4: This is a classic indication of catalyst deactivation.[1] Potential causes include:

  • Impurities: Trace impurities in the starting materials or solvent can act as catalyst poisons.[1]

  • Thermal Instability: The reaction temperature may be too high, causing the catalyst to decompose over time.

  • Catalyst Aggregation: At higher concentrations, some catalysts can aggregate, reducing the number of active catalytic sites.[1]

Catalyst-Related Issues

Q5: I suspect my tetrazole organocatalyst is degrading or deactivating. How can I confirm this and what are the common causes?

A5: To confirm catalyst degradation, you can analyze a sample of the catalyst from the reaction mixture using techniques like NMR or Mass Spectrometry to identify any structural changes. Common causes of deactivation include:

  • Coke Formation: Deposition of carbonaceous material on the catalyst surface can block active sites.[5][6]

  • Chemical Poisoning: Strong binding of impurities to the catalyst's active sites.

  • Thermal Degradation: Decomposition of the catalyst at elevated temperatures.[1][6]

Q6: How can I regenerate my deactivated tetrazole organocatalyst?

A6: The feasibility and method of regeneration depend on the deactivation mechanism.

  • For deactivation by coking, a common method is calcination (heating in the presence of air or oxygen) to burn off the carbon deposits. However, this must be done carefully to avoid thermal damage to the catalyst.

  • If the catalyst is poisoned, it may be possible to wash it with a suitable solvent to remove the poison.

  • Some catalysts can be regenerated through a series of chemical treatments.[2][7]

Q7: My tetrazole organocatalyst has poor solubility in the reaction solvent. What are my options?

A7: 5-pyrrolidin-2-yltetrazole was developed as a more soluble alternative to proline, particularly in non-polar solvents.[4] If you are still facing solubility issues:

  • Solvent Screening: Experiment with a range of solvents to find one that provides better solubility while maintaining good reactivity and selectivity.

  • Catalyst Modification: Consider synthesizing a modified version of the catalyst with solubilizing groups.

  • Use of Co-solvents: Adding a co-solvent can sometimes improve the solubility of the catalyst.[8]

Substrate and Reagent Issues

Q8: How do I ensure the purity of my substrates and reagents, and why is it critical?

A8: The purity of all reaction components is crucial for reproducibility and optimal results. Use standard analytical techniques such as NMR, GC, and elemental analysis to assess purity. If necessary, purify substrates and reagents by recrystallization, distillation, or chromatography before use. Impurities can act as catalyst poisons or lead to the formation of byproducts, complicating purification and reducing yield.[1]

Q9: My reaction is not working for a new substrate. What are the common limitations regarding substrate scope?

A9: Tetrazole organocatalysts, like all catalysts, have limitations in their substrate scope.

  • Steric Hindrance: Bulky substrates may not be able to access the catalyst's active site effectively.

  • Electronic Effects: The electronic properties of the substrate can significantly influence its reactivity.

  • It is advisable to consult the literature for the specific type of tetrazole catalyst you are using to understand its known substrate limitations.[9][10]

Reaction Condition Optimization

Q10: How critical are temperature and reaction time in these reactions?

A10: Temperature and reaction time are critical parameters that must be carefully optimized.

  • Temperature: Affects reaction rate and can influence enantioselectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

  • Reaction Time: Insufficient reaction time will result in low conversion, while excessively long times can lead to the formation of byproducts or degradation of the product or catalyst.

Q11: What is the role of solvent, and how do I choose the optimal one?

A11: The solvent can influence catalyst and substrate solubility, the stability of transition states, and thus both the reaction rate and enantioselectivity.[11] A solvent screen is often a necessary step in optimizing a new asymmetric reaction. Protic solvents may interfere with reactions that proceed via enamine or iminium ion intermediates.

Quantitative Data Summary

The following tables summarize how different experimental parameters can affect the outcome of asymmetric reactions using tetrazole organocatalysts.

Table 1: Effect of Solvent on Enantioselectivity and Yield

Entry Catalyst Reaction Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference
1 (S)-5-(pyrrolidin-2-yl)tetrazole Mannich Reaction Toluene RT 2 95 99 [4]
2 (S)-5-(pyrrolidin-2-yl)tetrazole Mannich Reaction CH2Cl2 RT 2 96 98 [4]
3 (S)-5-(pyrrolidin-2-yl)tetrazole Mannich Reaction THF RT 12 90 95 [4]
4 CoY Zeolite Cycloaddition Toluene 120 14 62 N/A [11]
5 CoY Zeolite Cycloaddition THF 120 14 75 N/A [11]

| 6 | CoY Zeolite | Cycloaddition | DMF | 120 | 14 | 98 | N/A |[11] |

Table 2: Influence of Temperature on Reaction Outcome

Entry Catalyst Reaction Solvent Temp (°C) Yield (%) ee (%) Reference
1 Imidazolidinone 2a Indole Alkylation CH2Cl2/Et2O -60 70 85 [12]
2 Imidazolidinone 2a Indole Alkylation CH2Cl2/Et2O -78 80 90 [12]

| 3 | Imidazolidinone 2a | Indole Alkylation | CH2Cl2/Et2O | -83 | 84 | 92 |[12] |

Table 3: Impact of Catalyst Loading on Performance

Entry Catalyst Reaction Catalyst Loading (mol%) Yield (%) ee (%) Reference
1 (DHQ)2AQN Cyclopropanation 5 83 93 [13]
2 Nickel Triflate Tetrazine Synthesis 0.5 >75 N/A [14]
3 Nickel Triflate Tetrazine Synthesis 1 >75 N/A [14]

| 4 | Nickel Triflate | Tetrazine Synthesis | 5 | >75 | N/A |[14] |

Key Experimental Protocols

Protocol 1: General Procedure for a Tetrazole-Catalyzed Asymmetric Reaction

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the tetrazole organocatalyst (typically 5-20 mol%).

  • Add the appropriate anhydrous solvent (e.g., toluene, CH2Cl2).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -78 °C) using a suitable cooling bath.

  • Add the substrate to the reaction mixture and stir for a few minutes.

  • Add the second reagent dropwise over a period of time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified product in a suitable solvent, typically the mobile phase or a solvent miscible with it. Filter the sample solution through a 0.45 µm syringe filter.[15]

  • Instrument Setup:

    • Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Choose an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength based on the chromophore of the analyte.

  • Analysis:

    • Inject a small volume of the sample onto the column.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • To identify the peaks corresponding to each enantiomer, inject a racemic sample of the product.

  • Calculation of ee:

    • Determine the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Protocol 3: 1H NMR Spectroscopy for Reaction Monitoring and Structural Elucidation

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Analysis:

    • Reaction Monitoring: Compare the integrals of characteristic peaks of the starting materials and the product to determine the conversion rate.

    • Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration of the product's signals to confirm its structure. The proton on the tetrazole ring typically resonates in the downfield region.[15]

Protocol 4: Catalyst Deactivation Study

  • Set up the reaction as described in Protocol 1.

  • At regular time intervals, withdraw small aliquots from the reaction mixture.

  • Analyze each aliquot for both conversion (e.g., by GC or NMR) and enantioselectivity (by chiral HPLC).

  • Plot the conversion and ee as a function of time. A plateau in the conversion before reaching completion or a decrease in ee over time can indicate catalyst deactivation.

Diagrams and Workflows

Troubleshooting_Low_Enantioselectivity start Low or Inconsistent ee Observed check_analytical Validate Analytical Method (Chiral HPLC/GC) start->check_analytical analytical_ok Method Validated? check_analytical->analytical_ok review_protocol Review Experimental Protocol analytical_ok->review_protocol Yes fix_analytical Fix Analytical Method analytical_ok->fix_analytical No protocol_factors Consistent Temperature? Inert Atmosphere? Consistent Reagent Addition? review_protocol->protocol_factors check_reagents Check Purity of Reagents (Catalyst, Substrate, Solvent) protocol_factors->check_reagents Yes improve_protocol Improve Experimental Control protocol_factors->improve_protocol No reagents_ok Reagents Pure? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) reagents_ok->optimize_conditions Yes purify_reagents Purify Reagents reagents_ok->purify_reagents No success Reproducible High ee Achieved optimize_conditions->success fix_analytical->check_analytical improve_protocol->review_protocol purify_reagents->check_reagents

Caption: Troubleshooting Workflow for Low Enantioselectivity.

Experimental_Workflow prep Prepare Dry Glassware and Reagents setup Assemble Reaction Under Inert Atmosphere prep->setup add_catalyst Add Catalyst and Solvent setup->add_catalyst cool Cool to Desired Temperature add_catalyst->cool add_substrate Add Substrate(s) cool->add_substrate monitor Monitor Reaction (TLC, LC-MS) add_substrate->monitor workup Quench and Work-up monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Analyze Product (NMR, HPLC, MS) purify->analyze

Caption: General Experimental Workflow for Asymmetric Reaction Setup.

Catalyst_Deactivation_Cycle active_catalyst Active Catalyst reaction Asymmetric Reaction active_catalyst->reaction deactivated_catalyst Deactivated Catalyst regeneration Regeneration (Washing, Calcination) deactivated_catalyst->regeneration reaction->active_catalyst Catalytic Turnover deactivation Deactivation (Poisoning, Coking, Thermal Stress) reaction->deactivation deactivation->deactivated_catalyst regeneration->active_catalyst Activity Restored

References

Technical Support Center: Optimizing Tetrazole-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetrazole-catalyzed reactions. Our goal is to help you reduce reaction times and improve overall efficiency.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments.

Issue 1: The reaction is very slow or not proceeding at all.

  • Possible Cause 1: Inadequate Catalyst Activity. The chosen catalyst may not be optimal for your specific nitrile substrate.

    • Solution:

      • Catalyst Screening: If using a metal catalyst, consider switching to a more effective one. Zinc salts, particularly ZnBr₂, are widely used and have proven effective in accelerating the reaction.[1][2] For certain substrates, other catalysts like cobalt complexes or nanomaterial-based catalysts might offer better performance.[3][4]

      • Organocatalysis: Explore the use of organocatalysts such as L-proline, which can offer an environmentally benign and cost-effective alternative with potentially short reaction times.[1]

      • Catalyst Loading: Ensure the correct catalyst loading is used. A low catalyst concentration can lead to a significant reduction in reaction rate.[3] Conversely, excessive catalyst loading may not lead to a proportional increase in rate and can complicate purification.

  • Possible Cause 2: Suboptimal Reaction Temperature. The reaction temperature may be too low to achieve a reasonable rate.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. Many tetrazole syntheses benefit from elevated temperatures, often in the range of 110-190°C.[3][5]

      • Microwave Synthesis: Employ microwave-assisted heating to rapidly reach high temperatures, which can dramatically reduce reaction times from hours to minutes.[6]

      • Caution: Be aware that excessively high temperatures can lead to the decomposition of the tetrazole product.[3] Monitor the reaction for the formation of byproducts.

  • Possible Cause 3: Poor Solvent Choice. The solvent can significantly influence the reaction rate and solubility of reactants.

    • Solution:

      • Solvent Optimization: Test a range of solvents. Polar aprotic solvents like DMSO and DMF are often effective for tetrazole synthesis.[3] In some systems, N-Methyl-2-pyrrolidone (NMP) or even water can be excellent choices.[1][5]

      • Solvent Polarity: The choice of solvent should be matched with the catalyst system. For example, a recent study on a Cobalt(II) complex catalyst found DMSO to be the best solvent, yielding 99% product, while methanol and toluene were inefficient.[3]

  • Possible Cause 4: Presence of Water (for moisture-sensitive reactions). While some protocols utilize water, others may be sensitive to its presence.[5][7]

    • Solution:

      • Anhydrous Conditions: If you suspect moisture sensitivity, ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The reaction yields are consistently low.

  • Possible Cause 1: Product Decomposition. As mentioned, high temperatures can lead to the degradation of the desired tetrazole.

    • Solution:

      • Time Optimization: Once the optimal temperature is found, optimize the reaction time. Prolonged heating, even at the optimal temperature, can lead to reduced yields due to product decomposition.[3]

      • Continuous Flow Synthesis: Consider using a continuous flow reactor. This technology minimizes the residence time of the product at high temperatures, thereby reducing decomposition and improving yield and safety.[5][8]

  • Possible Cause 2: Inefficient Catalyst System. The catalyst may be promoting side reactions or may not be active enough for complete conversion.

    • Solution:

      • Review Catalyst Choice: Refer to the catalyst screening suggestions in "Issue 1." Nanomaterial-based catalysts, for instance, have shown excellent yields in short reaction times due to their high surface area-to-volume ratio.[4][9]

Issue 3: Difficulty in Catalyst Separation and Reuse.

  • Possible Cause: Homogeneous Catalyst. Many effective catalysts are homogeneous, making their separation from the reaction mixture challenging.

    • Solution:

      • Heterogeneous Catalysis: Employ a heterogeneous catalyst. Nanomaterial-based catalysts, particularly those with magnetic properties (e.g., Fe₃O₄ core), can be easily recovered using an external magnet and reused for multiple cycles without a significant loss of activity.[4][9]

      • Immobilized Catalysts: Consider immobilizing a homogeneous catalyst on a solid support to combine the benefits of both homogeneous and heterogeneous catalysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing the reaction time in tetrazole synthesis?

A1: While multiple factors are at play, temperature is often the most critical parameter for reducing reaction times. Increasing the temperature significantly accelerates the reaction rate. However, this must be balanced with the potential for product decomposition.[3] The use of microwave reactors or continuous flow systems allows for rapid heating to and precise control of high temperatures, leading to substantial rate enhancements.[5][6]

Q2: How does the choice of catalyst impact the reaction speed?

A2: The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[2] The effectiveness of a catalyst depends on its ability to activate the nitrile substrate. For example, Lewis acids like zinc salts coordinate to the nitrile, making it more susceptible to nucleophilic attack by the azide.[2] Different catalysts, such as transition metal complexes, nanomaterials, and organocatalysts, will have varying levels of activity depending on the specific reactants and conditions.[1][3][4]

Q3: Can changing the solvent reduce my reaction time?

A3: Yes, the solvent can have a profound effect on reaction kinetics. The ideal solvent will dissolve all reactants and facilitate the catalytic cycle. For instance, in a study using a Cobalt(II) complex, switching from methanol (20% yield) or toluene (15% yield) to DMSO resulted in a 99% yield under the same time and temperature conditions, indicating a significant rate enhancement.[3]

Q4: Are there safer alternatives to traditional batch reactions, especially when working with azides?

A4: Absolutely. Continuous flow synthesis is an inherently safer technology for reactions involving hazardous materials like sodium azide.[5][8] In a flow reactor, only a small amount of the reaction mixture is at the reaction temperature at any given time, which significantly minimizes the risks associated with the accumulation of explosive intermediates like hydrazoic acid (HN₃).[8] This method also allows for operation at higher temperatures than would be safe in a batch reactor, leading to shorter reaction times.[5]

Q5: How can I find a reliable starting protocol for my specific nitrile?

A5: A good starting point is to search the literature for protocols involving similar substrates. Pay close attention to the catalyst, solvent, and temperature used. The "click" reaction for tetrazole formation, popularized by Sharpless, often employs zinc bromide in an aqueous solution and serves as a robust starting point for many nitrile substrates.[7]

Data Summary Tables

Table 1: Effect of Solvent on Reaction Time and Yield (Cobalt(II)-catalyzed reaction of benzonitrile)

EntrySolventTime (h)Temperature (°C)Yield (%)
1DMSO1211099[3]
2DMF1211080[3]
3Acetonitrile1211050[3]
4Methanol1211020[3]
5Toluene1211015[3]

Table 2: Comparison of Different Catalytic Systems and Conditions

Catalyst SystemSubstrateSolventTemperature (°C)TimeYield (%)Reference
Co(II) complex (1 mol%)BenzonitrileDMSO11012 h99[3]
Fe₃O₄@tryptophan@NiVarious Nitriles- (Solvent-free)-20 minExcellent[4]
Fe₃O₄@L-lysine-Pd(0) (0.30 mol%)Aryl NitrilesWater--High[9]
Continuous Flow (no catalyst)BenzonitrileNMP:H₂O (9:1)19020 min>99 (conversion)[5]
ZnBr₂Various NitrilesWater--High[1]

Experimental Protocols

Protocol 1: General Procedure for Cobalt(II)-Catalyzed Tetrazole Synthesis

This protocol is adapted from a study on a Cobalt(II) complex catalyst.[3]

  • Reactant Preparation: In a reaction vessel, combine the organonitrile substrate (1 mmol), sodium azide (NaN₃, 1.2 mmol, 1.2 equiv), and the Cobalt(II) catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction: Heat the mixture at 110°C for 12 hours with stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Follow a standard aqueous work-up procedure to isolate the product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Continuous Flow Synthesis of 5-Substituted Tetrazoles

This protocol is based on a metal-free, high-temperature continuous flow method.[5]

  • Reagent Solution Preparation:

    • Dissolve sodium azide (NaN₃, 2.1 mmol, 1.05 equiv) in water (0.5 mL).

    • Add this solution to the nitrile substrate (2 mmol, 1 equiv) dissolved in N-Methyl-2-pyrrolidone (NMP, 4.5 mL).

  • System Setup:

    • Load the resulting solution into a high-pressure syringe.

    • Connect the syringe to a syringe pump and a coiled tubular reactor (e.g., PFA tubing) situated in a heating block.

  • Reaction:

    • Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., a flow rate of 0.35 mL/min for a ~6.9 mL heated reactor volume corresponds to a 20-minute residence time).

    • Maintain the reactor temperature at 190°C.

  • Quenching and Collection:

    • The output from the reactor can be passed through an in-line quenching solution (e.g., NaNO₂) to neutralize any residual azide before collection.

    • Collect the product stream for subsequent work-up and purification.

Visualizations

Troubleshooting_Workflow start Reaction is slow or has low yield q_temp Is the temperature optimized? start->q_temp q_catalyst Is the catalyst system effective? q_temp->q_catalyst Yes sol_increase_temp Increase temperature or use microwave/flow heating q_temp->sol_increase_temp No q_solvent Is the solvent appropriate? q_catalyst->q_solvent Yes sol_screen_catalyst Screen different catalysts (e.g., ZnBr2, Co-complexes) or adjust loading q_catalyst->sol_screen_catalyst No q_time Is the reaction time too long? q_solvent->q_time Yes sol_screen_solvent Test polar aprotic solvents (DMSO, DMF, NMP) q_solvent->sol_screen_solvent No sol_optimize_time Perform a time course study to avoid product decomposition q_time->sol_optimize_time Yes end Reaction Optimized q_time->end No sol_increase_temp->q_catalyst sol_screen_catalyst->q_solvent sol_screen_solvent->q_time sol_optimize_time->end

Caption: Troubleshooting workflow for slow tetrazole reactions.

Catalytic_Cycle cluster_0 Catalytic Cycle for Tetrazole Synthesis Nitrile R-C≡N (Nitrile) Activated_Complex [Catalyst---N≡C-R] Activated Complex Nitrile->Activated_Complex Catalyst Catalyst (e.g., Zn²⁺) Catalyst->Activated_Complex Coordination Intermediate Cyclization Intermediate Activated_Complex->Intermediate Nucleophilic Attack Azide N₃⁻ (Azide) Azide->Intermediate Tetrazole_Complex [Catalyst---Tetrazole] Intermediate->Tetrazole_Complex Cyclization Tetrazole_Complex->Catalyst Catalyst Regeneration Product Tetrazole Product Tetrazole_Complex->Product

Caption: Generalized catalytic cycle for tetrazole synthesis.

References

Validation & Comparative

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole vs. L-proline: A Comparative Guide to Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, both (R)-5-(pyrrolidin-2-yl)-1H-tetrazole and L-proline have emerged as powerful tools for the stereoselective synthesis of chiral molecules. While L-proline is a well-established and widely utilized catalyst, its tetrazole analogue has demonstrated significant advantages in several key performance metrics. This guide provides an objective comparison of their catalytic efficacy, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection for their synthetic endeavors.

Performance Comparison: Aldol and Mannich Reactions

The direct asymmetric aldol and Mannich reactions are benchmark transformations for evaluating the performance of organocatalysts. The following tables summarize the comparative performance of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (the more commonly studied enantiomer) and L-proline in these reactions.

Table 1: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole20Various470-9361-86[1]
L-proline20Various436-8344-73[1]
L-proline30DMSO48671[2]
L-proline20Neat24-486693[3]
L-proline40Toluene-low-[4]

Table 2: Asymmetric Mannich Reaction of p-Nitrobenzaldehyde, p-Anisidine, and Cyclohexanone

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole5Dichloromethane265>19:1>99[1]
L-proline5Dichloromethane2No Reaction--[1]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole1Dichloromethane1670>19:1>99[1]

As evidenced by the data, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole consistently outperforms L-proline, affording higher yields and enantioselectivities in shorter reaction times and with broader solvent compatibility.[1][5] Notably, in the Mannich reaction, the tetrazole catalyst proved effective in a solvent where L-proline showed no catalytic activity.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the asymmetric aldol reaction catalyzed by each organocatalyst.

Protocol 1: Asymmetric Aldol Reaction Catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

This protocol is based on the synthesis and application of the catalyst in a continuous-flow microreactor, highlighting its robustness.

Materials:

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Water-ethanol mixture (solvent)

Procedure: A monolithic microreactor is prepared by copolymerizing a styryl-functionalized pyrrolidinyl-tetrazole derivative. The asymmetric aldol reaction is then carried out by continuously flowing a solution of cyclohexanone and p-nitrobenzaldehyde in a water-ethanol mixture through the heated microreactor (60 °C). The product stream is collected and analyzed to determine yield and enantiomeric excess. This continuous-flow setup allows for efficient catalysis with low catalyst loading (5-10 mol%) and short residence times (10-30 minutes).[6][7][8]

Protocol 2: Asymmetric Aldol Reaction Catalyzed by L-proline

This protocol describes a typical batch procedure for the L-proline catalyzed aldol reaction.

Materials:

  • L-proline

  • p-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

Procedure: To a stirred solution of L-proline (30 mol%) in DMSO (3 mL), p-nitrobenzaldehyde (2 mmol) and acetone (4 mmol) are added. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched, and the product is extracted and purified. The yield and enantiomeric excess are determined by standard analytical techniques.[2]

Mechanistic Insights and Visualizations

Both catalysts are believed to operate through a similar enamine-based catalytic cycle. The secondary amine of the catalyst condenses with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

The superior performance of the tetrazole catalyst can be attributed to several factors. The tetrazole moiety is isosteric to the carboxylic acid group of proline but possesses a lower pKa, which can influence the rate-determining steps of the catalytic cycle. Furthermore, the tetrazole derivative exhibits significantly better solubility in a wider range of organic solvents, enabling reactions in less polar media where L-proline is often insoluble.[1]

Catalytic Cycles

Catalytic_Cycles cluster_Proline L-proline Catalytic Cycle cluster_Tetrazole This compound Catalytic Cycle Proline L-proline Enamine_P Enamine Intermediate Proline->Enamine_P + Ketone, -H₂O Ketone Ketone Iminium_P Iminium Ion Enamine_P->Iminium_P + Aldehyde Aldehyde_P Aldehyde Iminium_P->Proline - Product Product_P Aldol Product Iminium_P->Product_P + H₂O Water_P H₂O Tetrazole (R)-pyrrolidinyl -tetrazole Enamine_T Enamine Intermediate Tetrazole->Enamine_T + Ketone, -H₂O Ketone_T Ketone Iminium_T Iminium Ion Enamine_T->Iminium_T + Aldehyde Aldehyde_T Aldehyde Iminium_T->Tetrazole - Product Product_T Aldol Product Iminium_T->Product_T + H₂O Water_T H₂O

Caption: Proposed enamine catalytic cycles for L-proline and this compound.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Catalyst, Ketone, and Solvent start->reagents add_aldehyde Add Aldehyde reagents->add_aldehyde reaction Stir at Specified Temperature add_aldehyde->reaction monitoring Monitor Reaction (e.g., TLC, HPLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Work-up and Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Analysis (Yield, ee determination) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for an organocatalyzed asymmetric aldol reaction.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice of catalyst is paramount. While L-proline remains a foundational and effective organocatalyst, the evidence strongly suggests that this compound offers a superior alternative in many applications. Its enhanced reactivity, higher enantioselectivity, and broader solvent compatibility can lead to more efficient and versatile synthetic routes. This guide provides a starting point for informed catalyst selection, and further exploration of the primary literature is encouraged to tailor reaction conditions for specific substrates and desired outcomes.

References

Comparison of different organocatalysts for asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organocatalysis has emerged as the third pillar of asymmetric catalysis, standing alongside biocatalysis and metal catalysis. Its rise is attributed to the use of small, metal-free organic molecules that are often cheaper, less toxic, and more stable than their metal-based counterparts. This guide provides an objective comparison of the major classes of organocatalysts, supported by performance data and detailed experimental protocols for key transformations.

Classification of Organocatalysts

Organocatalysts can be broadly classified based on their activation mechanism. The primary modes of activation involve the formation of covalent intermediates (enamines, iminium ions) or activation through non-covalent interactions like hydrogen bonding. This guide will focus on four preeminent classes: Proline and its derivatives, Thioureas and Squaramides, N-Heterocyclic Carbenes (NHCs), and Chiral Phosphoric Acids (CPAs).

G cluster_main Classification of Organocatalysts cluster_covalent Covalent Catalysis cluster_noncovalent Non-Covalent Catalysis Organocatalysts Organocatalysts Proline & Derivatives Proline & Derivatives Enamine Activation Enamine Activation Proline & Derivatives->Enamine Activation Iminium Ion Activation Iminium Ion Activation Proline & Derivatives->Iminium Ion Activation NHCs N-Heterocyclic Carbenes (NHCs) Acyl Anion / Umpolung Acyl Anion / Umpolung NHCs->Acyl Anion / Umpolung Thioureas & Squaramides Thioureas & Squaramides H-Bonding Activation H-Bonding Activation Thioureas & Squaramides->H-Bonding Activation CPAs Chiral Phosphoric Acids (CPAs) Brønsted Acid Catalysis Brønsted Acid Catalysis CPAs->Brønsted Acid Catalysis

Fig. 1: Classification of major organocatalyst families.

Proline and its Derivatives (Enamine/Iminium Catalysis)

(S)-Proline is arguably one of the most iconic organocatalysts, capable of activating carbonyl compounds through two distinct covalent pathways: enamine and iminium ion catalysis.[1] This dual reactivity makes it highly versatile for a range of transformations, most notably the aldol reaction.[2] Both the pyrrolidine ring and the carboxylic acid group are crucial for its high activity and stereoselectivity.[1]

Catalytic Cycle: Proline-Catalyzed Aldol Reaction

G cluster_cycle Enamine Catalytic Cycle (Aldol Reaction) Ketone Ketone (e.g., Cyclohexanone) Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline L-Proline Catalyst Proline->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Product->Proline - Catalyst H2O H₂O H2O->Iminium

Fig. 2: Catalytic cycle for the proline-catalyzed aldol reaction.
Performance Data: Asymmetric Aldol Reaction

The reaction between a ketone (e.g., cyclohexanone or acetone) and an aromatic aldehyde is a benchmark for evaluating proline-based catalysts.

Catalyst (mol%)KetoneAldehydeSolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Proline (30)Acetonep-NitrobenzaldehydeDMSO468-76[3]
L-Proline (30)AcetoneIsobutyraldehydeDMSO497-96[3]
L-Proline (10)Cyclohexanonep-NitrobenzaldehydeMeOH/H₂O199190:1097[2]
L-Proline (10)CyclohexanoneBenzaldehydeMeOH/H₂O727890:1095[2]
Prolinamide 1 (10)Acetonep-NitrobenzaldehydeDCM7287-98[4]
Prolinamide 2 (10)Acetonep-NitrobenzaldehydeAcetone7290-99[4]
Experimental Protocol: General Proline-Catalyzed Aldol Reaction[2][4]
  • Setup : A standard glass vial is charged with the (S)-proline catalyst (0.03 mmol, 10 mol%).

  • Solvent/Reagents : The solvent (e.g., 50 µL of a MeOH/H₂O 4:1 mixture) is added, followed by the ketone (1.5 mmol, 5 equiv.) and the aldehyde (0.3 mmol, 1 equiv.).

  • Reaction : The vial is capped and the mixture is stirred vigorously at room temperature for the specified time (e.g., 19-72 hours).

  • Work-up : The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification : The combined organic layers are washed with water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the aldol product.

  • Analysis : The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Chiral Thioureas and Squaramides (Hydrogen Bonding Catalysis)

Chiral thiourea and squaramide catalysts operate through non-covalent interactions, primarily acting as hydrogen-bond donors. They activate electrophiles by forming multiple hydrogen bonds, lowering the LUMO energy and directing the nucleophilic attack. Bifunctional variants, often incorporating a basic amine moiety, can simultaneously activate both the electrophile and the nucleophile, leading to high efficiency and stereoselectivity in reactions like the Michael addition.

Catalytic Cycle: Bifunctional Thiourea-Catalyzed Michael Addition

G cluster_cycle Dual Activation by Bifunctional Thiourea Catalyst Bifunctional Thiourea Catalyst TS Ternary Transition State Complex Catalyst->TS Nucleophile Nucleophile (e.g., Malonate) Nucleophile->TS H-Bonding (Amine) Electrophile Electrophile (e.g., Nitroolefin) Electrophile->TS H-Bonding (Thiourea) Product Michael Adduct TS->Product Product->Catalyst - Catalyst

Fig. 3: Dual activation mechanism in bifunctional thiourea catalysis.
Performance Data: Asymmetric Michael Addition to Nitroolefins

Catalyst (mol%)NucleophileElectrophileSolventTime (h)Yield (%)ee (%)Reference
Takemoto Cat. (10)Dibenzyl malonatetrans-β-NitrostyreneToluene729092[5]
Saccharide-Thiourea 2b (15)Acetophenonetrans-β-NitrostyreneToluene729997[5]
DPEN-Thiourea 1a (0.01)IsobutyraldehydeN-phenylmaleimideH₂O1>9799[6]
Cinchona-Thiourea (10)Diphenyl phosphitetrans-β-NitrostyreneToluene488572[3]
Isothiourea 5 (20)Dimethyl malonateβ-CF₃-α,β-unsat. esterToluene2482>99:1 (er)[7]
Experimental Protocol: General Thiourea-Catalyzed Michael Addition[6]
  • Setup : In a reaction vessel at room temperature, the chiral thiourea catalyst (e.g., 0.01 mol%) and the Michael acceptor (e.g., N-phenylmaleimide, 2.88 mmol) are combined.

  • Solvent/Reagents : The solvent (e.g., 0.1 mL water) is added, followed by the Michael donor (e.g., isobutyraldehyde, 5.76 mmol, 2 equiv.).

  • Reaction : The heterogeneous mixture is stirred vigorously in the air for the specified time (e.g., 1 hour).

  • Work-up : The reaction mixture is directly loaded onto a silica gel column.

  • Purification : Flash column chromatography (e.g., using a hexane/ethyl acetate eluent) affords the purified Michael adduct.

  • Analysis : The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

N-Heterocyclic Carbenes (Umpolung Catalysis)

N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts known for inducing "umpolung" or dipole inversion.[8] They can convert aldehydes, which are typically electrophilic at the carbonyl carbon, into nucleophilic acyl anion equivalents (the Breslow intermediate). This unique reactivity enables reactions that are otherwise difficult to achieve, such as the benzoin and Stetter reactions.

Catalytic Cycle: NHC-Catalyzed Stetter Reaction

G cluster_cycle NHC Catalytic Cycle (Stetter Reaction) Precatalyst Azolium Salt Precatalyst NHC Free NHC Catalyst Precatalyst->NHC Base Base Base->NHC Breslow Breslow Intermediate (Acyl Anion Equiv.) NHC->Breslow + Aldehyde Aldehyde Aldehyde Aldehyde->Breslow Adduct Intermediate Adduct Breslow->Adduct + Acceptor Acceptor Michael Acceptor Acceptor->Adduct Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer Product->NHC - Catalyst

Fig. 4: Catalytic cycle for the NHC-catalyzed Stetter reaction.
Performance Data: Asymmetric Intramolecular Stetter Reaction

The cyclization of salicylaldehyde derivatives to form chiral chromanones is a standard reaction for comparing chiral NHC catalysts.

Catalyst (mol%)SubstrateBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Enders Cat. 1b (20)Salicylaldehyde deriv.KHMDSTHF067360[9]
Rovis Cat. 1q (10)Salicylaldehyde deriv.DBUTolueneRT129591[10]
You Cat. 5 (10)Salicylaldehyde deriv.NEt₃Xylene60249593[9]
Shibasaki Cat. 1k (10)Salicylaldehyde deriv.DBUTolueneRT249192[11]
Experimental Protocol: General NHC-Catalyzed Stetter Reaction[9]
  • Setup : An oven-dried vial is charged with the chiral triazolium salt precatalyst (0.02 mmol, 10 mol%) under an inert atmosphere (e.g., Argon).

  • Solvent/Reagents : Anhydrous solvent (e.g., 1.0 mL xylene) is added, followed by the aldehyde substrate (0.2 mmol, 1 equiv.). The mixture is stirred at the desired temperature (e.g., 60 °C).

  • Initiation : A solution of the base (e.g., triethylamine, 0.2 mmol, 1 equiv.) in the reaction solvent is added dropwise to initiate the reaction.

  • Reaction : The reaction is monitored by TLC until the starting material is consumed.

  • Work-up : The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification : The residue is purified by flash column chromatography on silica gel to afford the 1,4-dicarbonyl product.

  • Analysis : The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Chiral Phosphoric Acids (Brønsted Acid Catalysis)

Chiral Phosphoric Acids (CPAs), derived primarily from BINOL scaffolds, are highly effective Brønsted acid catalysts. They operate by activating electrophiles through hydrogen bonding to a basic site (e.g., an imine nitrogen), while the bulky chiral backbone provides a well-defined chiral environment. The counterion (the phosphate anion) plays a crucial role in the transition state, forming a chiral ion pair that dictates the stereochemical outcome. They are widely used in reactions involving imines, such as Friedel-Crafts alkylations and reductive aminations.[12]

Catalytic Cycle: CPA-Catalyzed Friedel-Crafts Alkylation

G cluster_cycle CPA Catalytic Cycle (Friedel-Crafts) CPA Chiral Phosphoric Acid (CPA) IonPair Chiral Ion Pair [Imine-H]⁺[CPA]⁻ CPA->IonPair Imine Imine (Electrophile) Imine->IonPair Protonation Product F-C Product IonPair->Product + Nucleophile Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product Product->CPA - Catalyst - H⁺

Fig. 5: Catalytic cycle for CPA-catalyzed activation of an imine.
Performance Data: Asymmetric Friedel-Crafts Alkylation of Indoles

Catalyst (mol%)IndoleElectrophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(S)-TRIP (5)IndoleRacemic spiro indolin-3-oneAcOⁱPr30489992[13]
(R)-CPA (10)2-MethylindoleN-Boc-trifluoroethyl-ketimineTolueneRT129899[12]
(R)-CPA (0.1)2-MethylindoleEthyl 2-oxoacetateTolueneRT249997[14]
Spiro-CPA (10)4-AminoindoleTrifluoromethyl ketoneToluene402498>99[14]
Experimental Protocol: General CPA-Catalyzed Friedel-Crafts Alkylation[13][15]
  • Setup : To a solution of the indole (0.12 mmol, 1.2 equiv.) and the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 0.005 mmol, 5 mol%) in the specified solvent (e.g., 1.0 mL isopropyl acetate) at the reaction temperature (e.g., 30 °C), is added the electrophile (0.1 mmol, 1 equiv.).

  • Reaction : The mixture is stirred at this temperature for the required time (e.g., 48 hours).

  • Work-up : Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • Purification : The crude residue is purified directly by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient).

  • Analysis : The enantiomeric excess of the product is determined by HPLC analysis using a chiral column.

General Experimental Workflow

The successful application of any organocatalyst requires a systematic workflow, from initial screening to final analysis.

G cluster_workflow General Asymmetric Synthesis Workflow A 1. Catalyst & Reagent Selection/Preparation B 2. Reaction Setup (Solvent, Temp, Atmosphere) A->B C 3. Reaction Monitoring (TLC, GC, NMR) B->C D 4. Work-up & Quenching C->D E 5. Purification (Chromatography) D->E F 6. Analysis (Yield, dr, ee%) E->F

Fig. 6: Standard workflow for an organocatalytic reaction.

References

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Superior Organocatalyst in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. In the realm of asymmetric organocatalysis, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole has emerged as a powerful alternative to the widely used L-proline, demonstrating enhanced efficacy across a variety of solvent systems. This guide provides a comprehensive comparison of this compound with other organocatalysts, supported by experimental data, detailed protocols, and mechanistic insights.

This compound, a proline surrogate where the carboxylic acid moiety is replaced by a tetrazole ring, consistently outperforms its predecessor in key performance metrics such as yield, enantioselectivity, and reaction time.[1] Its superior solubility in a broader range of organic solvents is a key factor contributing to its enhanced reactivity, allowing for lower catalyst loadings and an expanded substrate scope.[1][2]

Comparative Efficacy in Asymmetric Aldol Reactions

The asymmetric aldol reaction serves as a benchmark for evaluating the performance of organocatalysts. In a direct comparison with L-proline for the aldol reaction between p-nitrobenzaldehyde and cyclohexanone, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (the enantiomer of the topic compound, which exhibits analogous reactivity) demonstrated significantly higher yields and enantiomeric excesses (ee). While L-proline afforded the aldol product in yields ranging from 36-83% with an ee of 44-73%, the tetrazole catalyst achieved yields of 70-93% and an ee of 61-86%.[2]

This enhanced performance is particularly notable in less polar solvents. For instance, a study highlighted that a reaction catalyzed by the tetrazole derivative proceeded effectively in dichloromethane, a solvent in which the corresponding L-proline catalyzed reaction showed no product formation. Furthermore, the use of low polarity solvents such as diisopropyl ether and toluene has been shown to be effective for reactions catalyzed by pyrrolidinyl-tetrazole derivatives.

Below is a summary of the comparative performance of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole and L-proline in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone.

CatalystSolventYield (%)Enantiomeric Excess (ee, %)Reference
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleVarious Organic70-9361-86[2]
L-ProlineVarious Organic36-8344-73[2]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleDichloromethaneGoodNot specified
L-ProlineDichloromethaneNo reactionNot applicable

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction

The following is a representative experimental protocol for the asymmetric aldol reaction catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, based on common practices in the field.

Materials:

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (catalyst)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or as specified)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Chiral stationary phase HPLC column for ee determination

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen anhydrous solvent (2.0 mL) at room temperature was added the ketone (5.0 mmol).

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%) was then added to the mixture.

  • The reaction mixture was stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess of the product was determined by chiral HPLC analysis.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the this compound catalyzed asymmetric aldol reaction is believed to proceed through an enamine intermediate, similar to the mechanism proposed for proline catalysis. The tetrazole moiety plays a crucial role in the proton transfer steps and in stabilizing the transition state.

Catalytic_Cycle cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated)

References

A Comparative Guide to the In Vitro Neuroprotective Activity of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research detailing the specific in vitro neuroprotective activity of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole is limited. This guide provides a framework for its potential validation by comparing its hypothesized attributes against established neuroprotective agents, Methyl Ganoderic Acid B and NeuroEPO. The data presented for this compound is illustrative and intended to guide experimental design.

Introduction to Neuroprotective Agent Validation

The validation of novel neuroprotective compounds is a critical step in the development of therapies for neurodegenerative diseases and acute neuronal injury. In vitro assays provide a foundational platform for this process, allowing for the controlled assessment of a compound's ability to mitigate neuronal cell death and dysfunction induced by various stressors. These assays are essential for high-throughput screening, mechanism of action studies, and dose-response characterization before advancing to more complex in vivo models.

This guide focuses on this compound, a compound of interest due to its structural components: a pyrrolidine ring, characteristic of the neuro-active amino acid proline, and a tetrazole ring, a well-known bioisostere for carboxylic acids used in drug design.[1][2] These features suggest a potential for neuroprotective activity. We will compare its hypothetical performance against two distinct neuroprotective agents:

  • Methyl Ganoderic Acid B: A triterpenoid derived from the mushroom Ganoderma lucidum, which is believed to exert neuroprotective effects through the modulation of neurotrophic factor receptors.[3][4]

  • NeuroEPO: A low sialic acid variant of erythropoietin (EPO) that demonstrates neuroprotective effects against excitotoxicity by improving antioxidant activity, without the hematopoietic side effects of standard EPO.[5][6]

Comparative Efficacy and Mechanism of Action

The neuroprotective potential of a compound is evaluated based on its ability to improve cell viability, reduce cytotoxicity, and mitigate harmful biochemical cascades like oxidative stress and apoptosis. The following tables summarize the performance of our compound of interest against the selected alternatives in key in vitro assays.

Table 1: Comparative Neuroprotective Effects on Neuronal Viability and Cytotoxicity

CompoundCell LineStressorConcentrationOutcome MeasureResult (% of Stressed Control)Reference
This compound SH-SY5YH₂O₂ (100 µM)10 µMCell Viability (MTT)125% (Hypothetical)-
SH-SY5YH₂O₂ (100 µM)10 µMLDH Release70% (Hypothetical)-
Ganoderic Acid A (for Methyl Ganoderic Acid B) PC12Okadaic Acid (40 nM)12.5 µg/mLLDH ReleaseDecreased to 143.0% (vs. 166.4% for OA alone)[3]
Ganoderic Acid B (for Methyl Ganoderic Acid B) PC12Okadaic Acid (40 nM)12.5 µg/mLLDH ReleaseDecreased to 137.7% (vs. 166.4% for OA alone)[3]
NeuroEPO Primary Cortical NeuronsGlutamate (100 µM)100 ng/mLCell MortalitySignificant decrease vs. Glutamate alone[5]

Table 2: Comparative Effects on Apoptosis and Proposed Mechanism of Action

CompoundCell LineStressorApoptosis Rate ReductionProposed Mechanism of ActionReference
This compound SH-SY5YH₂O₂Dose-dependent reduction (Hypothetical)Antioxidant, Anti-apoptotic (Inferred from structure)-
Ganoderic Acid A Primary Hippocampal NeuronsMagnesium-free mediumReduced from 31.88% to 14.93%Antioxidant, Mitochondrial membrane protection[7][8]
Ganoderic Acid B Primary Hippocampal NeuronsMagnesium-free mediumReduced from 31.88% to 20.52%Antioxidant, Mitochondrial membrane protection[7][8]
NeuroEPO Primary Cortical NeuronsGlutamateAttenuates neuronal death morphologyAntioxidant, Anti-excitotoxic, Anti-apoptotic[5][6][9]

Visualizing Methodologies and Pathways

General Workflow for In Vitro Neuroprotection Screening

The following diagram outlines a typical workflow for assessing the efficacy of a potential neuroprotective agent in vitro.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 4: Analysis culture Neuronal Cell Culture (e.g., SH-SY5Y) seed Seed Cells in Multi-well Plates culture->seed pretreat Pre-treatment with Test Compound seed->pretreat stress Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pretreat->stress viability Cell Viability Assay (MTT) stress->viability toxicity Cytotoxicity Assay (LDH) stress->toxicity ros Oxidative Stress Assay (ROS Detection) stress->ros apoptosis Apoptosis Assay (e.g., Caspase Activity) stress->apoptosis data Data Acquisition (Spectrophotometry, Fluorescence) viability->data analysis Statistical Analysis & Dose-Response Curves data->analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

Neurotrophic Signaling Pathway (Trk Receptors)

Methyl Ganoderic Acid B is suggested to act via neurotrophic factor receptors like TrkA and TrkB.[4] This pathway is a key target for promoting neuronal survival.

G cluster_cascade Downstream Signaling Cascade compound Methyl Ganoderic Acid B receptor TrkA / TrkB Receptor compound->receptor Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt gsk3b GSK-3β (Inactive) akt->gsk3b Inactivates bad BAD (Inactive) akt->bad Inactivates survival Neuronal Survival & Growth gsk3b->survival Promotes apoptosis Apoptosis bad->apoptosis Blocks

Caption: Trk receptor signaling pathway promoting neuronal survival.

Logical Comparison of Neuroprotective Agents

This diagram provides a logical overview of the key attributes of the compared compounds.

G cluster_test Test Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 center Neuroprotective Agents (In Vitro Comparison) test_comp This compound center->test_comp alt1_comp Methyl Ganoderic Acid B center->alt1_comp alt2_comp NeuroEPO center->alt2_comp test_mech Mechanism: Hypothesized Antioxidant & Anti-apoptotic test_comp->test_mech alt1_mech Mechanism: TrkA/TrkB Receptor Activation alt1_comp->alt1_mech alt2_mech Mechanism: Anti-excitotoxic & Antioxidant alt2_comp->alt2_mech

Caption: Logical comparison of the neuroprotective compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following are standard protocols for the assays referenced in this guide.

Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells are widely used.[7]

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding for Experiments: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours before beginning treatment.[7]

Induction of Oxidative Stress
  • Reagent: Prepare a stock solution of hydrogen peroxide (H₂O₂).

  • Procedure:

    • After a 24-hour pre-treatment period with the test compound, remove the medium.

    • Add fresh medium containing the desired final concentration of H₂O₂ (e.g., 100 µM) to all wells except the untreated control.

    • Incubate the plate for 24 hours at 37°C.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Following the 24-hour stressor incubation, carefully remove the culture medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[7]

Cytotoxicity (Lactate Dehydrogenase - LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

  • Reagents: Commercially available LDH Cytotoxicity Assay Kit.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant from each well.[7]

    • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves incubating the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[7]

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Express cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

References

A Comparative Study of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole: Organocatalysis and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the synthesis, catalytic activity, and potential biological applications of the enantiomers of 5-pyrrolidin-2-yl-1H-tetrazole.

The enantiomeric pair, (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole, has emerged as a significant scaffold in both asymmetric organocatalysis and medicinal chemistry. These compounds, readily derived from L- and D-proline respectively, offer distinct stereochemical advantages and have garnered attention for their superior performance compared to their parent amino acid in various synthetic transformations. This guide provides a comparative analysis of these enantiomers, summarizing their synthesis, catalytic efficacy with supporting experimental data, and exploring their potential in the realm of drug development.

Synthesis and Physicochemical Properties

Both (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole can be synthesized from their corresponding proline enantiomers. The synthesis typically involves the conversion of the carboxylic acid group of proline into a nitrile, followed by a [3+2] cycloaddition reaction with an azide source to form the tetrazole ring.[1] The tetrazole moiety is considered a bioisostere of the carboxylic acid group, sharing similar pKa values but offering improved solubility in many organic solvents, a significant advantage over proline in organocatalysis.[2]

Table 1: Physicochemical Properties of 5-pyrrolidin-2-yl-1H-tetrazole Enantiomers

Property(S)-5-pyrrolidin-2-yl-1H-tetrazole(R)-5-pyrrolidin-2-yl-1H-tetrazole
Molecular Formula C₅H₉N₅C₅H₉N₅
Molecular Weight 139.16 g/mol 139.16 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point 271 °C (decomposes)271 °C (decomposes)
Solubility More soluble in conventional organic solvents than L-proline.[2]More soluble in conventional organic solvents than D-proline.
pKa Similar to the carboxylic acid in proline.[2]Similar to the carboxylic acid in proline.

Comparative Performance in Asymmetric Organocatalysis

The primary application where (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole have been extensively studied and compared is in asymmetric organocatalysis. They have proven to be highly efficient catalysts for a variety of carbon-carbon bond-forming reactions, often providing higher yields and enantioselectivities than proline.

Aldol Reaction

In the asymmetric aldol reaction between ketones and aldehydes, both enantiomers of 5-pyrrolidin-2-yl-1H-tetrazole have demonstrated excellent catalytic activity. The choice of enantiomer dictates the stereochemistry of the product.

Table 2: Comparison of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole in the Aldol Reaction

CatalystAldehydeKetoneSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
(S)-formp-NitrobenzaldehydeCyclohexanoneCH₂Cl₂265>99>19:1
(S)-formp-NitrobenzaldehydeCyclohexanoneCH₂Cl₂16 (1 mol% catalyst)70>99>19:1
(R)-formBenzaldehydeAcetoneDMSO248596 (R)-

Data compiled from multiple sources.

Mannich Reaction

The enantioselective Mannich reaction, which is crucial for the synthesis of chiral β-amino carbonyl compounds, is another area where these organocatalysts excel. The pyrrolidinyl tetrazoles have been shown to be superior to proline, especially in terms of reaction time and catalyst loading.

Table 3: Comparison of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole in the Mannich Reaction

CatalystAldehydeKetoneImineSolventYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr, syn:anti)
(S)-formp-NitrobenzaldehydeAcetoneN-PMP-protected α-imino ethyl glyoxylateToluene959995:5
(S)-formIsovaleraldehydeAcetoneN-PMP-protected α-imino ethyl glyoxylateToluene889897:3

Data compiled from multiple sources.

Michael Reaction

In the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds (the Michael reaction), these catalysts provide high stereocontrol, leading to the formation of chiral products with excellent enantiopurity.

Table 4: Comparison of (S)-5-pyrrolidin-2-yl-1H-tetrazole in the Michael Reaction

CatalystMichael AcceptorMichael DonorSolventYield (%)Enantiomeric Excess (ee, %)
(S)-formNitrostyreneAcetone-9893
(S)-form2-Cyclohexen-1-oneDiethyl malonateToluene9291

Data compiled from multiple sources.

Potential in Drug Development and Biological Activity

While the organocatalytic applications of these compounds are well-documented, their comparative biological activities are less explored. However, the pyrrolidine-tetrazole scaffold holds significant promise in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.[3]

(S)-5-pyrrolidin-2-yl-1H-tetrazole has been utilized as a key building block in the synthesis of various pharmaceuticals, including potential antihypertensive and neuroprotective agents.[1] Its structural features allow for effective interaction with biological targets.[1] Furthermore, studies on other tetrazole derivatives bearing a pyrrolidine moiety have shown promising antifungal activity against Candida albicans.[4]

It is important to note that direct comparative studies on the receptor binding, in vitro and in vivo pharmacology, pharmacokinetics, and toxicology of the (S)- and (R)-enantiomers of 5-pyrrolidin-2-yl-1H-tetrazole are not extensively available in the current scientific literature. Based on the principles of stereochemistry in drug action, it is highly probable that the two enantiomers would exhibit different biological activities and potencies. The distinct spatial arrangement of the pyrrolidine ring and the tetrazole moiety would likely lead to differential interactions with chiral biological macromolecules such as receptors and enzymes.

Experimental Protocols

General Synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole

A detailed and robust protocol for the synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole from L-proline has been established. The key steps involve the protection of the amine, conversion of the carboxylic acid to a nitrile, and subsequent cycloaddition to form the tetrazole ring, followed by deprotection. A similar procedure can be followed for the (R)-enantiomer starting from D-proline.

Synthesis_Workflow Proline L-Proline ProtectedProline N-Boc-L-Proline Proline->ProtectedProline Boc₂O Nitrile N-Boc-2-cyanopyrrolidine ProtectedProline->Nitrile Amide formation, then dehydration ProtectedTetrazole N-Boc-(S)-5-pyrrolidin-2-yl-1H-tetrazole Nitrile->ProtectedTetrazole NaN₃, ZnBr₂ FinalProduct (S)-5-pyrrolidin-2-yl-1H-tetrazole ProtectedTetrazole->FinalProduct Deprotection (e.g., TFA)

Synthetic workflow for (S)-5-pyrrolidin-2-yl-1H-tetrazole.
General Procedure for Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) is added the (S)- or (R)-5-pyrrolidin-2-yl-1H-tetrazole catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The primary mechanism of action for these organocatalysts in asymmetric reactions involves the formation of a chiral enamine intermediate between the secondary amine of the pyrrolidine ring and the ketone. This enamine then reacts with the electrophile (e.g., an aldehyde) in a stereocontrolled manner, dictated by the chirality of the catalyst. The catalyst is then regenerated in the final step of the catalytic cycle.

Catalytic_Cycle Catalyst Catalyst ((S)- or (R)-form) Ketone Ketone Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product_bound Product-Catalyst Complex Iminium->Product_bound + H₂O Product_bound->Catalyst - Product Product Aldol Product Product_bound->Product Water H₂O

Generalized catalytic cycle for the aldol reaction.

Conclusion

(S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole are highly effective and versatile organocatalysts that have demonstrated significant advantages over proline in a range of asymmetric transformations. Their enhanced solubility and catalytic activity make them valuable tools for synthetic chemists. While their potential in drug discovery is evident from their structural features and use as building blocks for bioactive molecules, a direct comparative study of the biological activities of the two enantiomers is a clear area for future research. Such studies would provide invaluable insights for drug development professionals seeking to leverage the unique properties of this privileged scaffold.

References

(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole: A Superior Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole against other organocatalysts, particularly its parent amino acid L-proline, reveals significant advantages in catalytic efficiency, substrate scope, and reaction conditions for key asymmetric transformations. This guide provides a comprehensive overview of its performance in aldol, Mannich, and Michael reactions, supported by comparative data and detailed experimental protocols.

This compound, a bioisostere of L-proline where the carboxylic acid group is replaced by a tetrazole ring, has emerged as a powerful organocatalyst in asymmetric synthesis.[1] This structural modification leads to enhanced solubility in organic solvents and superior performance in terms of reaction rates, catalyst loadings, yields, and enantioselectivities.[1]

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound has demonstrated remarkable efficiency in this transformation, often outperforming L-proline, especially in less polar solvents.

One notable example is the reaction of cyclohexanone with p-nitrobenzaldehyde. While L-proline shows no catalytic activity in dichloromethane (CH₂Cl₂), (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (the enantiomer of the title compound, which behaves analogously) provides the corresponding aldol product in 65% yield with an excellent diastereomeric ratio (>19:1) and enantiomeric excess (>99% ee).[2] Furthermore, with the tetrazole catalyst, the reaction time can be extended to 16 hours with a catalyst loading as low as 1 mol%, still affording a 70% yield.[2] Even with just 0.01 mol% of the tetrazole catalyst and the addition of 3 mol% water, the aldol reaction between acetone and 4-nitrobenzaldehyde can proceed with up to 99% isolated yield and 84% ee on a 0.1-mol scale.[3]

Table 1: Comparison of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole and L-proline in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde.

CatalystSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti/syn)ee (%)Reference
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCH₂Cl₂10265>19:1>99[2]
L-prolineCH₂Cl₂102No Reaction--[2]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCH₂Cl₂11670>19:1>99[2]

Superior Catalysis in Asymmetric Mannich Reactions

The Mannich reaction, which produces β-amino carbonyl compounds, is another area where this compound excels. The tetrazole catalyst has been shown to be more effective than L-proline in promoting these reactions, leading to higher yields and enantioselectivities in shorter reaction times. The use of this catalyst has been particularly noted for its ability to accelerate reactions and allow for lower catalyst loadings, including in continuous-flow reactor setups.[4]

Efficacy in Asymmetric Michael Additions

In the context of asymmetric Michael additions, another crucial C-C bond-forming reaction, pyrrolidine-based organocatalysts are widely employed. While direct kinetic comparisons with this compound are not as extensively documented in head-to-head studies, the known reactivity and solubility advantages of the tetrazole catalyst suggest its high potential for superior performance in this class of reactions as well. The general mechanism involves the formation of an enamine intermediate from the ketone and the pyrrolidine catalyst, which then attacks the Michael acceptor.

Experimental Protocols

General Experimental Protocol for a Catalytic Asymmetric Aldol Reaction

This protocol is a representative example for conducting an asymmetric aldol reaction catalyzed by this compound or a comparable organocatalyst.

Materials:

  • This compound (or other organocatalyst)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the organocatalyst (typically 1-20 mol%) in the chosen anhydrous solvent at the desired temperature (e.g., room temperature, 0 °C, or -10 °C), add the aldehyde (1.0 equivalent).

  • Add the ketone (typically 2-10 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.[5]

Visualizing the Catalytic Cycle and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of a proline-derived catalyst in an aldol reaction and a general experimental workflow.

G cluster_cycle Catalytic Cycle of a Proline-type Organocatalyst Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Catalytic cycle for an asymmetric aldol reaction catalyzed by a proline-type organocatalyst.

G cluster_workflow General Experimental Workflow for Asymmetric Aldol Reaction A Reactant Preparation (Catalyst, Aldehyde, Ketone, Solvent) B Reaction Setup (Inert atmosphere, controlled temperature) A->B C Reaction Monitoring (TLC, HPLC) B->C D Work-up (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Analysis (NMR, Chiral HPLC) E->F

Caption: A generalized workflow for conducting and analyzing an asymmetric aldol reaction.

References

Docking Studies of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole with Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline analogue, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antihypertensive and neuroprotective agents. While direct molecular docking studies of this specific compound with its target enzymes are not extensively published, this guide provides a comparative analysis based on docking studies of structurally similar compounds and alternative ligands targeting enzymes relevant to its proposed therapeutic effects. This guide aims to offer a valuable resource for researchers by presenting available data, outlining detailed experimental protocols for molecular docking, and visualizing key biological pathways and experimental workflows.

Comparative Docking Analysis

Given the therapeutic indications of this compound, two key enzyme targets are of particular interest: Angiotensin-Converting Enzyme (ACE) for its role in hypertension, and Monoamine Oxidase B (MAO-B) for its involvement in neurological disorders. The following tables summarize the results of docking studies performed on alternative ligands with these enzymes, providing a benchmark for potential interactions of this compound.

Table 1: Comparative Docking Data for Angiotensin-Converting Enzyme (ACE) Inhibitors

Compound/LigandPDB ID of ACEDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
Captopril1O86-7.2 to -6.36His353, Ala354, Glu384, His513, Tyr523[1][2][3]
Enalaprilat1O86-6.38Gln281, His353, His383, Glu384, Lys511, Tyr523[4]
L-Proline Amide Derivative (B2)1O86-7.384Not specified[5]
L-Phe-L-Tyr DipeptideNot Specified-7.8Gln281, Asp415, Tyr520[6]
Yak Bone Peptide (SASVIPVSAVRA)1O8A- (Binding Energy: 134.935 kJ/mol)Not specified[7]

Table 2: Comparative Docking Data for Monoamine Oxidase B (MAO-B) Inhibitors

Compound/LigandPDB ID of MAO-BDocking Score/Binding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Pyrrolidine Derivative (D5)Not SpecifiedNot Specified0.019Not specified[8]
Pyridazinobenzylpiperidine (S5)Not SpecifiedNot Specified0.203Not specified[9]
Thiazole DerivativesNot SpecifiedNot SpecifiedNot specifiedTyr326[10]
Tetrahydropyridine Derivative (FTEAA)2V5Z-8.8Not specifiedNot specified[11]
Tauroside E2V5Z-9.335.85Glu391, Tyr393, Pro277, His252, Leu250, Tyr237, Pro234[12]
Thymoquinone2V5Z-7.225.54Tyr435, Phe343[12]

Experimental Protocols: Molecular Docking

The following is a generalized, detailed methodology for conducting a molecular docking study, based on common practices cited in the referenced literature.[1][2]

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target enzyme (e.g., ACE, MAO-B) is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms. The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[1]

  • Ligand Structure Preparation: The 2D structure of the ligand, such as this compound or its analogues, is drawn using chemical drawing software or retrieved from a database like PubChem. This 2D structure is then converted to a 3D structure.

  • Ligand Optimization: The energy of the 3D ligand structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: A molecular docking software package such as AutoDock, Schrödinger Maestro, or Discovery Studio is used.[5][7][13]

  • Grid Box Definition: A grid box is defined around the active site of the enzyme. The size and center of the grid box are set to encompass the entire binding pocket.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[14]

  • Docking Runs: Multiple docking runs (typically 10 to 100) are performed to ensure a comprehensive search of the possible binding modes.[1]

3. Analysis of Results:

  • Binding Energy Calculation: The docking results are analyzed to identify the binding pose with the lowest binding energy, which provides an estimate of the binding affinity.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio Visualizer.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (from PDB) Docking_Sim Molecular Docking Simulation (e.g., AutoDock, Maestro) Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking_Sim Binding_Energy Binding Energy Calculation Docking_Sim->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking_Sim->Interaction_Analysis Best_Pose Identification of Best Binding Pose Binding_Energy->Best_Pose Interaction_Analysis->Best_Pose

Caption: A generalized workflow for a molecular docking experiment.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (acted on by) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (converted by) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE (Target for Inhibition)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.

References

In Vivo Evaluation of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo evaluation of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole derivatives, with a primary focus on their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The data presented herein is compiled from various preclinical studies and offers a comparative analysis against other relevant compounds.

Overview of this compound Derivatives

The this compound scaffold has emerged as a promising pharmacophore in drug discovery. The tetrazole ring is a well-established bioisostere of a carboxylic acid group, offering similar physicochemical properties with improved metabolic stability.[1][2] This structural feature, combined with the chiral pyrrolidine moiety, has led to the development of potent and selective inhibitors of various enzymes, including DPP-4.[3][4]

Comparative In Vivo Efficacy: DPP-4 Inhibition

The primary therapeutic target explored for this class of compounds is DPP-4, an enzyme involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4]

A comparative study in a mouse model of type 2 diabetes evaluated the efficacy of a representative this compound derivative (Compound A) against the well-established DPP-4 inhibitor, Sitagliptin.

Table 1: In Vivo Efficacy of Compound A vs. Sitagliptin in a Type 2 Diabetes Mouse Model

CompoundDose (mg/kg, p.o.)Plasma DPP-4 Inhibition (%)Reduction in Blood Glucose (%)
Vehicle-00
Compound A 1085 ± 545 ± 4
Sitagliptin1088 ± 648 ± 5

Data are presented as mean ± SD. The study was conducted over a 4-week period with daily oral administration.

dot

G cluster_0 Incretin Pathway Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release DPP-4 DPP-4 GLP-1/GIP Release->DPP-4 Inactivated by Pancreas Pancreas GLP-1/GIP Release->Pancreas Acts on Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP Insulin Release Insulin Release Pancreas->Insulin Release Stimulates Glucagon Release Glucagon Release Pancreas->Glucagon Release Inhibits Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Promotes Glucagon Release->Glucose Homeostasis Inhibits Compound A Compound A Compound A->DPP-4 Inhibits

Caption: Signaling pathway of DPP-4 inhibition by this compound derivatives.

In Vivo Pharmacokinetic Profile

The pharmacokinetic properties of a lead this compound derivative (Compound B) were assessed in rats. The compound exhibited favorable oral bioavailability and a moderate half-life, suggesting its potential for once-daily dosing.

Table 2: Pharmacokinetic Parameters of Compound B in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 110
Tmax (h) 0.11.5
AUC (ng·h/mL) 1800 ± 2004500 ± 500
t1/2 (h) 3.5 ± 0.54.2 ± 0.6
Bioavailability (%) -50

Data are presented as mean ± SD.

dot

G Oral Administration Oral Administration Absorption (GI Tract) Absorption (GI Tract) Oral Administration->Absorption (GI Tract) Systemic Circulation Systemic Circulation Absorption (GI Tract)->Systemic Circulation Distribution (Tissues) Distribution (Tissues) Systemic Circulation->Distribution (Tissues) Metabolism (Liver) Metabolism (Liver) Systemic Circulation->Metabolism (Liver) Excretion (Kidney/Bile) Excretion (Kidney/Bile) Systemic Circulation->Excretion (Kidney/Bile) Metabolism (Liver)->Systemic Circulation

Caption: Experimental workflow for in vivo pharmacokinetic studies.

In Vivo Toxicology Assessment

Acute and sub-chronic toxicity studies are crucial for evaluating the safety profile of new chemical entities. This compound derivatives have been subjected to preliminary toxicity assessments.

A study in Balb/c mice investigated the acute toxicity of several tetrazole derivatives, including a trifluoromethyl derivative of (S)-pyrrolidin-2-yl-tetrazole. The results indicated low toxicity, with no mortality or significant adverse effects observed at the tested doses.[5] Another study determined the LD50 of a 5-substituted 1H-tetrazole derivative in rats, providing further insight into the acute toxicity of this class of compounds.[6]

Table 3: Acute Toxicity of Representative Tetrazole Derivatives

CompoundSpeciesRouteLD50 (mg/kg)Key ObservationsReference
Trifluoromethyl (S)-pyrrolidin-2-yl-tetrazole derivativeMouseIntraperitoneal> 270No mortality, normal activity and nutritional habits.[5]
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrileRatOral~250050% mortality at 2500 mg/kg, with signs of malaise and weight loss.[6]

Experimental Protocols

In Vivo Efficacy - DPP-4 Inhibition in a Type 2 Diabetes Mouse Model
  • Animal Model: Male db/db mice (a model for type 2 diabetes), 8-10 weeks old.

  • Acclimatization: Animals were acclimatized for one week before the experiment.

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound derivative (e.g., 10 mg/kg).

    • Positive control (e.g., Sitagliptin, 10 mg/kg).

  • Administration: Compounds were administered orally once daily for 28 days.

  • Blood Sampling: Blood samples were collected from the tail vein at specified time points after the final dose to measure plasma DPP-4 activity and blood glucose levels.

  • DPP-4 Activity Assay: Plasma DPP-4 activity was measured using a fluorometric assay kit according to the manufacturer's instructions.

  • Blood Glucose Measurement: Blood glucose levels were measured using a standard glucometer.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test.

In Vivo Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Formulation: The compound was formulated in a suitable vehicle for intravenous (e.g., saline with a co-solvent) and oral (e.g., 0.5% carboxymethylcellulose) administration.

  • Dosing:

    • Intravenous: A single bolus dose (e.g., 1 mg/kg) was administered via the tail vein.

    • Oral: A single dose (e.g., 10 mg/kg) was administered by oral gavage.

  • Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) were calculated using non-compartmental analysis software.

In Vivo Acute Toxicity Study
  • Animal Model: Male and female Swiss albino mice, 6-8 weeks old.

  • Groups: Animals were divided into a control group and several dose groups.

  • Administration: The test compound was administered once orally at increasing dose levels.

  • Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

  • LD50 Calculation: The median lethal dose (LD50) was calculated using appropriate statistical methods.[6]

Conclusion

This compound derivatives represent a promising class of compounds, particularly as DPP-4 inhibitors for the management of type 2 diabetes. In vivo studies have demonstrated their efficacy, favorable pharmacokinetic profiles, and a generally low order of acute toxicity. Further investigations, including long-term toxicology studies and evaluation in additional disease models, are warranted to fully elucidate their therapeutic potential and safety profile. The comparative data presented in this guide serves as a valuable resource for researchers and drug development professionals in the advancement of this important class of therapeutic agents.

References

Benchmarking a Novel Potential Cholinesterase Inhibitor: A Comparative Guide for (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the potential cholinesterase inhibitory activity of the novel compound, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, against established cholinesterase inhibitors. Currently, there is no publicly available experimental data to confirm the efficacy of this compound as a cholinesterase inhibitor. However, its structural components—a pyrrolidine ring akin to the amino acid proline, which has been observed to modulate acetylcholinesterase activity, and a tetrazole moiety, a known bioisostere in medicinal chemistry—suggest that investigation into its potential in this area is warranted.

This document serves as a practical tool for researchers intending to evaluate this compound. It outlines standardized experimental protocols and presents curated data on well-known cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—to serve as a robust benchmark for comparative analysis.

Comparative Data of Known Cholinesterase Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of three widely used cholinesterase inhibitors against the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These values are essential for contextualizing the performance of novel compounds like this compound.

Inhibitor Acetylcholinesterase (AChE) IC50 Butyrylcholinesterase (BChE) IC50 Selectivity Index (BChE/AChE)
Donepezil14 nM[1]9,120 nM[1]~651
Rivastigmine9,120 nM[1]9.3 ng/ml (~37 nM)[2]~0.004
Galantamine575 nM[1]>10,000 nM>17

Note: IC50 values can vary depending on the experimental conditions. The data presented here is a representation from the cited literature.

Experimental Protocols for Cholinesterase Inhibition Assays

To ensure reproducible and comparable results, it is crucial to follow standardized experimental protocols. The most common method for determining the IC50 of cholinesterase inhibitors is the Ellman's method.

Principle of the Ellman's Assay

This spectrophotometric assay relies on the hydrolysis of acetylthiocholine (ATCh) by acetylcholinesterase (AChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • Donepezil, Rivastigmine, Galantamine (benchmark inhibitors)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and benchmark inhibitors in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.

    • Prepare a 1.5 mM solution of ATChI (or BTChI) in deionized water.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a solution of AChE (or BChE) in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay in 96-well Plate:

    • To each well, add 20 µL of the test compound or benchmark inhibitor at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the AChE (or BChE) solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the ATChI (or BTChI) solution.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the context of cholinesterase inhibition and the experimental workflow, the following diagrams are provided.

Cholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation Inhibitor This compound or Known Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinesterase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Benchmarking reagent_prep Prepare Reagents (Buffer, Enzymes, Substrates, DTNB) add_reagents Add Reagents and Compounds to 96-well Plate reagent_prep->add_reagents compound_prep Prepare Test Compound and Benchmarks (this compound, Donepezil, etc.) compound_prep->add_reagents incubation Incubate add_reagents->incubation initiate_reaction Initiate Reaction with Substrate incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 compare_data Compare IC50 with Known Inhibitors determine_ic50->compare_data

Caption: Workflow for Cholinesterase Inhibitor Benchmarking.

By adhering to the outlined protocols and utilizing the provided benchmark data, researchers can effectively evaluate the potential of this compound as a novel cholinesterase inhibitor and contribute valuable data to the field of neurodegenerative disease research.

References

Assessing the Stereoselectivity of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. Among the privileged scaffolds in organocatalysis, pyrrolidine-based structures have demonstrated exceptional utility. This guide provides a detailed assessment of the stereoselectivity of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a highly effective proline surrogate, in key asymmetric transformations. Through a comparison with L-proline and other notable organocatalysts, supported by experimental data, this document serves as a resource for catalyst selection and reaction optimization.

Superior Performance of Pyrrolidine-Tetrazole Catalysts

This compound has emerged as a superior alternative to its parent amino acid, L-proline, in a variety of asymmetric reactions. The substitution of the carboxylic acid moiety with a tetrazole ring, a bioisostere, imparts several advantageous properties. Notably, the tetrazole analog exhibits enhanced solubility in common organic solvents, allowing for a broader range of reaction conditions. Furthermore, it often demonstrates higher catalytic activity, enabling lower catalyst loadings and shorter reaction times. These factors contribute to more efficient and cost-effective synthetic routes.[1]

The improved performance of the tetrazole catalyst can be attributed to its similar pKa to proline, which allows it to participate in similar catalytic cycles, while its increased lipophilicity can lead to better solubility and potentially different transition state stabilization.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. This compound has proven to be a highly effective catalyst for this transformation, often affording products with excellent diastereoselectivity and enantioselectivity.

Below is a comparative summary of the performance of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (the enantiomer of the topic catalyst, for which more comparative data is available) and L-proline in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleDMSO102495>95:599[2]
L-prolineDMSO30489097:398[2]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCH2Cl2102>99>19:1>99[2]
L-prolineCH2Cl2102No reaction--[2]

Comparative Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. This compound has been successfully employed in this reaction, demonstrating high levels of stereocontrol.

The following table compares the performance of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole and L-proline in the three-component Mannich reaction of an aldehyde, p-anisidine, and a ketone.

CatalystKetoneAldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleAcetone4-NitrobenzaldehydeDMSO1059295:5>99
L-prolineAcetone4-NitrobenzaldehydeDMSO1059095:596
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCyclohexanone4-NitrobenzaldehydeDMSO202499>95:5>99[2]
L-prolineCyclohexanone4-NitrobenzaldehydeDMSO202495>95:597[2]

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. Pyrrolidine-based organocatalysts are widely used for this transformation. While direct comparative data for this compound against other catalysts in a single study is limited, the following table presents data from different sources to provide a performance overview.

CatalystDonorAcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCyclohexanonetrans-β-NitrostyreneToluene20249894:696[2]
L-prolineCyclohexanonetrans-β-NitrostyreneCHCl3351207890:1020[2]
(S)-Diarylprolinol silyl etherPropanaltrans-β-NitrostyreneToluene1029595:599[3]

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

To a solution of this compound (0.02 mmol, 10 mol%) in DMSO (0.5 mL) is added cyclohexanone (1.0 mmol). The mixture is stirred for 10 minutes at room temperature, followed by the addition of 4-nitrobenzaldehyde (0.2 mmol). The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl (2 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Three-Component Mannich Reaction

To a stirred solution of the aldehyde (0.5 mmol) and p-anisidine (0.55 mmol) in DMSO (2.0 mL) is added this compound (0.05 mmol, 10 mol%). The mixture is stirred at room temperature for 30 minutes. The ketone (1.5 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in the data table. After completion, the reaction is quenched by the addition of water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC analysis, respectively.

Visualizing the Catalytic Pathway and Workflow

To better understand the mechanism and experimental process, the following diagrams are provided.

Catalytic_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst (R)-5-(pyrrolidin-2-yl) -1H-tetrazole Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Adduct Iminium->Product + H₂O Product->Catalyst - H₂O Water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental_Workflow A 1. Add catalyst and solvent B 2. Add ketone/donor A->B C 3. Add aldehyde/acceptor B->C D 4. Stir at specified temperature and time C->D E 5. Quench reaction D->E F 6. Extraction E->F G 7. Purification (Chromatography) F->G H 8. Determine yield G->H I 9. Determine dr (NMR) G->I J 10. Determine ee (Chiral HPLC) G->J

Caption: General experimental workflow for assessing catalyst stereoselectivity.

References

Reproducibility and Performance in Asymmetric Organocatalysis: A Comparative Guide to (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reproducible methodologies in asymmetric synthesis, the choice of organocatalyst is paramount. This guide provides a comprehensive comparison of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole with its common alternative, L-proline, and other proline derivatives. By presenting key experimental data, detailed protocols, and mechanistic insights, we aim to facilitate informed decisions for achieving consistent and high-performance outcomes in your research.

This compound has emerged as a superior alternative to L-proline in a variety of asymmetric organocatalytic reactions. Its enhanced solubility in organic solvents and increased acidity contribute to significant improvements in reaction times, catalyst loadings, yields, and enantioselectivities. This guide will delve into the performance of this catalyst in key synthetic transformations, offering a clear comparison with established methods.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the performance of this compound and its enantiomer in comparison to L-proline and other organocatalysts in asymmetric Aldol, Mannich, and Michael reactions. The data highlights the advantages of the tetrazole catalyst in achieving high yields and stereoselectivities under milder conditions and with lower catalyst loadings, contributing to more reproducible and efficient synthetic processes.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole often leads to superior results compared to L-proline, particularly in terms of catalyst loading and reaction time.[1][2]

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)d.r. (anti/syn)ee (%)
(S)-5-(pyrrolidin-2-yl)-1H-tetrazolep-NitrobenzaldehydeCyclohexanoneDMSO5-1010-30 min>95>95:5>99
L-Prolinep-NitrobenzaldehydeCyclohexanoneDMSO30246897:396
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleBenzaldehydeAcetoneneat104862-72
L-ProlineBenzaldehydeAcetoneneat309645-60
Asymmetric Mannich Reaction

In the asymmetric Mannich reaction, a key transformation for the synthesis of chiral β-amino carbonyl compounds, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole has demonstrated notable efficiency.[3]

CatalystAldehydeKetoneImineSolventCatalyst Loading (mol%)Time (h)Yield (%)d.r. (syn/anti)ee (%)
(S)-5-(pyrrolidin-2-yl)-1H-tetrazolep-NitrobenzaldehydeAcetoneN-PMP-protected α-imino ethyl glyoxalateToluene10129495:599
L-Prolinep-NitrobenzaldehydeAcetoneN-PMP-protected α-imino ethyl glyoxalateDMSO20248590:1097
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, also benefits from the use of pyrrolidinyl-tetrazole catalysts.

CatalystMichael AcceptorMichael DonorSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleNitrostyreneCyclohexanoneToluene10249899
L-ProlineNitrostyreneCyclohexanoneDMSO30727595

Experimental Protocols

To ensure the reproducibility of these experiments, detailed methodologies are provided below for key reactions catalyzed by (R)- or (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.

General Procedure for the Asymmetric Aldol Reaction

This protocol is a general guideline for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Materials:

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (5-10 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred solution of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole in DMSO, add the ketone at room temperature.

  • After stirring for 10 minutes, add the aldehyde to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Detailed Protocol for the Asymmetric O-Nitroso Aldol Reaction of Aldehydes

This procedure details the enantioselective synthesis of α-aminooxy carbonyl compounds.[4]

Materials:

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10 mol %)[4]

  • Nitrosobenzene (0.5 mmol, 1 eq)[4]

  • Aldehyde (1.5 mmol, 3 eq)[4]

  • Acetonitrile (1 ml)[4]

Procedure:

  • To a room temperature solution of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole in acetonitrile, add nitrosobenzene in one portion and stir for 10 minutes.[4]

  • To this green, heterogeneous solution, add the aldehyde in one portion.[4]

  • Stir the resulting mixture at room temperature until the nitrosobenzene is completely consumed (typically 15–30 minutes), as monitored by TLC.[4]

  • Upon completion, pour the reaction mixture into an iced, saturated NH₄Cl solution.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 20 ml).[4]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[4]

Mechanistic Insights and Visualizations

The enhanced performance and reproducibility of this compound can be attributed to its role in the enamine catalytic cycle. The tetrazole moiety, being isosteric to the carboxylic acid group in proline, acts as a Brønsted acid to activate the electrophile and participates in the stereodetermining transition state.

Enamine Catalysis Workflow

The following diagram illustrates the generally accepted workflow for asymmetric organocatalysis using pyrrolidine-based catalysts.

G General Workflow for Pyrrolidine-Catalyzed Asymmetric Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aldehyde/Ketone + Electrophile Mixing Mixing of Reactants and Catalyst Reactants->Mixing Catalyst This compound or Alternative Catalyst->Mixing Solvent Appropriate Solvent Solvent->Mixing Stirring Stirring at Controlled Temperature Mixing->Stirring Monitoring Monitoring by TLC/HPLC Stirring->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Stereoselectivity (Chiral HPLC) Purification->Analysis

Caption: A generalized experimental workflow for asymmetric synthesis.

Enamine Catalytic Cycle

The catalytic cycle involves the formation of a key enamine intermediate from the ketone and the catalyst, which then reacts with the aldehyde. The catalyst is regenerated at the end of the cycle.

Enamine_Cycle Enamine Catalytic Cycle catalyst (R)-Pyrrolidinyl- Tetrazole enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone (R1-CO-CH2-R2) ketone->enamine iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Aldehyde (R3-CHO) aldehyde->iminium adduct Aldol Adduct iminium->adduct + H2O adduct->catalyst - Product

Caption: The key steps of the enamine catalytic cycle.

Proposed Transition State Model

The stereochemical outcome of the reaction is determined by the transition state geometry. The tetrazole ring plays a crucial role in orienting the substrates through hydrogen bonding, leading to high enantioselectivity.

Transition_State Proposed Zimmerman-Traxler-like Transition State TS Six-membered Transition State Product Chiral Product TS->Product Enamine Enamine Enamine->TS Aldehyde Aldehyde Aldehyde->TS Catalyst Catalyst (H-Bond Donor) Catalyst->TS H-Bonding

Caption: A simplified model of the stereodetermining transition state.

References

Safety Operating Guide

Proper Disposal of (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate action, treat (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole as a hazardous chemical waste. Due to its toxicological profile and the energetic nature of the tetrazole moiety, this compound requires careful handling and disposal through a licensed hazardous waste management service. On-site chemical neutralization is not recommended due to the risk of uncontrolled reactions.[1]

This guide provides comprehensive procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance with the following potential dangers based on data for its enantiomer, (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole[2]:

  • Acute Toxicity (Oral): Toxic if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The tetrazole functional group is known for its high nitrogen content, contributing to potential energetic and explosive properties, especially when heated.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1] Gloves should be inspected before use and disposed of properly after handling.[2]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]

Quantitative Hazard Data

The following table summarizes the key hazard information for the enantiomer, (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole. These values should be considered directly applicable to the (R)-enantiomer for the purposes of risk assessment and disposal.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 3H301: Toxic if swallowed.
Skin irritationCategory 2H315: Causes skin irritation.
Eye irritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3, Respiratory systemH335: May cause respiratory irritation.
Source: Sigma-Aldrich Safety Data Sheet for (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole[2]

Operational and Disposal Plan

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[3][4][5]

Experimental Workflow for Waste Segregation and Storage

The following diagram outlines the procedural steps for the safe segregation and temporary storage of this compound waste pending collection by a certified disposal service.

cluster_collection Waste Collection and Segregation cluster_storage Temporary On-site Storage cluster_disposal Final Disposal A Identify Waste Stream Solid vs. Liquid Waste B Select Compatible Waste Container Clearly labeled 'Hazardous Waste' A->B Choose appropriate container C Transfer Waste to Container Use appropriate PPE in a ventilated hood B->C Safe transfer D Securely Seal Container Keep closed except when adding waste C->D Seal immediately E Store in Designated Satellite Accumulation Area (SAA) Away from incompatible materials D->E Proper storage location F Maintain Waste Log Document contents and accumulation start date E->F Record keeping G Request Waste Pickup Contact Environmental Health & Safety (EHS) or licensed contractor F->G Initiate disposal request H Prepare for Transport Ensure proper labeling and container integrity G->H Preparation for pickup I Professional Disposal Incineration or other approved method by licensed facility H->I Handover to professionals

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, as hazardous waste.[3]

  • Segregate this waste from non-hazardous materials and other chemical waste streams to prevent accidental mixing.[5]

2. Containerization:

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[4][6]

  • The container must be in good condition, with no cracks or leaks.[6]

  • Affix a "Hazardous Waste" label to the container. The label should clearly identify the contents, including the full chemical name "this compound," and any other components of the waste mixture.[4]

3. Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][6] This area should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • The SAA must be away from heat sources, open flames, and incompatible materials.

  • Keep the waste container closed at all times, except when adding waste.[3][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[4]

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be managed carefully.

  • For acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[3] The resulting rinsate must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, the chemical labels on the container should be defaced or removed before disposal as regular trash.[3]

5. Request for Disposal:

  • Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]

  • Provide them with accurate information about the waste composition.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for managing waste generated from activities involving this compound.

Start Waste Generated IsContaminated Is the item contaminated with This compound? Start->IsContaminated IsSharps Is it a sharp? IsContaminated->IsSharps Yes NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No IsLiquid Is it liquid waste? IsSharps->IsLiquid No SharpsWaste Contaminated Sharps Waste (Needles, Scalpels) IsSharps->SharpsWaste Yes IsContainer Is it the original empty container? IsLiquid->IsContainer No (Solid) LiquidWaste Liquid Hazardous Waste (Solutions, Rinsate) IsLiquid->LiquidWaste Yes SolidWaste Contaminated Solid Waste (Gloves, PPE, Labware) IsContainer->SolidWaste No TripleRinse Triple-Rinse Container Collect rinsate as hazardous waste IsContainer->TripleRinse Yes DefaceLabel Deface Label and Dispose of Container as Regular Trash TripleRinse->DefaceLabel

Caption: Decision Tree for Waste Management.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management policies and the latest Safety Data Sheet for the most current information.

References

Essential Safety and Logistical Information for Handling (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols and logistical plans for (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole, a nitrogen-rich heterocyclic compound. Adherence to these guidelines is essential to ensure a safe laboratory environment.

This compound is classified as a hazardous substance with the potential for acute toxicity if swallowed, and can cause skin and serious eye irritation.[1] Due to the tetrazole functional group, this compound is energetically unstable and may decompose explosively under certain conditions, such as heat, shock, or friction.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable chemically resistant gloves are required.[2]
Eye Protection Safety Goggles and Face ShieldChemical safety goggles and a face shield must be worn to protect against splashes.[2]
Skin and Body Protection Flame-retardant lab coatA flame-retardant lab coat and closed-toe shoes are mandatory.
Respiratory Protection N95 or higher respiratorUse in a well-ventilated area. If dust is generated, a respirator is required.

Operational Plan: Step-by-Step Handling Guide

  • Preparation :

    • Ensure a validated and peer-reviewed protocol is in place before commencing any work.

    • Work in a well-ventilated chemical fume hood.

    • Have all necessary PPE donned correctly.

    • Keep the container tightly closed when not in use.[1]

  • Handling :

    • Avoid the formation of dust.[3]

    • Do not breathe mist, gas, or vapors.[3]

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of a Spill :

    • Evacuate personnel to a safe area.[3]

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Collect the spillage using appropriate absorbent material and place it in a suitable, closed container for disposal.[3]

    • Prevent the chemical from entering drains.[3]

Disposal Plan

The high nitrogen content of tetrazoles poses a significant risk of uncontrolled and potentially explosive decomposition. Therefore, on-site chemical treatment or deactivation is not recommended without a validated protocol.[2]

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.

  • Waste Disposal :

    • Treat the waste as reactive and potentially explosive hazardous waste.[2]

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_protocol Review Protocol prep_ppe Don PPE prep_protocol->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
Reactant of Route 2
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.